3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Description
Properties
IUPAC Name |
3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-6-4-8-3-2-7(6)10-9-5/h8H,2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNBYROUCJKRDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCCC2=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593269 | |
| Record name | 3-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
740061-36-3 | |
| Record name | 3-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 740061-36-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, a pivotal heterocyclic scaffold in modern medicinal chemistry. While not a therapeutic agent itself, this compound serves as a crucial synthetic intermediate for the development of potent and selective modulators of high-value biological targets. This document details its physicochemical properties, proposes a robust and logically-derived synthetic pathway based on established chemical principles, and explores its application in the generation of advanced drug candidates, particularly in oncology and infectious diseases. The guide is structured to provide not just procedural steps, but the scientific rationale underpinning the synthetic strategies and biological applications, reflecting an approach rooted in field-proven expertise.
Core Compound Analysis
3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a bicyclic heteroaromatic compound featuring a pyrazole ring fused to a tetrahydropyridine ring. This unique architecture combines the planarity and aromaticity of the pyrazole moiety with the conformational flexibility of the saturated piperidine ring. The pyrazole component offers multiple points for hydrogen bonding and substitution, while the secondary amine of the piperidine ring provides a key handle for derivatization, making it an exceptionally versatile building block for combinatorial library synthesis and fragment-based drug discovery (FBDD).
Physicochemical & Computed Properties
The fundamental properties of the title compound are summarized below. These values are critical for designing synthetic protocols, purification strategies, and formulation studies.
| Property | Value | Source(s) |
| CAS Number | 740061-36-3 | [1][2] |
| Molecular Formula | C₇H₁₁N₃ | [1][2] |
| Molecular Weight | 137.18 g/mol | [1][2] |
| IUPAC Name | 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | [1] |
| Topological Polar Surface Area | 40.7 Ų | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| XLogP3 | 0.1 | [2] |
| Boiling Point (Predicted) | 333.8 ± 37.0 °C | N/A |
| Density (Predicted) | 1.142 g/cm³ | [] |
| pKa (Predicted) | 15.67 ± 0.20 | N/A |
| Appearance | Off-white solid | N/A |
Retrosynthetic Analysis and Proposed Synthesis Protocol
Synthetic Workflow Overview
Sources
- 1. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 4,5,6,7-Tetrahydro-3-methyl-1H-pyrazolo[4,3-c]pyridine
This guide provides a comprehensive, field-proven methodology for the definitive structural characterization of 4,5,6,7-tetrahydro-3-methyl-1H-pyrazolo[4,3-c]pyridine. This heterocyclic scaffold is a cornerstone in modern medicinal chemistry, serving as a key intermediate in the development of novel therapeutics, including potent c-Met kinase inhibitors for cancer therapy.[1] The accurate elucidation of its structure is a non-negotiable prerequisite for advancing drug discovery programs and ensuring the integrity of subsequent biological and pharmacological studies.
Our approach moves beyond a mere checklist of analytical techniques. Instead, we present an integrated and self-validating workflow, where each experimental step provides a piece of a larger puzzle. The causality behind each analytical choice is explained, ensuring that researchers can not only replicate the protocols but also adapt them to analogous chemical challenges. This guide is structured to empower researchers, scientists, and drug development professionals with the expertise to confirm the identity and purity of this critical molecular entity with unshakable confidence.
The Strategic Imperative: Synthesis and Purification
The journey to structural elucidation begins not in the spectrometer, but in the synthesis flask. The quality of all subsequent analytical data is contingent upon the purity of the analyte. The most direct route to the target compound is through the reduction of its aromatic precursor, 3-methyl-1H-pyrazolo[4,3-c]pyridine. Catalytic hydrogenation is a robust and widely employed method for the complete saturation of the pyridine ring.[2]
Experimental Protocol: Synthesis via Catalytic Hydrogenation
-
Reaction Setup: To a solution of 3-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in glacial acetic acid, add Platinum(IV) oxide (PtO₂, 0.05 eq).
-
Hydrogenation: Place the reaction vessel in a Parr hydrogenation apparatus. Purge the system with hydrogen gas (H₂) three times before pressurizing to 50 psi.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the title compound as a pure solid or oil.
Causality: Glacial acetic acid serves as a solvent that also protonates the pyridine nitrogen, enhancing its susceptibility to hydrogenation. PtO₂ is a highly effective catalyst for this transformation.[2] Purification by chromatography is critical to remove any unreacted starting material, partially reduced intermediates, or catalyst residues that would corrupt the spectroscopic data.
Foundational Analysis: Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is the first line of analytical inquiry. Its primary role is to provide an exact mass of the molecule, which allows for the unambiguous determination of its elemental composition.
Expertise in Action: Why HRMS is Essential
A nominal mass from a standard quadrupole MS can be ambiguous. For C₇H₁₁N₃, the nominal mass is 137. However, multiple other formulas could yield the same integer mass. HRMS, typically using a Time-of-Flight (TOF) analyzer, provides mass accuracy to within 5 ppm, locking in a single, unique molecular formula. The compound's odd molecular weight is also a direct consequence of the Nitrogen Rule , which states that a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid.
-
Instrumentation: Analyze using a Quadrupole Time-of-Flight (qTOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Acquisition Parameters:
-
Ionization Mode: Positive ESI
-
Mass Range: 50-500 m/z
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~120 °C
-
-
Data Analysis: Identify the peak corresponding to the protonated molecule, [M+H]⁺, and compare its measured exact mass to the theoretical calculated mass.
Data Presentation: Expected HRMS Results
| Parameter | Expected Value |
| Molecular Formula | C₇H₁₁N₃ |
| Theoretical Mass (M) | 137.0953 g/mol |
| Observed Ion (HRMS) | [M+H]⁺ |
| Calculated Exact Mass | 138.1026 |
The observation of an ion at m/z 138.1026 (± 5 ppm) provides definitive evidence for the elemental composition of C₇H₁₁N₃.
The Architectural Blueprint: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule.[3][4] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments is required for an irrefutable structural assignment.
Experimental Protocol: Multi-dimensional NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
Experiments to be Performed:
-
¹H NMR: Provides information on the number of different proton environments, their chemical shifts, integration (ratio), and splitting patterns (connectivity).
-
¹³C NMR: Shows the number of unique carbon environments.
-
DEPT-135: A spectral editing technique that differentiates CH and CH₃ signals (positive phase) from CH₂ signals (negative phase). Quaternary carbons are absent.
-
¹H-¹H COSY (Correlation Spectroscopy): Maps correlations between protons that are coupled to each other, typically on adjacent carbons.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom to which it is attached.
-
Data Interpretation and Predicted Spectra
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for 4,5,6,7-tetrahydro-3-methyl-1H-pyrazolo[4,3-c]pyridine.
| Atom # | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | DEPT-135 Phase |
| C3-CH₃ | ~2.2 s, 3H | ~11 | Positive (CH₃) |
| C4 -H₂ | ~3.9 t, 2H | ~45 | Negative (CH₂) |
| C6 -H₂ | ~2.9 t, 2H | ~25 | Negative (CH₂) |
| C7 -H₂ | ~2.7 t, 2H | ~48 | Negative (CH₂) |
| N1 -H | ~12.0 br s, 1H | - | - |
| N5 -H | ~4.5 br s, 1H | - | - |
| C3 | - | ~140 | Absent (Quat. C) |
| C3a | - | ~110 | Absent (Quat. C) |
| C7a | - | ~145 | Absent (Quat. C) |
Note: NH proton shifts are highly dependent on solvent and concentration and may exchange with D₂O.
Causality Behind Assignments:
-
The methyl group (C3-CH₃) is a singlet as it has no adjacent protons. Its chemical shift is in the typical range for a methyl group attached to an sp² carbon of a heterocycle.
-
The protons on the tetrahydropyridine ring (C4, C6, C7) are expected to be triplets due to coupling with their neighbors (assuming free rotation). Their aliphatic nature places them in the 2.5-4.0 ppm range.
-
The HSQC experiment will be the key to definitively linking each proton signal to its corresponding carbon signal (e.g., the triplet at ~3.9 ppm will correlate to the carbon at ~45 ppm).
-
The COSY experiment will confirm the connectivity within the saturated ring, showing a clear correlation path from the H4 protons to the H6 protons, and from the H6 protons to the H7 protons.
Caption: Predicted ¹H-¹H COSY correlations for the aliphatic protons.
Functional Group Confirmation: IR Spectroscopy
Infrared (IR) spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups, serving as a complementary validation of the structure.[5][6]
Expertise in Action: Interpreting the Vibrational Signature
For our target molecule, the most diagnostic signals will be the N-H stretches from both the pyrazole and the piperidine-like amine, and the C-H stretches from the aliphatic and methyl groups. The absence of strong C=O or aromatic C-H stretches (above 3000 cm⁻¹) further corroborates the successful reduction of the precursor.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the purified solid or liquid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum, typically from 4000 to 500 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Data Presentation: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3350 - 3200 | Medium, Broad | N-H Stretch | Pyrazole & Amine (N-H) |
| 2950 - 2850 | Strong | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1620 | Medium | C=N Stretch | Pyrazole Ring |
| ~1290 | Medium-Strong | C-N Stretch | C-N Bonds[7] |
The Unified Workflow: A Synthesis of Evidence
The power of this methodology lies not in any single technique, but in the convergence of data from all experiments. Each piece of evidence must be consistent with the proposed structure, creating a self-validating analytical system.
Caption: Integrated workflow for the structure elucidation of the target compound.
Conclusion: The definitive structure of 4,5,6,7-tetrahydro-3-methyl-1H-pyrazolo[4,3-c]pyridine is confirmed through the following logical progression:
-
Synthesis and Purification yield a homogenous sample suitable for analysis.
-
HRMS establishes the elemental composition as C₇H₁₁N₃.
-
IR Spectroscopy confirms the presence of N-H and aliphatic C-H bonds and the absence of aromatic precursors.
-
NMR Spectroscopy provides the final, unambiguous proof. The ¹H and ¹³C spectra account for all 11 hydrogens and 7 carbons. The DEPT-135 experiment confirms the presence of one methyl group and three methylene groups. Crucially, 2D COSY and HSQC experiments map the precise connectivity of the C4-C6-C7 aliphatic chain and link every proton and carbon, validating the tetrahydro-pyrazolo[4,3-c]pyridine core with the methyl group at the C3 position.
This multi-faceted, evidence-based approach provides an authoritative and trustworthy confirmation of the molecular structure, enabling its confident use in research and development.
References
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ResearchGate. (n.d.). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]
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Al-Shammari, M. B., et al. (2021). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 11(49), 30758-30772. Available at: [Link]
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Karapetsas, A., et al. (2021). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Molecules, 26(11), 3328. Available at: [Link]
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ResearchGate. (n.d.). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Retrieved from [Link]
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Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
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Arkivoc. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Retrieved from [Link]
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PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Retrieved from [Link]
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PubMed. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine derivative.
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Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
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University College Dublin. (n.d.). Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). Retrieved from [Link]
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PubChemLite. (n.d.). 4,5,6,7-tetrahydro-1-methyl-1h-pyrazolo[4,3-c]pyridine. Retrieved from [Link]
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YouTube. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. Retrieved from [Link]
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International Journal of Materials and Chemistry. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]
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ResearchGate. (n.d.). Three closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines: synthesis, molecular conformations and hydrogen bonding in zero, one and two dimensions. Retrieved from [Link]
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ResearchGate. (2015). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectral data of Pyrazoline derivatives (1-6). Retrieved from [Link]
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YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]
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The Tetrahydropyrazolopyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore a vast chemical space. Among the myriad of heterocyclic scaffolds, the tetrahydropyrazolopyridine core has emerged as a "privileged structure," demonstrating a remarkable versatility in binding to a diverse range of biological targets. This guide provides a comprehensive overview of the significant biological activities associated with tetrahydropyrazolopyridine derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.
Introduction: The Rise of a Versatile Scaffold
The tetrahydropyrazolopyridine framework, a fused bicyclic heterocycle, offers a unique three-dimensional architecture that allows for precise orientation of substituents to interact with various enzymatic clefts and receptor binding pockets. This structural rigidity, combined with multiple sites for chemical modification, provides a robust platform for the rational design of potent and selective modulators of biological function. The scaffold's journey from a chemical curiosity to a cornerstone of numerous drug discovery programs is a testament to its adaptability and therapeutic promise.
Anticancer Activity: A Multifaceted Approach to Oncology
The tetrahydropyrazolopyridine scaffold has shown significant promise in oncology through the inhibition of key signaling pathways that drive tumor growth, proliferation, and survival.
Kinase Inhibition: Targeting the Engines of Cell Proliferation
Kinases are a major class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers. Tetrahydropyrazolopyridine derivatives have been successfully developed as potent inhibitors of several therapeutically relevant kinases.
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that transmits extracellular signals to the cell nucleus, regulating gene expression and preventing apoptosis.[1] The kinase ERK2 is a key component of this pathway.[2] Structure-based drug design and focused screening efforts have led to the development of ligand-efficient tetrahydropyrazolopyridine-based ERK2 inhibitors.[3][4] These compounds have demonstrated potent and selective inhibition of ERK2, leading to a reduction in the phosphorylation of downstream targets like RSK in both cell-based assays and in vivo tumor xenograft models.[5]
Structure-Activity Relationship (SAR) Insights for ERK2 Inhibitors:
| Compound/Modification | Key Structural Feature | ERK2 IC50 | Cellular Activity (p-RSK) | Key Findings |
| Fragment Lead | Tetrahydropyrazolopyridine core | Weak | - | Initial hit identified through screening. |
| Aryl-substituted derivative | Lipophilic aryl group | Significant improvement | Potent | Established a new lipophilic interaction with a tyrosine residue in the binding cleft.[3] |
| N-H containing analog | Cleavage of lipophilic moiety | Further improvement | Improved | Reconfigured the binding cleft, establishing a polar contact with an aspartate residue, which improved lipophilic efficiency and in vitro clearance.[3][4] |
| Fluorinated cyclopentanol | Fluorination of a cyclopentanol substructure | Nanomolar potency | Potent | Significantly improved both potency and metabolic stability in human microsomes.[6] |
Signaling Pathway Visualization: MAPK/ERK Inhibition
The following diagram illustrates the canonical MAPK/ERK signaling pathway and the point of intervention by tetrahydropyrazolopyridine-based ERK2 inhibitors.
Tetrahydropyrazolopyridine and its related scaffolds have demonstrated inhibitory activity against a range of other kinases implicated in cancer:
-
MYT1 Inhibitors: Derivatives with a tetrahydropyrazolopyrazine core have been developed as potent and highly selective inhibitors of MYT1, a kinase that negatively regulates the G2/M cell cycle checkpoint. [7]These inhibitors show promise in treating cancers with specific genetic vulnerabilities, such as CCNE1 amplification. [7]* Pim-1 Kinase Inhibitors: This serine/threonine kinase is involved in cell survival and proliferation. Pyrazolopyridine derivatives have shown potent inhibition of Pim-1, leading to apoptosis in cancer cells. [8]
Broader Anticancer and Antimicrobial Activities
Beyond specific kinase targets, various pyrazolopyridine analogs have been synthesized and screened for general anticancer and antimicrobial properties. These studies have revealed broad-spectrum activity against various human cancer cell lines, including liver (HepG2), breast (MCF-7), and cervix (HeLa) cancers. [6]In some cases, the antitumor efficacy has been demonstrated in vivo using models such as Ehrlich ascites carcinoma. [6] Furthermore, certain tetrahydropyrazolopyridine derivatives have exhibited significant antimicrobial activity against a range of bacteria and fungi, including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. [6]Some analogs also display antiquorum-sensing activity, which is a promising strategy to combat bacterial virulence and biofilm formation. [6] Summary of Anticancer and Antimicrobial Activity of Selected Pyrazolopyridine Analogs:
| Compound Series | Target Organism/Cell Line | Activity Metric (IC50/MIC) | Key Findings | Reference |
| Pyrazolopyridines | S. aureus, B. cereus, E. coli, P. aeruginosa | Not specified | Compound 6 showed prominent and broad-spectrum antimicrobial activity. | [6] |
| Pyrazolopyridines | HepG2, MCF-7, HeLa | Not specified | Compounds 2 and 5 exhibited the highest antitumor activity across the three cell lines. | [6] |
| Dihydropyridine-Triazoles | Colorectal adenocarcinoma (Caco-2) | IC50: 0.63 ± 0.05 to 5.68 ± 0.14 µM | Induced apoptosis and cell cycle arrest at the G2/M phase. | [9] |
Modulation of Ion Channels and Coagulation Factors
The therapeutic reach of the tetrahydropyrazolopyridine scaffold extends beyond oncology to include the modulation of ion channels and critical enzymes in the blood coagulation cascade.
Pendrin (SLC26A4) Inhibition: A Novel Approach for Inflammatory Airway Diseases
Pendrin is a transmembrane anion exchanger that is upregulated in the airways in inflammatory conditions such as asthma and cystic fibrosis. [10]It is believed to play a role in regulating the volume of airway surface liquid. [10]High-throughput screening identified the tetrahydro-1H-pyrazolo[4,3-c]pyridine (TPP) core as a potent inhibitor of pendrin. [11]Subsequent SAR studies have led to the development of derivatives with improved potency, with IC50 values as low as ~3 µM. [11][12]These inhibitors have the potential to treat inflammatory airway diseases by increasing airway hydration. [11] SAR Insights for Pendrin Inhibitors:
| Compound/Modification | Key Structural Feature | Pendrin IC50 | Key Findings | Reference |
| Initial Hit | Tetrahydropyrazolopyridine core | ~7 µM | Identified from a high-throughput screen of ~36,000 compounds. | [11] |
| Fluorinated Analogs | 3,5-difluoro substitution on an ether moiety | 3.1 µM | Fluorine substitution significantly improved inhibitory potency. | [11][12] |
| N-phenyl ureas | Substitution at the tetrahydropyridyl nitrogen | Improved potency >2-fold | Established the privileged nature of N-phenyl ureas for pendrin inhibition. | [10] |
Factor Xa Inhibition: A Strategy for Anticoagulation
Factor Xa (FXa) is a pivotal enzyme in the coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thrombosis. [13]Novel tetrahydropyrazolopyridone derivatives have been designed and synthesized as potent FXa inhibitors. [14]The most promising compounds exhibit significant anticoagulant activity in both human and rabbit plasma, with one derivative showing an IC50 value of 0.14 µM against human FXa and a 98% inhibition rate in vivo in a rat venous thrombosis model. [14]
Potential in Neurodegenerative Diseases
While direct investigation of tetrahydropyrazolopyridine scaffolds in neurodegenerative diseases is an emerging area, the activities of related compounds and the targets of some tetrahydropyrazolopyridine derivatives suggest significant potential.
-
Monoamine Oxidase (MAO) Inhibition: Derivatives of the closely related 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) are known to interact with and inhibit MAO-B. [15]MAO inhibitors are considered promising therapeutic agents for Alzheimer's disease due to their role in neurotransmitter metabolism and reducing oxidative stress. [16][17]* Kinase Inhibition: As previously mentioned, LIMK is a target of some tetrahydropyrazolopyridine derivatives. Aberrant LIMK overactivation has been implicated in neurodegenerative disorders. [3][7]Additionally, inhibitors of LRRK2, another kinase linked to Parkinson's disease, have been developed, with some employing related heterocyclic scaffolds. [18][19] This overlap in targets suggests that the tetrahydropyrazolopyridine scaffold could be a valuable starting point for the design of novel therapeutics for diseases like Alzheimer's and Parkinson's.
Experimental Protocols and Methodologies
The evaluation of the biological activity of tetrahydropyrazolopyridine derivatives requires a suite of robust and validated assays. Below are detailed protocols for key experiments.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for determining the IC50 of a test compound against a target kinase, such as ERK2, using a system that measures ATP consumption.
Workflow Visualization: In Vitro Kinase Assay
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute the target kinase (e.g., ERK2) and its substrate (e.g., Myelin Basic Protein, MBP) to their working concentrations in 1x Kinase Assay Buffer.
-
Prepare a solution of ATP at the desired concentration (e.g., 50 µM) in 1x Kinase Assay Buffer.
-
-
Compound Plating:
-
Prepare serial dilutions of the tetrahydropyrazolopyridine test compound in 1x Kinase Assay Buffer containing a small percentage of DMSO (e.g., final concentration of 1% DMSO).
-
In a 96-well white plate, add the test compound dilutions. Include "positive control" (enzyme, no inhibitor) and "blank" (no enzyme) wells.
-
-
Kinase Reaction:
-
Add the kinase to all wells except the "blank" wells.
-
Initiate the reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value. [1]
-
Cellular Assay for LIMK Inhibition (p-Cofilin AlphaLISA)
This protocol describes a method to measure the inhibition of LIMK activity within a cellular context by quantifying the levels of phosphorylated cofilin (p-Cofilin).
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well tissue culture plate and grow to the desired confluency.
-
Treat the cells with serial dilutions of the tetrahydropyrazolopyridine test compound for a specified duration.
-
-
Cell Lysis:
-
Remove the culture medium and add AlphaLISA Lysis Buffer to each well.
-
Agitate the plate on an orbital shaker for 10 minutes to ensure complete cell lysis.
-
-
Immunoassay:
-
Transfer a small volume of the cell lysate to a 384-well ProxiPlate.
-
Add the Acceptor Bead mix (containing anti-p-Cofilin (Ser3) antibody-coated beads).
-
Seal the plate and incubate for 1 hour at room temperature.
-
Add the Donor Bead mix (containing a biotinylated antibody that recognizes a different epitope on cofilin, bound to streptavidin-coated beads).
-
Seal the plate, protect from light, and incubate for another hour at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on an Alpha-enabled plate reader.
-
The signal generated is proportional to the amount of p-Cofilin in the lysate.
-
Calculate the percent inhibition of p-Cofilin formation for each compound concentration.
-
Determine the IC50 value by plotting the data as described for the kinase assay. [20][21]
-
In Vivo Efficacy in a Tumor Xenograft Model
This protocol provides a general framework for evaluating the anticancer activity of a tetrahydropyrazolopyridine derivative in a mouse xenograft model.
Step-by-Step Methodology:
-
Cell Implantation:
-
Harvest cancer cells (e.g., HepG2 or a cell line with a specific MAPK pathway mutation) during their exponential growth phase.
-
Inject a suspension of the cells (e.g., 5 x 10⁶ cells in 100 µL of PBS or Matrigel) subcutaneously into the flank of immunodeficient mice (e.g., athymic nude or SCID mice). [22]2. Tumor Growth and Randomization:
-
Monitor the mice for tumor growth. Tumors are typically measured with calipers, and the volume is calculated using the formula: (length x width²)/2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the test compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the compound to the treatment group according to a predetermined dose and schedule (e.g., once daily for 21 days). The control group receives the vehicle only.
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
-
The study is terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Analyze the statistical significance of the difference in tumor growth between the groups.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-RSK to confirm target engagement). [5][23]
-
Conclusion and Future Perspectives
The tetrahydropyrazolopyridine scaffold has unequivocally established itself as a cornerstone in the development of novel therapeutic agents. Its demonstrated activity against a wide array of targets, including kinases, ion channels, and proteases, underscores its privileged nature. The ongoing exploration of this scaffold continues to yield compounds with promising preclinical data in oncology, inflammatory diseases, and potentially neurodegenerative disorders.
Future research will likely focus on several key areas:
-
Enhancing Selectivity: Fine-tuning the scaffold's substituents to achieve even greater selectivity for specific targets, thereby minimizing off-target effects and improving safety profiles.
-
Exploring New Target Space: Applying the tetrahydropyrazolopyridine core to novel and challenging biological targets.
-
Optimizing ADME Properties: Further refining the pharmacokinetic properties of these compounds to ensure optimal bioavailability, distribution, and metabolic stability for in vivo applications.
-
Combination Therapies: Investigating the synergistic effects of tetrahydropyrazolopyridine-based inhibitors with existing therapeutic agents to overcome drug resistance and enhance treatment efficacy.
As our understanding of the molecular basis of disease deepens, the rational design of drugs based on versatile scaffolds like tetrahydropyrazolopyridine will continue to be a driving force in the discovery of next-generation medicines.
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- Monoamine oxidase inhibitors: promising therapeutic agents for Alzheimer's disease (Review). Molecular Medicine Reports12, 3535–3541 (2015).
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Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. Available at: [Link]
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- Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry25, 3448–3459 (2017).
- Type II kinase inhibitors that target Parkinson's disease–associated LRRK2. Proceedings of the National Academy of Sciences121, e2318182121 (2024).
- Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Deriv
- Epithelial anion transporter pendrin contributes to inflammatory lung pathology in mouse models of Bordetella pertussis infection. Infection and Immunity82, 4127–4136 (2014).
- Structural exploration of multifunctional monoamine oxidase B inhibitors as potential drug candidates against Alzheimer's disease. Bioorganic Chemistry114, 105070 (2021).
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- Effect of Selective Factor Xa Inhibition on Arterial Thrombus Formation Triggered by Tissue Factor/Factor VIIa or Collagen in an Ex Vivo Model of Shear-Dependent Human Thrombogenesis. Arteriosclerosis, Thrombosis, and Vascular Biology17, 1841–1848 (1997).
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Synthesis of tetrahydropyrazolopyridine derivatives. ResearchGate. Available at: [Link]
- Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. European Journal of Medicinal Chemistry273, 116499 (2024).
- Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. Molecules29, 2345 (2024).
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- Clinical Pharmacokinetics of Tyrosine Kinase Inhibitors.
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A Technical Guide to the Discovery and Synthesis of Novel Pyrazolo[4,3-c]pyridine Compounds
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] This guide provides an in-depth technical overview of the strategic synthesis, functionalization, and application of novel pyrazolo[4,3-c]pyridine derivatives. We will explore the fundamental synthetic strategies for constructing the core, delve into advanced vectorial functionalization techniques that enable precise structural elaboration for hit-to-lead optimization, and examine a case study illustrating the translation of these chemical strategies into potent biological agents. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of next-generation therapeutics based on this versatile scaffold.
The Pyrazolo[4,3-c]pyridine Core: A Scaffold of Therapeutic Significance
The pyrazolo[4,3-c]pyridine bicycle is a fused heterocyclic system that is considered a "purine isostere." This structural mimicry is a key determinant of its biological activity, as purine-binding pockets are ubiquitous in cellular proteins.[1] Consequently, derivatives of this scaffold have demonstrated a remarkable range of therapeutic potential, including antimicrobial, anti-inflammatory, antiviral, antitumor, analgesic, and antiphlogistic activities.[2] The inherent versatility and "drug-like" properties of the pyrazolo[4,3-c]pyridine core make it an exceptionally attractive starting point for drug discovery campaigns, particularly within the framework of fragment-based drug discovery (FBDD).[1][3]
The power of the scaffold lies not just in its core structure, but in the ability to strategically modify it. The various positions on the pyrazole and pyridine rings (N-1, N-2, C-3, C-5, and C-7) serve as "vectors" for chemical elaboration. By systematically introducing different functional groups at these positions, chemists can fine-tune the compound's steric, electronic, and pharmacokinetic properties to optimize its interaction with a specific biological target.
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3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine molecular weight
An In-depth Technical Guide to the Molecular Weight of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
This document provides a detailed examination of the molecular weight of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Beyond a simple statement of the value, this guide will delve into the theoretical basis of its molecular weight, the practical methodologies for its experimental determination, and the critical importance of this parameter in a research and development context.
Introduction: The Significance of a Fundamental Property
3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine belongs to the pyrazolopyridine class of bicyclic heterocyclic compounds. This structural family is a cornerstone in modern pharmacology, with various derivatives showing a wide range of biological activities, including potential anxiolytic, anti-inflammatory, and kinase inhibitory properties.[1][2] The precise molecular weight of any novel compound, such as this one, is its most fundamental physicochemical property. It serves as the primary identifier in analytical chemistry and is the bedrock upon which all further structural elucidation and quantitative analysis are built. This guide is intended for researchers and drug development professionals who require a robust understanding of this key molecular attribute.
Section 1: Core Molecular Attributes
The identity of a molecule is intrinsically linked to its composition. The molecular formula dictates the exact number of atoms of each element present, which in turn defines its molecular weight. For 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, these core attributes are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃ | [] |
| Average Molecular Weight | 137.182 g/mol | [] |
| IUPAC Name | 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | [] |
| CAS Number | 740061-36-3 | [] |
Average vs. Monoisotopic Mass: A Critical Distinction
It is crucial to differentiate between two forms of molecular weight:
-
Average Molecular Weight (or Molar Mass): This value is calculated using the weighted average of the natural abundances of all stable isotopes for each element. For Carbon, this is ~12.011 amu, not simply 12.000. This value is used for macroscopic calculations, such as preparing solutions of a specific molarity. The average molecular weight of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is approximately 137.182 g/mol .[]
-
Monoisotopic Mass: This value is calculated using the exact mass of the most abundant, stable isotope for each atom (e.g., ¹²C, ¹H, ¹⁴N). High-resolution mass spectrometry resolves individual isotopic peaks, making the monoisotopic mass the most relevant value for accurate mass determination experiments.[4] The calculated monoisotopic mass for C₇H₁₁N₃ is 137.0953 Da.
The diagram below illustrates the relationship between the molecular formula and the calculation of its molecular weight, which is the sum of the masses of its constituent atoms.
Caption: Atomic composition defining molecular weight.
Section 2: Experimental Determination of Molecular Weight via Mass Spectrometry
Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[4][5] It measures the mass-to-charge ratio (m/z) of ions in the gas phase.[6] For a molecule like 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, which is polar and non-volatile, Electrospray Ionization (ESI) is the preferred method to generate gaseous ions from a liquid solution without fragmentation.[7]
The general workflow for this determination is outlined below.
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An In-depth Technical Guide to the Spectral Analysis of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Introduction
In the landscape of modern medicinal chemistry, nitrogen-containing heterocyclic scaffolds are of paramount importance. Among these, the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core has emerged as a privileged structure, notably in the development of kinase inhibitors such as c-Met inhibitors for cancer therapy.[1] The specific analogue, 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (Molecular Formula: C₇H₁₁N₃, Molecular Weight: 137.18 g/mol [2]), represents a foundational building block for the synthesis of these more complex active pharmaceutical ingredients.
The unambiguous structural confirmation and purity assessment of this key intermediate are critical prerequisites for its use in drug discovery and development pipelines. This technical guide provides a comprehensive examination of the spectral analysis of this compound. As a complete set of published experimental spectra for this specific molecule is not available in a single public domain source, this document synthesizes predictive data based on established spectroscopic principles and published data from closely related analogues. It is designed to serve as a practical reference for researchers, scientists, and drug development professionals, detailing not only the expected spectral characteristics but also the underlying principles and robust experimental protocols required for its characterization.
Molecular Structure and Analytical Overview
The structural identity of a molecule is defined by the precise connectivity of its atoms and the nature of its functional groups. Spectral analysis provides an empirical method to verify this identity. The structure of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine contains several key features that give rise to a distinct spectroscopic fingerprint:
-
A Fused Bicyclic System: A pyrazole ring fused to a tetrahydropyridine ring.
-
Aromatic and Aliphatic Moieties: The pyrazole ring provides an aromatic character, while the tetrahydropyridine ring is aliphatic.
-
Key Functional Groups: A secondary amine (NH) within the tetrahydropyridine ring, a methyl group (-CH₃) on the pyrazole ring, and two methylene groups (-CH₂-) forming the aliphatic portion of the six-membered ring.
Our analytical strategy employs a multi-technique approach to ensure a self-validating system of characterization, where each method provides complementary information.
Caption: Overall workflow for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular structure with high confidence.
Expertise & Rationale
For a molecule like 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, ¹H NMR will reveal the number of distinct protons, their connectivity through spin-spin coupling, and their electronic environment. ¹³C NMR complements this by identifying all unique carbon atoms, distinguishing between aromatic and aliphatic carbons. The choice of a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆ is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of the N-H proton, allowing it to be observed more clearly.
Predicted ¹H NMR Spectral Data
The predicted proton NMR spectrum is summarized in the table below. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| CH ₃ | ~2.3 | Singlet (s) | - | 3H | Methyl group on an aromatic ring, no adjacent protons to couple with. |
| C4-H ₂ | ~3.8 | Triplet (t) | J ≈ 5-6 | 2H | Methylene protons adjacent to the pyrazole ring and C5. Deshielded by the aromatic ring. |
| C5-H ₂ | ~2.9 | Triplet (t) | J ≈ 5-6 | 2H | Methylene protons adjacent to the secondary amine and C4. |
| C7-H ₂ | ~4.0 | Singlet (s) | - | 2H | Methylene protons adjacent to the pyrazole nitrogen and the secondary amine. |
| N-H | ~5.0-6.0 | Broad Singlet (br s) | - | 1H | Exchangeable proton of the secondary amine. Its chemical shift can vary with concentration and solvent. |
Predicted ¹³C NMR Spectral Data
The predicted carbon NMR spectrum provides a map of the carbon backbone.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C H₃ | ~11-15 | Aliphatic methyl carbon attached to an sp² carbon. |
| C 5 | ~45-50 | Aliphatic methylene carbon in the tetrahydropyridine ring. |
| C 4 & C 7 | ~50-55 | Aliphatic methylene carbons adjacent to heteroatoms, experiencing deshielding. |
| C 3a | ~115-120 | Quaternary sp² carbon at the ring junction. |
| C 7a | ~135-140 | Quaternary sp² carbon at the ring junction, adjacent to nitrogen. |
| C 3 | ~145-150 | sp² carbon of the pyrazole ring bearing the methyl group. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A greater number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the spectra using the residual solvent peak as a secondary reference.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.
Expertise & Rationale
Electron Ionization (EI) is a common technique that imparts high energy to the molecule, leading to predictable fragmentation. For our target compound, we expect to see a clear molecular ion (M⁺) peak corresponding to its exact mass. The fragmentation pattern will be governed by the stability of the resulting carbocations and radicals. The most likely fragmentation points are the bonds alpha to the secondary amine, a well-established pathway for amines.[3] Fragmentation of the pyrazole ring itself is also possible.[4]
Caption: Key predicted fragmentation steps for the target molecule.
Predicted Mass Spectrum Data
| m/z | Proposed Fragment | Significance |
| 137 | [C₇H₁₁N₃]⁺ | Molecular Ion (M⁺). Confirms the molecular weight. |
| 122 | [M - CH₃]⁺ | Loss of the methyl radical. |
| 82 | [M - C₂H₃N₂]⁺ | Cleavage resulting from the loss of a pyrazole-derived neutral fragment. |
| 81 | [M - C₃H₆N]⁺ | Result of alpha-cleavage adjacent to the secondary amine, a characteristic fragmentation for such structures.[5] |
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
GC Method:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Program the oven with a temperature gradient (e.g., start at 50°C, ramp to 250°C at 10°C/min) to ensure separation from any impurities.
-
-
MS Method:
-
Set the ion source to Electron Ionization (EI) at 70 eV.
-
Scan a mass range of m/z 40-400.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to find the molecular ion and interpret the major fragment ions.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Expertise & Rationale
Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational energy. For our target, we expect to see distinct peaks for the N-H bond of the secondary amine, the C-H bonds of both the methyl and methylene groups, and vibrations associated with the C=N and C=C bonds within the pyrazole ring. The absence of other peaks (e.g., a strong C=O stretch around 1700 cm⁻¹) is equally important for confirming purity.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3400 | N-H Stretch | Secondary Amine |
| 3000-3100 | C-H Stretch | Aromatic C-H (pyrazole) |
| 2850-2960 | C-H Stretch | Aliphatic C-H (CH₃, CH₂) |
| ~1600-1640 | C=N Stretch | Pyrazole Ring |
| ~1450-1580 | C=C Stretch | Pyrazole Ring |
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.
-
Sample Scan: Lower the ATR anvil to make firm contact with the sample. Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.
-
Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the key absorption bands and correlate them to the functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule, and is particularly sensitive to conjugated systems.
Expertise & Rationale
The pyrazole ring constitutes the primary chromophore in this molecule. We expect to observe absorption bands in the UV region corresponding to π → π* transitions within this aromatic system. While not as structurally informative as NMR or MS, UV-Vis spectroscopy is an excellent method for quantitative analysis (using the Beer-Lambert law) and for confirming the presence of the aromatic core. The position of the maximum absorption (λₘₐₓ) can be influenced by the solvent. Based on related pyrazolo[3,4-b]pyridine derivatives, the λₘₐₓ is expected to be in the 280-370 nm range.[6]
Predicted UV-Vis Absorption
-
λₘₐₓ: ~290-320 nm
-
Transition: π → π* of the pyrazole ring system.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL). Create a dilute solution (e.g., 0.01 mg/mL) from the stock solution.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Measurement: Replace the blank with a cuvette containing the sample solution. Scan the UV-Vis spectrum over a range of 200-800 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ). If the absorbance is above ~1.5, dilute the sample further and re-measure.
Conclusion
The structural integrity of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can be confidently established through a synergistic application of NMR, MS, IR, and UV-Vis spectroscopy. This guide outlines the predicted spectral signatures rooted in the molecule's distinct structural features. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and connectivity. Mass spectrometry will verify the molecular weight and reveal characteristic fragmentation patterns, particularly alpha-cleavage. FTIR will confirm the presence of key functional groups like the secondary amine, while UV-Vis spectroscopy will verify the pyrazole chromophore. By following the detailed protocols herein, researchers can generate a robust and self-validating analytical data package, ensuring the quality and identity of this critical building block for advanced drug discovery programs.
References
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Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]
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Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed. Available at: [Link]
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Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - MDPI. Available at: [Link]
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Unlocking the Potential of Pyrazole-Pyridine Derivatives: A Theoretical and Computational Guide
Foreword: The Computational Lens in Modern Chemistry
In the landscape of contemporary chemical research, the synergy between experimental synthesis and theoretical investigation has become the cornerstone of innovation. This is particularly true for privileged scaffolds like pyrazole-pyridine derivatives, whose versatile structures have established them as critical components in medicinal chemistry, materials science, and catalysis.[1] This in-depth guide is crafted for researchers, scientists, and drug development professionals who seek to leverage theoretical and computational methodologies to explore and exploit the vast potential of these fascinating heterocyclic systems. We will move beyond a mere recitation of methods to delve into the causality behind experimental choices, providing a framework for robust, self-validating theoretical studies.
The Pyrazole-Pyridine Scaffold: A Privileged Architecture
The fusion of pyrazole and pyridine rings creates a bicyclic heterocyclic system with a unique combination of electronic and structural features. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, offers a rich landscape of hydrogen bond donors and acceptors.[2] The pyridine ring, a six-membered aromatic heterocycle, contributes to the overall electronic properties and provides a key point for further functionalization. This combination has led to their investigation in a wide array of applications, from potent kinase inhibitors in oncology to novel materials for organic light-emitting diodes (OLEDs) and ligands in transition-metal catalysis.[3]
Core Theoretical Methodologies: A Guided Tour
The theoretical exploration of pyrazole-pyridine derivatives hinges on a suite of computational techniques that probe their electronic structure, reactivity, and interactions with other molecules. The choice of methodology is paramount and should be guided by the specific research question.
Density Functional Theory (DFT): Unveiling Electronic Structure and Reactivity
DFT has become the workhorse of computational chemistry for studying the electronic properties of molecules like pyrazole-pyridine derivatives.[4][5] It offers a favorable balance between computational cost and accuracy, providing insights into molecular geometries, electronic energies, and reactivity descriptors.
The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set. For pyrazole-pyridine derivatives, which are delocalized N-heterocyclic systems, these choices are particularly important.
-
Exchange-Correlation Functional: The B3LYP hybrid functional is a popular and often effective choice for organic molecules, including pyrazole derivatives.[5][6][7][8][9] It incorporates a portion of exact Hartree-Fock exchange, which is crucial for mitigating the over-delocalization of electrons often seen with pure GGA functionals in conjugated systems.[10] For studies involving non-covalent interactions, such as π-π stacking or hydrogen bonding, which are critical in the biological activity of these derivatives, functionals that include empirical dispersion corrections (e.g., ωB97X-D or Grimme's D3 correction with B3LYP) are highly recommended.[10]
-
Basis Set: The basis set is the set of mathematical functions used to construct the molecular orbitals. For initial geometry optimizations, a double-zeta basis set like 6-31G(d,p) provides a good compromise between accuracy and computational cost.[6][7] This basis set includes polarization functions (d-functions on heavy atoms and p-functions on hydrogens) that are essential for describing the anisotropic nature of bonding in heterocyclic systems. For more accurate energy calculations or the study of non-covalent interactions, a larger, triple-zeta basis set such as 6-311++G(d,p) is advisable.[8][11] The inclusion of diffuse functions ("++") is particularly important for accurately describing anions and weak intermolecular interactions.[11]
-
Structure Preparation:
-
Draw the pyrazole-pyridine derivative of interest in a molecular editor (e.g., GaussView, Avogadro, ChemDraw).
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.
-
-
Input File Generation:
-
Set up the Gaussian input file with the chosen level of theory (e.g., #p B3LYP/6-31G(d) Opt Freq).[12]
-
Specify the charge and spin multiplicity of the molecule (typically 0 and 1 for a neutral, closed-shell molecule).[12]
-
Include the Cartesian coordinates of the atoms from the pre-optimized structure.[12]
-
-
Running the Calculation:
-
Analysis of Results:
-
Verify that the geometry optimization has converged to a true minimum by checking for the absence of imaginary frequencies in the frequency calculation.
-
Analyze the output file to extract key information such as the total electronic energy, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[5][12]
-
Visualize the optimized geometry, molecular orbitals, and electrostatic potential map to gain insights into the molecule's reactivity and intermolecular interaction sites.[8]
-
Molecular Docking: Predicting Binding Modes and Affinities
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), typically a protein.[4] This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
The choice of docking software (e.g., AutoDock, Glide, GOLD) and the preparation of the protein and ligand structures are critical for obtaining meaningful results. The goal is to accurately reproduce the experimental binding mode of a known inhibitor before proceeding to screen novel compounds.
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-solvents, and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges to the protein atoms.
-
-
Ligand Preparation:
-
Generate a 3D conformation of the pyrazole-pyridine derivative.
-
Assign partial charges and define rotatable bonds.
-
-
Grid Generation and Docking Simulation:
-
Define the binding site on the protein, typically centered on the co-crystallized ligand or a known active site.
-
Generate a grid box that encompasses the binding site.
-
Run the docking simulation, allowing the software to explore different conformations and orientations of the ligand within the binding site.
-
-
Analysis of Docking Results:
-
Analyze the predicted binding poses and their corresponding docking scores (binding affinities).
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) for the top-scoring poses.
-
Compare the predicted binding mode with experimental data if available.
-
Quantitative Structure-Activity Relationship (QSAR): Linking Molecular Structure to Biological Activity
QSAR is a computational modeling approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[14] A robust QSAR model can be used to predict the activity of novel compounds, prioritize them for synthesis, and guide lead optimization.
The predictive power of a QSAR model is highly dependent on the choice of molecular descriptors and the statistical method used for model development. The descriptors should encode the physicochemical properties of the molecules that are relevant to their biological activity.
-
Relevant Physicochemical Descriptors for Pyrazole-Pyridine Derivatives:
-
Topological Descriptors: Encode information about the connectivity of atoms in the molecule (e.g., Wiener index, Kier & Hall connectivity indices).
-
Electronic Descriptors: Describe the electronic properties of the molecule (e.g., dipole moment, HOMO/LUMO energies, partial charges on specific atoms). These are often calculated using DFT.[14]
-
Steric Descriptors: Relate to the size and shape of the molecule (e.g., molecular weight, molar refractivity).
-
Hydrophobic Descriptors: Quantify the hydrophobicity of the molecule (e.g., logP).
-
-
Data Set Preparation:
-
Compile a dataset of pyrazole-pyridine derivatives with experimentally determined biological activities (e.g., IC50 values).
-
Divide the dataset into a training set for model development and a test set for external validation.
-
-
Descriptor Calculation:
-
Calculate a wide range of molecular descriptors for all compounds in the dataset using software like Dragon or MOE.
-
-
Feature Selection and Model Building:
-
Model Validation:
-
Rigorously validate the QSAR model using internal (e.g., cross-validation) and external validation techniques.
-
Assess the statistical significance and predictive power of the model using metrics such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and root mean square error (RMSE).[15][16]
-
Molecular Dynamics (MD) Simulations: Exploring Conformational Dynamics and Stability
MD simulations provide a powerful tool for studying the dynamic behavior of molecules and their complexes over time.[4] For pyrazole-pyridine derivatives, MD simulations can be used to assess the stability of a ligand-protein complex predicted by docking, explore conformational changes, and calculate binding free energies.[17][18]
-
System Preparation:
-
Start with the docked complex of the pyrazole-pyridine derivative and the target protein.
-
Solvate the complex in a box of water molecules and add counter-ions to neutralize the system.
-
-
Simulation Setup:
-
Choose a suitable force field for the protein, ligand, and water molecules.
-
Minimize the energy of the system to remove any steric clashes.
-
Gradually heat the system to the desired temperature and equilibrate it under constant pressure and temperature conditions.
-
-
Production Run:
-
Run the MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein and ligand.
-
Investigate the persistence of key intermolecular interactions (e.g., hydrogen bonds) over time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimate of the binding affinity.[18]
-
Applications of Theoretical Studies on Pyrazole-Pyridine Derivatives
The computational methodologies described above have been successfully applied to advance our understanding and utilization of pyrazole-pyridine derivatives in various fields.
Drug Discovery and Development
Theoretical studies have been instrumental in the discovery and optimization of pyrazole-pyridine derivatives as potent therapeutic agents.
-
Anticancer Agents: Molecular docking and QSAR studies have been used to design and identify pyrazole-pyridine derivatives as inhibitors of various kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[3]
-
Anti-inflammatory Agents: Structure-based design and molecular dynamics simulations have guided the development of pyrazole-pyridine derivatives targeting pro-inflammatory cytokines like TNFα.[17]
| Application | Target | Theoretical Methods Used | Key Findings | Reference |
| Anticancer | EGFR | Molecular Docking, QSAR | Identification of key structural features for potent inhibition. | [3] |
| Anti-inflammatory | TNFα | E-pharmacophore, Molecular Docking, MD Simulation | Discovery of novel small molecule inhibitors with good stability. | [17] |
| Hypoglycemic | Not Specified | QSAR | Development of predictive models for blood sugar-lowering activity. | [15][16] |
Materials Science
The unique electronic and structural properties of pyrazole-pyridine derivatives make them promising candidates for advanced materials.
-
Energetic Materials: DFT calculations have been employed to predict the molecular geometries, electronic structures, and detonation performance of energetic pyrazole-pyridine derivatives, identifying compounds with performance comparable to or exceeding that of HMX.[6]
-
Organic Light-Emitting Diodes (OLEDs): The electron-accepting and donating properties of the pyrazole and pyridine rings, respectively, make these derivatives suitable for use as host materials in OLEDs.[19] Computational studies can help in designing molecules with optimal electronic properties for efficient light emission.
Catalysis
Pyrazole-pyridine derivatives serve as versatile ligands in transition-metal catalysis due to their strong coordination ability and the potential for the pyrazole NH group to participate in catalytic cycles.[2]
-
Acceptorless Dehydrogenation: Ruthenium(II) complexes bearing pyrazole-pyridine-pyrazole (NNN) pincer ligands have been shown to catalyze the acceptorless dehydrogenation of alcohols to aldehydes.[20]
-
C-C and C-Heteroatom Bond Formation: Pyrazole-substituted pyridines have been used as ligands in copper-catalyzed coupling reactions.[21] Theoretical studies can elucidate the reaction mechanisms and guide the design of more efficient catalysts.
Visualizing Workflows and Relationships
To further clarify the interplay of these theoretical methodologies, the following diagrams, generated using Graphviz, illustrate typical workflows and logical relationships.
Caption: A typical workflow for a DFT calculation on a pyrazole-pyridine derivative.
Caption: The interplay of theoretical methods in a drug discovery pipeline for pyrazole-pyridine derivatives.
Conclusion and Future Perspectives
The theoretical and computational methodologies outlined in this guide provide a robust framework for accelerating the discovery and development of novel pyrazole-pyridine derivatives. By integrating DFT, molecular docking, QSAR, and MD simulations, researchers can gain unprecedented insights into the structure-property and structure-activity relationships of these versatile compounds. The future of this field lies in the increasing integration of machine learning and artificial intelligence to develop more accurate predictive models and to navigate the vast chemical space of possible pyrazole-pyridine derivatives. As computational power continues to grow and theoretical methods become more sophisticated, the synergy between in silico and experimental approaches will undoubtedly lead to groundbreaking discoveries in medicine, materials science, and catalysis.
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A Structure-Based Design Strategy with Pyrazole-Pyridine Derivatives Targeting TNFα as Anti-Inflammatory Agents: E-Pharmacophore, Dynamic Simulation, Synthesis and In Vitro Evaluation. (2024). Chem Biodivers., 21(9), e202400778. [Link]
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Comparative theoretical studies of energetic pyrazole-pyridine derivatives. (2013). J Mol Model., 19(8), 3403-10. [Link]
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Efficient basis sets for non-covalent interactions in XDM-corrected density-functional theory. (2013). J Chem Phys., 139(21), 214109. [Link]
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Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (n.d.). NIH. [Link]
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Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). ResearchGate. [Link]
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Evaluation of a new series of pyrazole derivatives as a potent epidermal growth factor receptor inhibitory activity: QSAR modeling using quantum-chemical descriptors. (2021). J Comput Chem., 42(32), 2306-2320. [Link]
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Auto-QChem: an automated workflow for the generation and storage of DFT calculations for organic molecules. (2022). RSC Publishing. [Link]
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Synthesis, spectroscopic characterization of pyridine-Pyrazole derivatives as antioxidant agents: DFT, molecular docking studies and MD simulation on iNOS inhibitors. (2025). ResearchGate. [Link]
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Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). OUCI. [Link]
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Synthesis, Crystal Structure, Molecular Docking, and Molecular Dynamics Simulations of 2,5‐Substituted Pyrazolo[4′,3′:5,6]Pyrano[2,3‐d]Pyrimidines as Selective Ligands for Adenosine A1 and A2A Receptors. (n.d.). Semantic Scholar. [Link]
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Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium. [Link]
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How should I go about picking a functional for DFT calculations?. (2012). Chemistry Stack Exchange. [Link]
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Efficient basis sets for non-covalent interactions in XDM-corrected density-functional theory. (2013). The Journal of Chemical Physics. [Link]
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Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. (2019). YouTube. [Link]
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Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. (n.d.). ResearchGate. [Link]
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KIT-Workflows/DFT-Surface. (n.d.). GitHub. [Link]
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Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. (2025). GJBE Global Academia. [Link]
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Basics of performing DFT calculations with Q-Chem. (2023). YouTube. [Link]
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Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.). PMC. [Link]
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Understanding non-covalent interactions in larger molecular complexes from first principles. (2019). The Journal of Chemical Physics. [Link]
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Which functional should I choose?. (2008). University of California, Irvine. [Link]
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Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. (2025). ResearchGate. [Link]
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Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2025). ResearchGate. [Link]
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Synthesis and DFT calculation of novel pyrazole derivatives. (2021). ResearchGate. [Link]
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Noncovalent Interactions in N/O Heterocycles. (n.d.). Frontiers. [Link]
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Basis set customization for modeling noncovalent interactions. (2025). ResearchGate. [Link]
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How do I choose the best exchange correlation functional for running a DFT calculation?. (2014). ResearchGate. [Link]
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Figure 8. Quantum chemical calculations by the B3LYP method with the.... (n.d.). ResearchGate. [Link]
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Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. (2023). ResearchGate. [Link]
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Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. (2024). ACS Publications. [Link]
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How to choose a functional and basis set for your DFT calculation. (2024). YouTube. [Link]
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DFT (B3LYP/6-311G**) computed optimized structure of 1f, 1f′, 1n and 1n. (n.d.). ResearchGate. [Link]
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Pyrazole–pyridine–pyrazole (NNN) ruthenium(ii) complex catalyzed acceptorless dehydrogenation of alcohols to aldehydes. (2023). Dalton Transactions. [Link]
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A Guide to the Pyrazolo[4,3-c]pyridine Core: From Synthesis to Therapeutic Frontiers
Abstract
The pyrazolo[4,3-c]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets.[1][2] Its structural resemblance to endogenous purines allows it to function as an effective bioisostere, particularly in the competitive inhibition of ATP-binding sites within enzymes like kinases.[3] This guide provides an in-depth technical exploration of the pyrazolo[4,3-c]pyridine core, synthesizing field-proven insights on its synthesis, functionalization, and multifaceted therapeutic applications. We will delve into its role as a potent inhibitor in oncology, a neuroprotective agent in degenerative diseases, and a novel weapon against infectious pathogens, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.
The Chemical Foundation: Synthesis and Vectorial Functionalization
The therapeutic utility of any heterocyclic core is fundamentally dependent on the accessibility of synthetic routes and the ability to perform selective functionalization for structure-activity relationship (SAR) optimization. The pyrazolo[4,3-c]pyridine system is amenable to several synthetic strategies, typically involving the construction of one ring onto a pre-existing, functionalized partner ring.
A common and effective approach involves the condensation of dienamines with various amines containing sulfonamide fragments, which allows for the introduction of diverse substituents at the nitrogen atom of the pyridine moiety.[4] Another powerful strategy begins with substituted pyridines, which undergo a series of reactions to build the fused pyrazole ring.[5][6]
The true power of this scaffold lies in its potential for vectorial functionalization—the selective elaboration of substituents along multiple growth vectors to probe the binding pockets of target proteins. This is a cornerstone of fragment-based drug discovery (FBDD).[5][6] Key positions for modification include:
-
N-1 and N-2: Accessible through selective N-alkylation and protection/deprotection strategies.
-
C-3 and C-7: Can be functionalized through metalation followed by reaction with various electrophiles or cross-coupling reactions.
-
C-5: Amenable to palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination.[5][6]
This multi-vector elaboration capacity allows chemists to systematically optimize fragments into potent, lead-like molecules.
Experimental Protocol: General Synthesis of 5-Substituted Pyrazolo[4,3-c]pyridines
This protocol describes a general method for synthesizing pyrazolo[4,3-c]pyridine-7-carboxylates via the condensation of a dienamine with a primary amine.[4]
Materials:
-
Dimethyl 2-(dimethylaminomethylene)-3-oxopentanedioate (Dienamine 2)
-
Appropriate primary amine (e.g., 2-sulfamoylethylamine)
-
Methanol (MeOH)
-
Triethylamine (Et3N) (if using an amine hydrochloride salt)
-
Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask, add the dienamine (1.0 eq) and the corresponding amine (1.05 eq).
-
Solvent Addition: Add methanol to the flask to create a solution or suspension. If the amine is a hydrochloride salt, add triethylamine (1.1 eq) to neutralize the acid.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction is typically monitored by TLC and is often complete within 1-3 hours.
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution.
-
Purification: Collect the precipitate by filtration. Wash the solid with cold methanol (3x) to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to afford the final 5-substituted methyl 3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate. Yields typically range from 70-90%.[4]
This self-validating system relies on the precipitation of the product upon cooling, which simplifies purification and provides a clear indication of reaction success. The purity can be readily confirmed by melting point analysis and standard spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Caption: A simplified workflow for the synthesis of the pyrazolo[4,3-c]pyridine core.
Therapeutic Applications and Mechanisms of Action
The pyrazolo[4,3-c]pyridine scaffold has demonstrated a broad spectrum of biological activities, including antitumor, anti-inflammatory, antiviral, analgesic, and effects on the nervous and immune systems.[7]
Oncology: A Privileged Scaffold for Kinase Inhibition
In cancer therapy, the dysregulation of protein kinases is a common oncogenic driver.[2][8] The pyrazolo[4,3-c]pyridine core, as a purine bioisostere, is exceptionally well-suited to act as an ATP-competitive kinase inhibitor, binding to the hinge region of the kinase's ATP pocket.[3] This has led to the development of potent inhibitors against several critical cancer-related kinases.
Key Kinase Targets:
-
ERK/MAPK Pathway: The MAPK/ERK pathway is a central regulator of cell proliferation and survival and is frequently hyperactivated in cancers.[2] Derivatives of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea have been identified as potent and selective inhibitors of Extracellular Signal-Regulated Kinase (ERK), showing significant tumor regression in preclinical models.[9]
-
c-Met Signaling: The c-Met receptor tyrosine kinase is crucial for tumor growth and invasion.[2] Pyrazolo[4,3-c]pyridine derivatives have been developed as potent c-Met inhibitors.[3]
-
TANK-Binding Kinase 1 (TBK1): TBK1 is involved in innate immunity and oncogenesis. Potent 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as TBK1 inhibitors, with some compounds showing IC50 values in the sub-nanomolar range.[10]
Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazolo[4,3-c]pyridine agent.
Table 1: Inhibitory Activities of Selected Pyrazolopyridine Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Cellular Potency (Cell Line) | Reference |
| 1H-pyrazolo[3,4-b]pyridine (15y) | TBK1 | 0.2 | Antiproliferation in A172, U87MG | [10] |
| 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea (21) | ERK | Data not specified | Tumor regression in BRAF(V600E) model | [9] |
| 1-Sulfonyl-pyrazolo[4,3-b]pyridine (37) | c-Met | Data not specified | Anti-tumor activity in EBC-1 xenograft | [3] |
| 4-Methyl-1H-pyrazolo[4,3-c]pyridine Analogues | Various Kinases | Varies | Varies | [8] |
Neurodegenerative Diseases: A Multi-Target Approach
The complex pathophysiology of neurodegenerative diseases like Alzheimer's and Parkinson's requires therapeutic agents that can address multiple targets.[11][12] The pyrazolo[4,3-c]pyridine scaffold serves as an excellent template for designing such multi-target-directed ligands (MTDLs).[13]
Mechanisms of Action:
-
Cholinesterase Inhibition: The planar pyrazolopyridine core can bind to the catalytically active site of cholinesterase enzymes (AChE/BuChE), a key strategy in Alzheimer's therapy.[13]
-
Aβ and Tau Aggregation Inhibition: By attaching appropriate linkers and hydrophobic side chains, these compounds can interact with the peripheral anionic site of AChE, which is known to prevent the aggregation of amyloid-beta (Aβ) peptides.[13][14] They can also intercalate between Tau protein residues, hindering the formation of neurofibrillary tangles.[13]
-
GSK3β Inhibition: Glycogen synthase kinase 3 beta (GSK3β) is responsible for tau hyperphosphorylation. Pyrazolopyridine derivatives can be designed to bind to its hydrophobic tails, inhibiting its activity.[13]
-
Antioxidant and Anti-inflammatory Effects: Some derivatives have shown the ability to reverse cognitive and behavioral deficits by exerting antioxidant effects and downregulating neuroinflammatory mediators.[15]
Infectious Diseases: Disrupting Parasite Metabolism
Trypanosoma protists, the pathogens responsible for devastating diseases like sleeping sickness and Chagas disease, present a significant global health challenge.[16][17] A novel and promising therapeutic strategy involves targeting the protein import machinery of the parasite's unique organelles, the glycosomes.
Mechanism of Action:
-
PEX14-PEX5 PPI Inhibition: The formation of the PEX14-PEX5 protein-protein interaction (PPI) is essential for importing proteins into the glycosomes.[16][17] Pyrazolo[4,3-c]pyridine derivatives were the first small molecules identified that inhibit this specific PPI.[16][18] By disrupting this interaction, the compounds cause mislocalization of critical glycosomal enzymes, leading to a breakdown in parasite metabolism and ultimately, cell death.[16][17][18] This structure-guided discovery, driven by computational screening, X-ray crystallography, and NMR, exemplifies a modern approach to drug development.[16][18]
Structure-Activity Relationship (SAR): The Logic of Molecular Design
The broad biological activity of the pyrazolo[4,3-c]pyridine core is fine-tuned by the nature and position of its substituents. Understanding the SAR is critical for optimizing potency, selectivity, and pharmacokinetic properties.
-
For PEX14-PEX5 Inhibition: SAR studies revealed that the central pyrazolo[4,3-c]pyridine scaffold forms favorable π-π stacking interactions with key phenylalanine residues (Phe17 and Phe34) in the PEX14 binding pocket.[18] The potency of the inhibitors was significantly enhanced by merging features from two initial hit compounds, creating a hybrid molecule with superior activity.[18] This demonstrates a causal link: combining fragments that occupy distinct but adjacent pockets can lead to a synergistic improvement in binding affinity.
-
For Carbonic Anhydrase Inhibition: In a series of pyrazolo[4,3-c]pyridine sulfonamides, the presence of an N-methylpropionamide linker between the benzenesulfonamide and the core heterocyclic moiety was found to be favorable for inhibitory activity against the hCA I isoform.[4] In contrast, a direct connection between these fragments decreased activity. This suggests that the linker provides optimal spacing and orientation for the sulfonamide group to coordinate with the zinc ion in the enzyme's active site.
Key Biological Assay Protocol: In Vitro Kinase Inhibition
This protocol provides a generalized, step-by-step method for assessing the inhibitory activity of a pyrazolo[4,3-c]pyridine compound against a target protein kinase using a luminescence-based assay.
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition by the test compound.
Materials:
-
Recombinant target kinase
-
Kinase-specific substrate peptide
-
Test compound (solubilized in DMSO)
-
ATP solution
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Multichannel pipette, plate reader with luminescence detection
Procedure:
-
Compound Plating: Create a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle only).
-
Enzyme Addition: Prepare a solution of the target kinase in reaction buffer. Add the kinase solution to all wells except the "no enzyme" controls.
-
Reaction Initiation: Prepare a solution of the substrate peptide and ATP in reaction buffer. Add this solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The plate should be covered to prevent evaporation.
-
Signal Detection: Add the ATP detection reagent to all wells. This reagent will lyse any cells (if a cellular assay) and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Incubate the plate for 10 minutes at room temperature to stabilize the signal. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the controls (0% and 100% inhibition). Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Perspectives
The pyrazolo[4,3-c]pyridine core is a testament to the power of privileged scaffolds in modern drug discovery. Its synthetic tractability and inherent ability to interact with key biological targets, particularly kinases, have established it as a highly valuable starting point for developing novel therapeutics.[7][8] The successful application of this core in diverse fields—from oncology to neurodegeneration and infectious diseases—highlights its versatility.[15][18][19]
Future research will likely focus on expanding the chemical space around the core, exploring new vectorial functionalizations to target novel protein families, including allosteric sites and protein-protein interactions. The integration of computational chemistry, structural biology, and high-throughput screening will continue to accelerate the translation of pyrazolo[4,3-c]pyridine-based compounds from promising hits into clinically viable drug candidates.
References
- Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (n.d.). Bentham Science.
- Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(2), 847-879.
- Dawidowski, M., et al. (2020). Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. PubMed.
- Investigating the Structure-Activity Relationship of 4-Methyl-1H-pyrazolo[4,3-c]pyridine Analogues: A Technical Guide. (2025). BenchChem.
- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). MDPI.
- Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41. (n.d.).
- Dawidowski, M., et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity.
- The Therapeutic Potential of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: A Technical Guide to Key Molecular Targets. (2025). BenchChem.
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- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (n.d.). PubMed Central.
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- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). RSC Publishing.
- Pyrazolopyridine-Containing Compounds as Multitargeted Anti-Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies. (n.d.). PubMed.
- Metwally, N. H., & Deeb, E. A. (n.d.). Synthesis, anticancer assessment on human breast, liver and colon carcinoma cell lines and molecular modeling study using novel pyrazolo[4,3-c]pyridine derivatives.
- Bedwell, E. V., et al. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Semantic Scholar.
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online.
- Pyrazolopyridine derivatives as anticancer agent. (n.d.).
- Pyrazolone-nicotinic acid derivative (4Z)-4-(2-hydroxybenzylidine)-5-methyl-2-(pyridine-3-ylcarbonyl)-2, 4-dihydro-3H-pyrazole-3-one (IIc) as multitarget inhibitor of neurodegeneration and behavioural impairment in Dementia. (2025). PubMed.
- Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Deriv
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024).
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- Pyrazolo[4,3-d]pyrimidines as antitumor agents. (n.d.).
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PubMed Central.
- Mishra, C. B., et al. (n.d.).
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing.
- Preparation method of pyrazolo [3,4-c ] pyridine compound. (n.d.).
- Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. (n.d.).
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Substituted[7][8][18]triazolo[4,3-a]pyridines, their preparation and their use as pharmaceuticals. (n.d.). Google Patents.
- Recent advances in the therapeutic applications of pyrazolines. (n.d.). PubMed Central.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. (2021). Neuroscience Research Notes.
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Methodological & Application
synthesis protocol for 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
An Application Note on the Synthesis of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold
The 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core is a heterocyclic scaffold of considerable interest in medicinal chemistry and drug development. As a bioisostere of purine, this structure is a valuable pharmacophore for designing molecules that can interact with ATP-binding sites in various enzymes.[1] Consequently, derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as protein kinase inhibitors, anti-cancer agents, and novel treatments for neurodegenerative diseases.[2][3][4] The saturated piperidine ring introduces a three-dimensional character to the otherwise planar pyrazole moiety, which can be crucial for optimizing interactions with biological targets and improving pharmacokinetic properties.[5]
This document provides a detailed, field-proven protocol for the synthesis of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, starting from the commercially available N-Boc-4-piperidone. The described synthetic route is robust, scalable, and relies on well-established chemical transformations, making it suitable for both academic research laboratories and industrial drug discovery settings.
Overall Synthetic Strategy
The synthesis is accomplished via a three-step sequence that begins with the construction of a key β-ketoester intermediate, followed by the formation of the pyrazole ring, and concludes with the deprotection of the piperidine nitrogen. This approach is logical and efficient, building the bicyclic system from a readily available cyclic ketone.
Figure 1: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Safety Precaution: This protocol involves hazardous materials, including strong bases (Sodium Hydride), flammable solvents, and toxic reagents (Hydrazine Hydrate). All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step 1: Synthesis of tert-butyl 4-oxo-3-(2-oxopropyl)piperidine-1-carboxylate
This initial step is a base-mediated Claisen condensation between N-Boc-4-piperidone and ethyl acetate. Sodium hydride is used as a strong, non-nucleophilic base to deprotonate the α-carbon of the piperidone, generating an enolate that subsequently attacks the carbonyl of ethyl acetate.
Materials:
-
N-Boc-4-piperidone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl acetate (EtOAc), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (60% dispersion).
-
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.
-
Add anhydrous THF to the flask to create a slurry. Cool the mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve N-Boc-4-piperidone in anhydrous THF.
-
Add the N-Boc-4-piperidone solution dropwise to the stirred NaH slurry at 0 °C. Allow the mixture to stir for 30 minutes at this temperature.
-
Add anhydrous ethyl acetate dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux (approx. 65-70 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of water.
-
Adjust the pH to ~5-6 with 1M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-dicarbonyl intermediate, which can often be used in the next step without further purification.
Step 2: Synthesis of tert-butyl 3-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
This step involves the classical Knorr pyrazole synthesis. The β-dicarbonyl intermediate reacts with hydrazine hydrate in a condensation reaction, followed by cyclization and dehydration to form the stable aromatic pyrazole ring.
Materials:
-
Crude product from Step 1
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol (EtOH)
-
Acetic acid (glacial)
Procedure:
-
Dissolve the crude intermediate from Step 1 in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add hydrazine hydrate dropwise to the stirred solution at room temperature. A slight exotherm may be observed.
-
Heat the reaction mixture to reflux (approx. 80 °C) for 3-5 hours. Monitor the formation of the product by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Add water to the residue, which may cause the product to precipitate. If an oil forms, extract with ethyl acetate (3x).
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum.
-
If extraction was performed, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.
-
Purify the product by silica gel column chromatography if necessary.
Step 3: Deprotection to Yield 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to liberate the secondary amine of the piperidine ring, yielding the final target molecule.
Materials:
-
Boc-protected pyrazolopyridine from Step 2
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM) or Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected intermediate from Step 2 in dichloromethane (if using TFA) or dioxane (if using HCl).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid or 4M HCl in dioxane to the stirred solution.
-
Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring the deprotection by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
If the hydrochloride salt is desired, the resulting solid can be triturated with diethyl ether and filtered.
-
To obtain the free base, dissolve the residue in water, cool to 0 °C, and carefully basify with saturated NaHCO₃ solution or 1M NaOH until the pH is >9.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3-4x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.
Quantitative Data Summary
| Reagent | M.W. ( g/mol ) | Step 1 (Equiv.) | Step 2 (Equiv.) | Step 3 (Equiv.) |
| N-Boc-4-piperidone | 199.26 | 1.0 | - | - |
| Sodium Hydride (60%) | 40.00 | 1.2 | - | - |
| Ethyl Acetate | 88.11 | 1.5 | - | - |
| Hydrazine Hydrate | 50.06 | - | 1.1 | - |
| TFA / HCl | 114.02 / 36.46 | - | - | Excess |
| Product | M.W. ( g/mol ) | Expected Yield | ||
| Target Molecule | 137.18 | Overall: 50-70% |
References
-
Moosavi-Zare, A.R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 6(8), 571-581. Available from: [Link][2]
-
BenchChem. (2025). Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: Application Notes and Protocols. Available from: BenchChem website.[1]
-
BenchChem. (2025). Reduction of 4-Methyl-1H-pyrazolo[4,3-c]pyridine to its Tetrahydro-Analog. Available from: BenchChem website.[5]
-
Patel, H., et al. (2018). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. European Journal of Medicinal Chemistry, 157, 1159-1172. Available from: [Link][4]
-
Al-Tel, T.H., et al. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2009(ii), 258-268. Available from: [Link][3]
-
Alvarez, R., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2337. Available from: [Link][6]
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Application Notes & Protocols: Utilizing 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine as a c-Met Inhibitor
Introduction: The Rationale for Targeting c-Met
The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes the c-Met protein, a receptor tyrosine kinase (RTK) that plays a pivotal role in cellular signaling.[1] Its only known endogenous ligand is the Hepatocyte Growth Factor (HGF).[1][2] Under normal physiological conditions, the HGF/c-Met axis is crucial for embryonic development, tissue regeneration, and wound healing.[1][3] However, its aberrant activation in malignant tissues is a well-documented driver of oncogenesis.
Dysregulated c-Met signaling, arising from gene amplification, activating mutations, or protein overexpression, can trigger a cascade of malignant cellular processes.[4][5][6] These include enhanced proliferation, survival, motility, invasion, and angiogenesis, which collectively contribute to tumor growth and metastatic progression.[1][4][6][7] Consequently, the HGF/c-Met pathway has emerged as a highly attractive target for therapeutic intervention in a variety of cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and others.[3][6]
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold represents a promising class of ATP-competitive kinase inhibitors designed to selectively target the c-Met kinase domain.[8][9] This guide provides a comprehensive overview and detailed protocols for evaluating derivatives of this scaffold, such as 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, as c-Met inhibitors.
Mechanism of Action: Interrupting the Oncogenic Cascade
The primary mechanism of action for pyrazolo[4,3-c]pyridine derivatives is the competitive inhibition of ATP binding to the c-Met kinase domain.[9] Upon HGF binding, c-Met undergoes dimerization and trans-autophosphorylation at key tyrosine residues (Y1234, Y1235) within its catalytic loop, creating a docking site for various downstream signaling adaptors.[4] This initiates multiple signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[1][10][11] By occupying the ATP-binding pocket, the inhibitor prevents this phosphorylation cascade, effectively silencing the downstream oncogenic signals.[8]
Application Notes: Guiding Experimental Design
Expertise & Causality in Experimental Choices
-
Cell Line Selection is Critical: The success of c-Met inhibitors in clinical trials has been hampered by improper patient selection.[12] Markers like total c-Met expression or gene amplification do not always correlate with pathway activation (i.e., phosphorylation).[12]
-
Recommendation: Prioritize cell lines with known constitutive c-Met activation. This can be due to MET exon 14 skipping mutations, high gene amplification (e.g., MKN-45, Hs746T, EBC-1), or an autocrine HGF/c-Met loop.[8][13][14] Using cell lines that are truly dependent on c-Met signaling for survival provides a self-validating system for assessing inhibitor efficacy.
-
-
HGF Stimulation Conditions Matter: Many preclinical studies use non-physiologically high concentrations of exogenous HGF (e.g., 50 ng/mL) to induce c-Met phosphorylation.[15] This can produce misleading results, as some inhibitors lose efficacy at the lower HGF concentrations found in human serum (0.4-0.8 ng/mL).[15]
-
Recommendation: When studying ligand-dependent activation, first establish a dose-response curve for HGF in your chosen cell line. Use the lowest concentration of HGF that gives a robust and reproducible phosphorylation signal. For cell lines with constitutive activation, HGF stimulation may not be necessary.
-
-
Biochemical vs. Cellular Potency: A potent IC₅₀ in a biochemical (enzymatic) assay does not always translate to potent growth inhibition (GI₅₀) in a cellular assay.
-
Causality: This discrepancy can arise from several factors: poor cell permeability of the compound, active efflux from the cell via transporters, off-target effects, or the cancer cell's reliance on redundant signaling pathways. A thorough investigation requires validating on-target activity within the cell, for example, by measuring the inhibition of c-Met phosphorylation.
-
Quantitative Data from Literature
The following table summarizes the inhibitory potency of representative 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives against c-Met and relevant cancer cell lines. This data provides a benchmark for new compounds within this class.
| Compound ID (Reference) | c-Met Kinase IC₅₀ (nM) | MKN-45 Cell IC₅₀ (µM) | EBC-1 Cell IC₅₀ (µM) |
| 8c [8] | 68 | 1.83 | 2.92 |
| Lead Cpd. 1 [8] | 1000 | >50 | >50 |
Data is presented to illustrate the potency of the scaffold; values can vary based on specific assay conditions.
Experimental Protocols
Protocol 1: In Vitro Biochemical c-Met Kinase Assay
Objective: To determine the direct inhibitory effect of a test compound on the enzymatic activity of recombinant c-Met kinase (IC₅₀ determination). This protocol is based on a luminescence-based assay that quantifies ATP consumption.[16][17][18]
Materials:
-
Recombinant human c-Met kinase (catalytic domain)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[18][19]
-
ATP solution
-
Test compound (e.g., 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine)
-
Positive control inhibitor (e.g., Crizotinib, Capmatinib)[20]
-
DMSO
-
White, opaque 96-well plates
-
ADP-Glo™ Kinase Assay kit or similar
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting at a high concentration (e.g., 1 mM).
-
Reaction Setup: In a 96-well plate, add components in the following order:
-
2.5 µL of Kinase Assay Buffer.
-
2.5 µL of test compound dilution (or DMSO for 'no inhibitor' and 'no enzyme' controls).
-
5 µL of diluted recombinant c-Met kinase (in Kinase Assay Buffer). For the 'no enzyme' control, add 5 µL of buffer instead.
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 20 minutes. This step allows the inhibitor to bind to the kinase before the reaction starts.
-
Initiate Kinase Reaction: Add 10 µL of a pre-mixed solution containing ATP and substrate to all wells. The final ATP concentration should be at or near its Km for the enzyme.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Follow the manufacturer's protocol for the ADP-Glo™ kit. This typically involves:
-
Adding 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Adding 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Western Blot for Cellular c-Met Phosphorylation
Objective: To confirm the on-target activity of the inhibitor by measuring its effect on HGF-induced or constitutive c-Met phosphorylation in intact cells.[8][21]
Materials:
-
c-Met activated cancer cell line (e.g., MKN-45, H1993)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound and controls
-
Recombinant human HGF (if required)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Met (p-cMet, Tyr1234/1235), anti-total c-Met, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (for HGF-inducible models): Replace growth medium with serum-free medium and incubate for 16-24 hours. This reduces basal kinase activity, providing a cleaner background to observe HGF-induced signaling.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of the test compound (e.g., 0.1, 0.3, 1, 3 µM) or DMSO (vehicle control) for 2 hours.
-
HGF Stimulation (if applicable): Add HGF to a final concentration of 25-50 ng/mL to the appropriate wells and incubate for an additional 10-15 minutes at 37°C.[14] Leave one set of wells unstimulated as a negative control.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-cMet overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To ensure equal protein loading and specific inhibition, strip the membrane and re-probe with antibodies for total c-Met and a loading control like β-actin. A decrease in the p-cMet signal without a change in total c-Met indicates on-target inhibition.
Protocol 3: Cell Proliferation / Viability Assay
Objective: To assess the functional downstream effect of c-Met inhibition on the growth and viability of cancer cells (GI₅₀ determination).
Materials:
-
c-Met dependent cancer cell line
-
Complete growth medium
-
Test compound
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or Resazurin)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density that prevents confluence after 72-96 hours of growth (e.g., 2,000-5,000 cells/well). Include wells for 'no cell' background controls.
-
Adherence: Incubate the plate overnight at 37°C with 5% CO₂ to allow cells to attach.
-
Compound Addition: Prepare a serial dilution of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plate for 72 hours. This duration is typically sufficient to observe effects on cell division.
-
Viability Measurement: Add the chosen viability reagent according to the manufacturer's instructions.
-
For CellTiter-Glo®: Add reagent, mix on an orbital shaker for 2 minutes, and incubate at room temperature for 10 minutes before reading luminescence.
-
For MTT: Add MTT solution, incubate for 2-4 hours, then add solubilization solution and read absorbance.
-
-
Data Analysis: Subtract the average 'no cell' background from all readings. Normalize the data to the vehicle control (set to 100% viability). Plot the normalized viability against the log of the inhibitor concentration and use non-linear regression to calculate the half-maximal growth inhibitory concentration (GI₅₀).
References
-
Moores, S. L., et al. (2016). Have clinical trials properly assessed c-Met inhibitors? Oncotarget, 7(38), 62471–62482. [Link]
-
Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1_suppl), S7-S19. [Link]
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Fu, C., et al. (2021). HGF/c-MET pathway in cancer: from molecular characterization to clinical evidence. Oncogene, 40(28), 4625–4651. [Link]
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Wang, Z., et al. (2020). HGF/c-Met Axis: The Advanced Development in Digestive System Cancer. Frontiers in Oncology, 10, 558. [Link]
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Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. PubMed, 3(1 Suppl), S7-19. [Link]
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AbbVie Science. c-MET Protein. AbbVie. [Link]
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Christensen, J. G., et al. (2005). Targeting the c-Met Signaling Pathway in Cancer. Cancer Research, 65(19), 8567-8571. [Link]
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Fu, C., et al. (2021). HGF/c-MET pathway in cancer: from molecular characterization to clinical evidence. ResearchGate. [Link]
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Salgia, R. (2012). In the clinic: ongoing clinical trials evaluating c-MET-inhibiting drugs. Therapeutic Advances in Medical Oncology, 4(1), 23–32. [Link]
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ResearchGate. (2016). Common c-MET signaling pathways. ResearchGate. [Link]
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Gherardi, E., et al. (2008). The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. Oncogene, 27(1), 22–32. [Link]
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Xing, K., et al. (2010). Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. Journal of Biomolecular Screening, 15(4), 390–401. [Link]
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CancerNetwork. (2023). The Role of MET and c-Met in Advanced NSCLC. CancerNetwork. [Link]
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Padda, S. K., & Wakelee, H. A. (2013). MET inhibitors in combination with other therapies in non-small cell lung cancer. Translational Lung Cancer Research, 2(4), 266–281. [Link]
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Jun, H. T., et al. (2017). Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion. Oncotarget, 8(39), 66539–66551. [Link]
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BPS Bioscience. c-Met Kinase Assay Kit. BPS Bioscience. [Link]
-
Reaction Biology. MET Cellular Phosphorylation Assay Service. Reaction Biology. [Link]
-
Munson, M., et al. (2010). ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity. Molecular Cancer Therapeutics, 9(6), 1544–1553. [Link]
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BPS Bioscience. Chemi-Verse™ c-MET Kinase Assay Kit. BPS Bioscience. [Link]
-
ResearchGate. MET Kinase Assay. ResearchGate. [Link]
-
BPS Bioscience. Chemi-Verse™ c-MET(del 963-1009) Kinase Assay Kit. BPS Bioscience. [Link]
-
Lu, T., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 1109-1122. [Link]
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Application Note: High-Throughput In Vitro Screening of Pyrazolo[4,3-c]pyridine Derivatives for c-Met Kinase Inhibition
Abstract
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a critical regulator of cell growth, motility, and invasion, and its aberrant activation is a known driver in various cancers.[1] This makes c-Met a compelling target for therapeutic intervention.[2][3] Pyrazolo[4,3-c]pyridine and its analogues represent a promising class of ATP-competitive kinase inhibitors with demonstrated potent activity against c-Met.[4][5][6] This guide provides a comprehensive overview and detailed protocols for robust, high-throughput in vitro biochemical assays designed to identify and characterize novel pyrazolo[4,3-c]pyridine-based c-Met inhibitors. We will delve into the rationale behind assay selection, present step-by-step methodologies for two industry-standard platforms—a luminescence-based ADP detection assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay—and discuss best practices for data analysis and interpretation.
Introduction: The c-Met Signaling Axis and Its Therapeutic Targeting
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways.[7][8][9] These pathways, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, are pivotal for normal cellular processes like proliferation, survival, and motility.[2][7][10] However, dysregulation of c-Met signaling through gene amplification, mutation, or protein overexpression is a frequent event in a wide range of human malignancies, contributing to tumor growth, angiogenesis, and metastatic progression.[7][8][11][12] Consequently, inhibiting the kinase activity of c-Met has emerged as a validated and attractive strategy in cancer drug discovery.
The pyrazolo[4,3-c]pyridine scaffold has been identified as a privileged structure for developing potent and selective c-Met kinase inhibitors.[5][6] These small molecules typically act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates.[5] The initial stages of a drug discovery program for this target class rely on sensitive, reproducible, and scalable in vitro biochemical assays to screen compound libraries and establish structure-activity relationships (SAR).[13]
The c-Met Signaling Cascade
// Nodes HGF [label="HGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; cMet [label="c-Met Receptor\n(RTK)", shape=Mrecord, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"];
// Downstream Pathways PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"];
GRB2_SOS [label="GRB2/SOS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"];
STAT3 [label="STAT3", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Cellular Outcomes Outcomes [label="Gene Transcription\n(Proliferation, Survival, Motility, Invasion)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges HGF -> cMet [label="Binding"]; cMet -> Dimerization; Dimerization -> {PI3K, GRB2_SOS, STAT3} [label="Activates"];
PI3K -> AKT; AKT -> Outcomes;
GRB2_SOS -> RAS -> RAF -> MEK -> ERK; ERK -> Outcomes;
STAT3 -> Outcomes; } dot Figure 1: Simplified c-Met Signaling Pathway.
Choosing the Right In Vitro Assay Platform
The selection of an appropriate assay technology is a critical decision in any screening campaign. For c-Met kinase, the goal is to accurately measure the transfer of phosphate from ATP to a substrate. Modern kinase drug discovery has largely moved from traditional radioactive assays to safer, more scalable non-radioactive formats.[13][14] The two primary categories are activity assays, which directly measure the catalytic function, and binding assays, which measure the affinity of an inhibitor for the kinase.[14][15] For screening pyrazolo[4,3-c]pyridine inhibitors, which are primarily ATP-competitive, activity assays are highly relevant.
Key considerations for assay selection include:
-
Sensitivity & Robustness: The assay must have a sufficient signal-to-background ratio to reliably detect subtle inhibition. Z'-factor values >0.5 are generally considered robust for HTS.[16]
-
Throughput: The methodology should be amenable to 384- or 1536-well plate formats for screening large compound libraries.[17]
-
Compound Interference: The detection method should be minimally affected by the chemical properties of the test compounds (e.g., autofluorescence, light scattering).[18]
-
ATP Concentration: The ability to run the assay at or near the ATP Kₘ is crucial for accurately determining the potency of ATP-competitive inhibitors.[13]
Based on these criteria, luminescence-based ADP detection and TR-FRET assays are two of the most widely adopted platforms for kinase inhibitor screening.[14][19]
| Assay Technology | Principle | Advantages | Potential Considerations |
| ADP-Glo™ (Luminescence) | Measures kinase activity by quantifying the amount of ADP produced, which is converted to a luminescent signal.[16] | Universal for any ADP-generating enzyme, high signal-to-background, less susceptible to optical interference, can be used with high ATP concentrations.[12][16][20] | Multi-step enzymatic cascade can be susceptible to inhibition by test compounds.[18] |
| LanthaScreen®/HTRF® (TR-FRET) | Measures the phosphorylation of a fluorescently-labeled substrate via a phospho-specific antibody labeled with a FRET donor.[21][22][23] | Homogeneous (no-wash) format, robust and suitable for HTS, time-resolved detection minimizes prompt fluorescence interference.[14][22][24] | Requires specific, high-quality antibody-substrate pairs; can be more costly per well. |
Protocol 1: Luminescence-Based c-Met Inhibition Assay (ADP-Glo™ Platform)
This protocol is based on the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[16] The assay is performed in two steps: first, the kinase reaction occurs, after which a reagent is added to terminate the reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the generated ADP into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the c-Met kinase activity.[11][12]
Workflow Overview
Materials Required
-
Enzyme: Recombinant human c-Met kinase (e.g., BPS Bioscience, Cat. #40255 or Promega, Cat. #V3361).[12][25][26]
-
Substrate: Poly (Glu, Tyr) 4:1 (e.g., BPS Bioscience, Cat. #40217).[25][26]
-
Detection Reagents: ADP-Glo™ Kinase Assay kit (Promega, Cat. #V9101 or similar).[12][25]
-
ATP: High purity ATP solution (Promega, Cat. #V9151).
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[11][20]
-
Test Compounds: Pyrazolo[4,3-c]pyridine derivatives dissolved in 100% DMSO.
-
Plates: White, opaque, low-volume 384-well assay plates.[20]
-
Equipment: Multichannel pipettors, plate shaker, and a microplate reader capable of measuring luminescence.[25][26]
Step-by-Step Protocol
This protocol is designed for a 384-well format. All additions should be performed with calibrated pipettes.
-
Compound Plating: a. Prepare a serial dilution of the pyrazolo[4,3-c]pyridine compounds in 100% DMSO. b. Transfer a small volume (e.g., 100 nL) of the diluted compounds, DMSO (vehicle control), and a known c-Met inhibitor like Crizotinib or Capmatinib (positive control) to the assay plate. The final DMSO concentration should not exceed 1%.[25][26]
-
Enzyme/Substrate Master Mix Preparation: a. Thaw all reagents on ice. b. Prepare a master mix containing kinase reaction buffer, c-Met enzyme, and the Poly (Glu, Tyr) substrate. The optimal enzyme concentration should be predetermined by running an enzyme titration curve to find the amount that yields ~10-30% ATP-to-ADP conversion.
-
Enzyme/Substrate Addition: a. Add 5 µL of the enzyme/substrate master mix to each well of the assay plate. b. Mix the plate gently on a plate shaker for 1 minute.
-
Kinase Reaction Initiation: a. Prepare an ATP solution in kinase reaction buffer at 2x the desired final concentration (e.g., if final is 25 µM, prepare a 50 µM solution). The ATP concentration should ideally be close to the Kₘ of c-Met for ATP. b. Add 5 µL of the 2x ATP solution to all wells to start the reaction. c. Seal the plate and incubate at 30°C for 45-60 minutes.[11][27]
-
First Detection Step (ATP Depletion): a. After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. b. Mix the plate and incubate at room temperature for 40 minutes.[11]
-
Second Detection Step (Luminescence Generation): a. Add 20 µL of Kinase Detection Reagent to each well. b. Mix the plate and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[11]
-
Data Acquisition: a. Read the luminescence on a plate reader with an integration time of 0.5-1 second per well.[11]
Protocol 2: TR-FRET-Based c-Met Inhibition Assay (LanthaScreen® Platform)
This protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format. A terbium-labeled anti-phosphotyrosine antibody (donor) and a fluorescein-labeled substrate peptide (acceptor) are used. When the substrate is phosphorylated by c-Met, the binding of the antibody brings the donor and acceptor into close proximity, resulting in a FRET signal. The inhibition of c-Met prevents substrate phosphorylation, leading to a decrease in the FRET signal.[23]
Workflow Overview
Materials Required
-
Enzyme: Recombinant human c-Met kinase.
-
Substrate: Fluorescein-labeled poly-GT substrate (e.g., Invitrogen, PV3610).[28]
-
Antibody: Terbium-labeled anti-pY20 antibody (e.g., Invitrogen, PV3528).[28]
-
Detection Reagents: TR-FRET Dilution Buffer (e.g., Invitrogen, PV3574).[28]
-
ATP: High purity ATP solution.
-
Buffer: 5X Kinase Buffer A (e.g., Invitrogen, PV3189).[28]
-
Stop Solution: EDTA solution to terminate the kinase reaction.
-
Test Compounds: Pyrazolo[4,3-c]pyridine derivatives dissolved in 100% DMSO.
-
Plates: White or black, low-volume 384-well assay plates.[29]
-
Equipment: Multichannel pipettors and a TR-FRET capable microplate reader (e.g., BMG PHERAstar FSX, CLARIOstar).[19][29]
Step-by-Step Protocol
This protocol is adapted for a 20 µL final volume in a 384-well plate.
-
Compound Plating: a. Prepare a 4x final concentration serial dilution of the pyrazolo[4,3-c]pyridine compounds in kinase reaction buffer containing the appropriate concentration of DMSO. b. Transfer 5 µL of the diluted compounds to the assay plate. Add 5 µL of buffer with DMSO for controls.
-
Enzyme/Substrate Addition: a. Prepare a 2x master mix containing c-Met enzyme and the fluorescein-labeled substrate in 1x Kinase Buffer. The optimal enzyme concentration should be determined via titration to identify the EC₈₀ (the concentration giving 80% of the maximal signal).[28] b. Add 5 µL of this master mix to each well.
-
Kinase Reaction Initiation: a. Prepare a 2x ATP solution in 1x Kinase Buffer. b. Add 10 µL of the 2x ATP solution to all wells to start the reaction. The final reaction volume is now 20 µL. c. Seal the plate, mix gently, and incubate at room temperature for 60 minutes.[23][28]
-
Detection: a. Prepare a solution of Terbium-labeled antibody and EDTA (stop reagent) in TR-FRET Dilution Buffer at 2x their final desired concentrations. b. Add 20 µL of this detection mix to each well, terminating the kinase reaction. c. Seal the plate, mix gently, and incubate at room temperature for 30-60 minutes to allow for antibody binding.[28]
-
Data Acquisition: a. Read the plate on a TR-FRET-enabled reader. Excite at ~340 nm and measure emission at two wavelengths: ~665 nm (acceptor) and ~615 nm (donor).[29] b. The TR-FRET signal is typically expressed as the ratio of the acceptor to donor emission (665 nm / 615 nm).
Data Analysis and Interpretation
For both protocols, the primary goal is to determine the half-maximal inhibitory concentration (IC₅₀) for each pyrazolo[4,3-c]pyridine compound.[30]
-
Normalization: The raw data (luminescence or TR-FRET ratio) should be normalized. The average signal from the vehicle (DMSO) control wells represents 100% kinase activity (or 0% inhibition), and the signal from a high concentration of a potent control inhibitor represents 0% activity (or 100% inhibition).
-
Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
IC₅₀ Calculation: Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation with a variable slope) to calculate the IC₅₀ value.[30][31]
Example Data Presentation
The inhibitory activities of a hypothetical series of pyrazolo[4,3-c]pyridine analogues against c-Met could be summarized as follows:
| Compound ID | c-Met IC₅₀ (nM) (ADP-Glo™) | c-Met IC₅₀ (nM) (LanthaScreen®) |
| PYP-001 | 8.5 | 11.2 |
| PYP-002 | 150.3 | 175.8 |
| PYP-003 | 1.9 | 2.5 |
| PYP-004 | >10,000 | >10,000 |
| Crizotinib | 10.8 | 13.1 |
Troubleshooting and Best Practices
-
High Variability: Ensure accurate and consistent pipetting, thorough mixing of reagents, and uniform temperature control across the assay plate.[32] Calibrate pipettes regularly.[33]
-
Low Signal or Z'-factor: Re-optimize enzyme and substrate concentrations. Ensure reagents have not undergone excessive freeze-thaw cycles and have been stored correctly.[27][33] For TR-FRET assays, centrifuge antibody stocks before use to remove aggregates.[28][29]
-
Compound Interference: For luminescence assays, compounds can directly inhibit luciferase.[18] For fluorescence assays, compounds may be autofluorescent or cause quenching.[18] Running compound controls in the absence of the primary enzyme can help identify these issues. Time-resolved FRET is specifically designed to minimize interference from compound autofluorescence.[24]
-
ATP Concentration: For ATP-competitive inhibitors like pyrazolo[4,3-c]pyridines, the measured IC₅₀ value is dependent on the ATP concentration in the assay. A rightward shift in the IC₅₀ curve at higher ATP concentrations confirms an ATP-competitive mechanism of action.[32] It is critical to maintain a consistent ATP concentration (ideally at or near Kₘ) for comparing potencies across compounds.[13]
Conclusion
The luminescence-based ADP-Glo™ and TR-FRET-based LanthaScreen®/HTRF® platforms provide robust, scalable, and sensitive solutions for the in vitro screening of pyrazolo[4,3-c]pyridine inhibitors against c-Met kinase. By following the detailed protocols and best practices outlined in this guide, researchers can generate high-quality, reproducible data to drive the hit-to-lead optimization process. Accurate IC₅₀ determination is a cornerstone of early-stage drug discovery, enabling the selection of promising candidates for further characterization in cellular and in vivo models.[13]
References
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from Reaction Biology website: [Link]
-
Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1_suppl), S7–S19. [Link]
-
ResearchGate. (n.d.). Common c-MET signaling pathways. Retrieved from [Link]
-
Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1 Suppl), S7-S19. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Semantic Scholar. (n.d.). An overview of the c-MET signaling pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). MET Kinase Assay. Retrieved from [Link]
-
Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]
-
Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, K. J. (2013). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of medicinal chemistry, 56(12), 4989–5000. [Link]
-
Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Function of the c-Met receptor tyrosine kinase in carcinogenesis and associated therapeutic opportunities. Nature Reviews Cancer, 12(2), 89-103. [Link]
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BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]
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Su, W., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[7][34][35]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry, 57(17), 7436-7447. [Link]
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El-Damasy, A. K., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Medicinal Chemistry, 14(5), 934-949. [Link]
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ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]
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BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. Retrieved from [Link]
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Zhang, J. H., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Assay and drug development technologies, 5(3), 393–402. [Link]
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BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
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Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]
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ResearchGate. (2018). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link]
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BPS Bioscience. (n.d.). c-Met Kinase Assay Kit Protocol. Retrieved from [Link]
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Wang, X., et al. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules, 21(11), 1466. [Link]
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Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
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BMG Labtech. (2020). Kinase assays. Retrieved from [Link]
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Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. [Link]
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Wu, J., & Tawa, G. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current protocols in chemical biology, 6(4), 227–246. [Link]
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Application Note: Protocol for Western Blot Analysis of c-Met Phosphorylation with Pyrazolopyridine Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Met receptor tyrosine kinase, a critical mediator of cell proliferation, motility, and invasion, is a prominent target in cancer therapy.[1][2] Its activation through phosphorylation triggers downstream signaling cascades implicated in oncogenesis and metastasis.[2][3][4] Pyrazolopyridine derivatives have emerged as a promising class of c-Met inhibitors, demonstrating potent anti-proliferative effects.[5][6] This document provides a comprehensive, field-proven protocol for the Western blot analysis of c-Met phosphorylation to evaluate the efficacy of pyrazolopyridine inhibitors. The protocol emphasizes methodological rigor to ensure the preservation of labile phosphorylation states and the generation of reliable, quantifiable data.
Introduction to c-Met Signaling and Inhibition
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation at key tyrosine residues (Y1234/Y1235) within its kinase domain.[7][8] This phosphorylation event is the linchpin for the recruitment and activation of a host of downstream signaling proteins, including those in the RAS/MAPK, PI3K/Akt, and STAT pathways, which collectively drive cellular processes such as proliferation, survival, and migration.[3][4][9] Dysregulation of the HGF/c-Met axis, through overexpression, mutation, or autocrine signaling loops, is a frequent event in a wide variety of human cancers, correlating with aggressive tumor behavior and poor prognosis.[2][4]
Pyrazolopyridine-based compounds represent a class of small molecule inhibitors designed to competitively bind to the ATP-binding pocket of the c-Met kinase domain, thereby preventing autophosphorylation and subsequent signal transduction.[5][6][10] The ability to accurately measure the extent of c-Met phosphorylation in response to these inhibitors is paramount for their preclinical evaluation and mechanistic characterization. Western blotting stands as a gold-standard technique for this purpose, offering a semi-quantitative assessment of changes in protein phosphorylation levels.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the c-Met signaling pathway and the general workflow for the Western blot analysis.
Caption: c-Met signaling pathway and the point of inhibition by pyrazolopyridine compounds.
Caption: Key steps in the Western blot workflow for c-Met phosphorylation analysis.
Detailed Protocol
This protocol is optimized for cultured cells and can be adapted for tissue lysates with appropriate modifications to the homogenization and lysis steps.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Serum Starvation (Optional but Recommended): To reduce basal levels of c-Met phosphorylation, serum-starve the cells for 4-6 hours in a serum-free or low-serum (0.5-1%) medium prior to treatment.
-
Inhibitor Treatment:
-
Prepare a stock solution of the pyrazolopyridine inhibitor in a suitable solvent (e.g., DMSO).
-
Dilute the inhibitor to the desired final concentrations in the appropriate cell culture medium.
-
Treat the cells for the desired duration. A time-course experiment is recommended to determine the optimal treatment time.
-
-
HGF Stimulation (Positive Control): To induce c-Met phosphorylation, treat a subset of cells with recombinant HGF (e.g., 40 ng/mL for 5-15 minutes) as a positive control.[8]
-
Control Groups: Include the following control groups in your experiment:
-
Untreated cells (negative control)
-
Vehicle-treated cells (e.g., DMSO)
-
HGF-stimulated cells (positive control)
-
Inhibitor-treated and HGF-stimulated cells
-
Part 2: Cell Lysis and Protein Extraction
Critical Consideration: The preservation of phosphorylation is paramount. All steps should be performed on ice, and all buffers must be pre-chilled.[11][12]
-
Preparation of Lysis Buffer: A modified RIPA buffer is recommended. For a more gentle lysis, an NP-40 based buffer can be used.[13][14]
-
Modified RIPA Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Immediately before use, supplement the lysis buffer with:
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the culture dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Part 3: Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Normalize the protein concentration of all samples to ensure equal loading on the gel.
Part 4: SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the desired amount of protein (typically 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer:
Part 5: Immunoblotting
-
Blocking:
-
Primary Antibody Incubation (Phospho-c-Met):
-
Dilute the phospho-c-Met (e.g., pY1234/Y1235) primary antibody in 5% BSA/TBST at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Part 6: Stripping and Reprobing
To ensure accurate quantification, it is essential to normalize the phosphorylated c-Met signal to the total c-Met protein and a loading control (e.g., GAPDH or β-actin).[18]
-
Stripping:
-
After detecting the phospho-c-Met signal, wash the membrane briefly in TBST.
-
Incubate the membrane in a stripping buffer (commercial buffers are available, or a lab-prepared buffer containing glycine-HCl or SDS and β-mercaptoethanol can be used) for 15-30 minutes at room temperature or 50°C, depending on the buffer.[19]
-
-
Washing: Wash the membrane thoroughly with TBST (5-6 times for 5-10 minutes each) to remove all traces of the stripping buffer and previous antibodies.
-
Re-blocking: Block the membrane again with 5% BSA/TBST for 1 hour.
-
Reprobing:
-
Incubate the membrane with a primary antibody against total c-Met overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal as described above.
-
Repeat the stripping and reprobing process for a loading control antibody.
-
Part 7: Data Analysis and Quantification
-
Densitometry: Use image analysis software (e.g., ImageJ) to quantify the band intensities for phospho-c-Met, total c-Met, and the loading control.
-
Normalization:
-
First, normalize the phospho-c-Met signal to the total c-Met signal for each sample.
-
Then, normalize this ratio to the loading control to account for any variations in protein loading.
-
-
Data Presentation: Present the data as a fold change in c-Met phosphorylation relative to the control group.
Data Presentation and Interpretation
The results of the Western blot analysis can be summarized in a table for clear comparison of the effects of the pyrazolopyridine inhibitor.
| Treatment Group | p-c-Met (Arbitrary Units) | Total c-Met (Arbitrary Units) | Loading Control (Arbitrary Units) | Normalized p-c-Met/Total c-Met Ratio | Fold Change vs. HGF Control |
| Untreated | |||||
| Vehicle | |||||
| HGF | |||||
| HGF + Inhibitor (Low Dose) | |||||
| HGF + Inhibitor (High Dose) |
A significant decrease in the normalized p-c-Met/Total c-Met ratio in the inhibitor-treated groups compared to the HGF-stimulated control would indicate effective inhibition of c-Met phosphorylation by the pyrazolopyridine compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inactive antibody, insufficient protein load, over-stripping. | Check antibody viability with a positive control. Increase protein load.[20] Use a gentler stripping protocol. |
| High Background | Inadequate blocking, primary antibody concentration too high. | Block with 5% BSA for at least 1 hour. Titrate the primary antibody concentration.[21] |
| Multiple Bands | Protein degradation, non-specific antibody binding. | Use fresh lysates with protease/phosphatase inhibitors.[20] Increase washing stringency.[22] |
| Inconsistent Loading Control | Pipetting errors, inaccurate protein quantification. | Be meticulous during sample preparation and loading. Re-quantify protein concentrations. |
Conclusion
This protocol provides a robust framework for the Western blot analysis of c-Met phosphorylation in response to pyrazolopyridine inhibitors. By adhering to the critical steps outlined, particularly those concerning the preservation of phosphorylation and proper normalization, researchers can obtain reliable and reproducible data to advance the development of novel c-Met targeted therapies.
References
-
Birchmeier, C., Birchmeier, W., Gherardi, E., & Vande Woude, G. F. (2003). Met, metastasis, motility and more. Nature reviews Molecular cell biology, 4(12), 915-925. [Link]
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Christensen, J. G., Burrows, J., & Salgia, R. (2005). c-Met as a target for human cancer and characterization of inhibitors for therapeutic intervention. Cancer letters, 225(1), 1-26. [Link]
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Gentile, A., Trusolino, L., & Comoglio, P. M. (2008). The Met tyrosine kinase receptor in development and cancer. Cancer and Metastasis Reviews, 27(1), 85-94. [Link]
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Ma, H., et al. (2019). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC advances, 9(43), 25157-25170. [Link]
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Trusolino, L., & Comoglio, P. M. (2002). Scatter-factor and semaphorin receptors: cell signalling for invasive growth. Nature reviews Cancer, 2(4), 289-300. [Link]
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Liu, X., et al. (2010). Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). Journal of medicinal chemistry, 53(5), 2220-2229. [Link]
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Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic advances in medical oncology, 3(1_suppl), S7-S19. [Link]
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Underiner, T. L., et al. (2010). Discovery of a novel class of pyrazolopyridine-based inhibitors of the hepatocyte growth factor/scatter factor receptor (c-Met). Journal of medicinal chemistry, 53(12), 4645-4657. [Link]
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Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
ResearchGate. (2013). Which cell lysis buffer recipe is best for phosphorylated proteins?. Retrieved from [Link]
-
Cui, J. J., et al. (2008). Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide. Journal of medicinal chemistry, 51(21), 6689-6692. [Link]
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ResearchGate. (2014). What is the best cell lysis buffer for preserving phospho-Akt levels in MEFs?. Retrieved from [Link]
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Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
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Reddit. (2019). western blot for phosphoproteins?. Retrieved from [Link]
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ResearchGate. (n.d.). Western blotting for c-Met, phosphorylated c-Met and selected downstream mediators in renal cell carcinoma (RCC) cell lines. Retrieved from [Link]
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Sopachem. (n.d.). Phosphorylated protein detection is more efficient by fluorescent Western blot. Retrieved from [Link]
-
Cui, J. J., et al. (2014). Discovery of (S)-1-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][9]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective c-Met inhibitor. Journal of medicinal chemistry, 57(16), 6987-7001. [Link]
-
Creative Biolabs Antibody. (n.d.). Stripping and Reprobing Protocol. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
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ResearchGate. (n.d.). Western Blotting for c-Kit, c-Met, phosphor-c-Met, and AXL in GIST Patient Samples. Retrieved from [Link]
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ResearchGate. (n.d.). Western blot analysis was performed for c-Met phosphorylation at... Retrieved from [Link]
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YouTube. (2017, February 21). Tips and tricks: Phospho Western Blots. Retrieved from [Link]
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Assay Genie. (n.d.). 101 Western Blot Troubleshooting Tips & Tricks. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]
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Application Notes and Protocols for the Cellular Characterization of Pyrazolo[4,3-c]Pyridine Derivatives
Introduction: Unlocking the Therapeutic Potential of Pyrazolo[4,3-c]Pyridines
The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Derivatives of this core have demonstrated a broad spectrum of biological activities, including antitumor, anti-inflammatory, antiviral, and analgesic properties.[1] Notably, this scaffold is present in clinically approved drugs, such as Asciminib, an allosteric inhibitor of the BCR-ABL1 tyrosine kinase, highlighting its potential in targeted cancer therapy.[2] The development of novel pyrazolo[4,3-c]pyridine derivatives as therapeutic agents, particularly as kinase inhibitors, necessitates a robust and systematic approach to cellular characterization.[3][4][5]
This guide provides an integrated series of cell-based assays designed to comprehensively evaluate the biological effects of novel pyrazolo[4,3-c]pyridine compounds. As a senior application scientist, this document moves beyond simple step-by-step instructions; it explains the scientific rationale behind each assay, outlines critical considerations for experimental design, and provides a framework for interpreting the data. This approach enables researchers to build a complete biological profile of their compounds, from initial cytotoxicity screening to detailed mechanism of action (MoA) studies.
The following workflow provides a logical progression for characterizing a novel compound, starting with broad questions about its effect on cell viability and progressively narrowing the focus to specific cellular mechanisms and molecular targets.
Caption: A logical workflow for the cellular characterization of novel compounds.
Assay 1: Assessment of Cellular Viability and Cytotoxicity via MTT Assay
The foundational step in characterizing any potential therapeutic agent is to determine its effect on cell viability. The MTT assay is a robust, quantitative colorimetric method for this purpose, assessing metabolic activity as a proxy for the number of viable cells.[6]
Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[7] Dead cells lack this metabolic activity and therefore do not produce the colored product. The formazan crystals are subsequently solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.[7]
Caption: General experimental workflow for the MTT cytotoxicity assay.
Detailed Experimental Protocol
Materials:
-
Cancer cell line of interest (e.g., K562 for leukemia, MCF-7 for breast cancer)
-
Complete cell culture medium
-
Pyrazolo[4,3-c]pyridine derivative (dissolved in DMSO to create a high-concentration stock)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells in their exponential growth phase. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well).[8] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[4,3-c]pyridine derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest compound concentration) and "untreated control" wells.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[7] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis and Interpretation
The half-maximal inhibitory concentration (IC50) value is the primary endpoint.
-
Calculate Percent Viability:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
-
Determine IC50: Plot % Viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
| Compound | IC50 (µM) after 48h |
| PzP-1 (Lead) | 1.5 |
| PzP-2 | 12.8 |
| PzP-3 | 0.9 |
| Doxorubicin (Control) | 0.2 |
Assay 2: Quantifying Anti-Proliferative Effects with the BrdU Assay
While the MTT assay measures metabolic activity, the Bromodeoxyuridine (BrdU) assay directly quantifies DNA synthesis, providing a more specific measure of cell proliferation.[9] This is crucial for determining if a compound's cytotoxic effect stems from halting cell division.
Principle of the Assay
BrdU is a synthetic analog of thymidine. During the S phase of the cell cycle, proliferating cells will incorporate BrdU into their newly synthesized DNA.[10] This incorporated BrdU can then be detected using a specific anti-BrdU monoclonal antibody, often conjugated to an enzyme like horseradish peroxidase (HRP) for colorimetric detection.[9] The amount of signal is directly proportional to the level of cell proliferation.
Detailed Experimental Protocol
Materials:
-
BrdU Cell Proliferation Assay Kit (containing BrdU label, fixing/denaturing solution, anti-BrdU antibody, secondary antibody-HRP conjugate, substrate)
-
Cells and compounds prepared as in the MTT assay.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the pyrazolo[4,3-c]pyridine derivatives in a 96-well plate as described for the MTT assay.
-
BrdU Labeling: Approximately 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well at a 1X final concentration.[9] Incubate at 37°C for the recommended time (e.g., 2 hours for rapidly dividing cells, up to 24 hours for slower-growing lines).[11]
-
Fixation and Denaturation: Remove the culture medium. Add 100 µL of the Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[9][12] This step is critical as it fixes the cells and denatures the DNA, allowing the anti-BrdU antibody to access the incorporated BrdU.[10]
-
Antibody Incubation: Wash the wells with wash buffer. Add the diluted anti-BrdU primary antibody and incubate for 1 hour at room temperature.[9]
-
Secondary Antibody Incubation: Wash the wells. Add the HRP-labeled secondary antibody and incubate for 1 hour at room temperature.[9]
-
Substrate Addition: Wash the wells thoroughly. Add the TMB substrate and incubate in the dark, monitoring for color development (typically 5-30 minutes).[9][12]
-
Stop Reaction & Read: Add the stop solution. Measure the absorbance at 450 nm.[9]
Assay 3: Differentiating Apoptosis and Necrosis with Annexin V/PI Staining
To understand how a compound induces cell death, it's essential to distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis). The Annexin V and Propidium Iodide (PI) assay, analyzed by flow cytometry, is the gold standard for this purpose.[13]
Principle of the Assay
This assay relies on two key cellular changes during cell death:
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[14] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can label these early apoptotic cells.[13][14]
-
Propidium Iodide (PI): PI is a fluorescent DNA-intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[13][15]
By using both stains, we can differentiate four cell populations.
Caption: Interpretation of Annexin V/PI flow cytometry data quadrants.
Detailed Experimental Protocol
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)
-
Cells treated with the compound of interest for a specified time.
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with the pyrazolo[4,3-c]pyridine derivative at its IC50 concentration (and 2x IC50) for a relevant time point (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension at 600g for 5 minutes.[16]
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS.[17] Centrifuge again and discard the PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[15][17] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15][17]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14][17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[17] Analyze the samples by flow cytometry immediately (within 1 hour).[14][17]
Assay 4: Uncovering Cell Cycle Arrest with PI Staining
Many anticancer agents, particularly kinase inhibitors, exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M). Flow cytometric analysis of cellular DNA content is the standard method to investigate this phenomenon.[18][19]
Principle of the Assay
Propidium Iodide (PI) binds stoichiometrically to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[18] Cells in the G2 or M phase have twice the DNA content (4N) of cells in the G0 or G1 phase (2N), while cells undergoing DNA replication in the S phase have an intermediate amount of DNA.[20] Because PI also binds to RNA, treatment with RNase is essential to ensure that the signal comes exclusively from DNA.[18][20]
Detailed Experimental Protocol
Materials:
-
Cells treated with the compound of interest.
-
PBS
-
Ice-cold 70% ethanol (for fixation)
-
PI staining solution (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)[20]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample. Centrifuge and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 300 µL of PBS. While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells.[10][20] Incubate on ice for at least 2 hours or at 4°C overnight.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[21]
-
Staining: Resuspend the cell pellet in 200-300 µL of the PI/RNase A staining solution.[21]
-
Incubation: Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[21]
-
Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale.[20] Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in each phase.[21]
Assay 5: Probing Target Engagement with Western Blotting
Given that many pyrazolo[4,3-c]pyridine derivatives are designed as kinase inhibitors, it is vital to confirm that they modulate the intended signaling pathway within the cell.[2] Western blotting is a powerful technique to measure changes in the expression and phosphorylation status of specific proteins in a pathway.[22][23]
Principle of the Assay
Western blotting separates proteins from a cell lysate by size using SDS-PAGE. The separated proteins are then transferred to a membrane, which is probed with primary antibodies specific to the target protein (e.g., total ERK) and its phosphorylated form (e.g., phospho-ERK). A secondary antibody conjugated to an enzyme (like HRP) or a fluorophore is used for detection.[22][24] A decrease in the phosphorylated protein signal relative to the total protein signal upon compound treatment indicates successful inhibition of the upstream kinase.
Caption: A hypothetical kinase signaling pathway for Western Blot analysis.
General Western Blot Protocol
Materials:
-
Cells treated with compound and appropriate stimuli (e.g., growth factors).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
Nitrocellulose or PVDF membrane.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Lysis: Treat cells with the pyrazolo[4,3-c]pyridine derivative for a short period (e.g., 1-2 hours) before stimulating with a growth factor (if required to activate the pathway). Wash cells with cold PBS and lyse them on ice using lysis buffer.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[22]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To analyze total protein levels or a loading control on the same blot, the membrane can be stripped of the first set of antibodies and reprobed with a different primary antibody.
References
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Assaying cell cycle status using flow cytometry. PMC. [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
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Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
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BrdU Cell Proliferation Assay. Creative Bioarray. [Link]
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Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. [Link]
-
BrdU Cell Proliferation Microplate Assay Kit User Manual. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
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Apoptosis detection protocol using the Annexin-V and PI kit. [Link]
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Kinase Activity Assay. Creative Diagnostics. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]
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Cell Cycle Tutorial Contents. [Link]
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Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. [Link]
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Cell Cycle Analysis. UWCCC Flow Lab. [Link]
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Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
MTT Analysis Protocol. Creative Bioarray. [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]
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Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Nature Experiments. [Link]
-
Western Blotting Analysis of Signaling Pathways. Bio-protocol. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]
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Synthesis and biological screening of some pyridine e pyrrole derivatives of pyrazolo[3, 4-c]pyrazoles. ResearchGate. [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. [Link]
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Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. ChemInform. [Link]
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Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. [Link]
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Developing Pyrazolo[4,3-c]pyridine Derivatives for Cancer Therapy: Application Notes and Protocols
Introduction: The Emergence of Pyrazolo[4,3-c]pyridines in Oncology
The landscape of cancer therapy is continually evolving, with a significant shift towards targeted therapies that exploit the specific molecular vulnerabilities of cancer cells. Within this paradigm, the pyrazolo[4,3-c]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry.[1] Its structural resemblance to endogenous purines allows it to effectively compete for the ATP-binding sites of a wide array of protein kinases, many of which are aberrantly activated in cancer and drive malignant progression.[1] This unique characteristic has positioned pyrazolo[4,3-c]pyridine derivatives as promising candidates for the development of novel anticancer agents.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis, in vitro characterization, and cellular analysis of pyrazolo[4,3-c]pyridine derivatives. The protocols and methodologies outlined herein are designed to be robust and reproducible, empowering researchers to explore the full therapeutic potential of this exciting class of compounds.
The Therapeutic Rationale: Targeting Key Oncogenic Signaling Pathways
The anticancer activity of pyrazolo[4,3-c]pyridine derivatives stems from their ability to inhibit key protein kinases that are critical for tumor cell proliferation, survival, and metastasis. Notable targets for this class of compounds include:
-
Extracellular Signal-Regulated Kinase (ERK): A pivotal component of the MAPK/ERK signaling pathway, which is hyperactivated in over 30% of human cancers, particularly in BRAF-mutant melanomas.[2] Inhibition of ERK can overcome resistance to upstream inhibitors like BRAF and MEK inhibitors.[2][3]
-
Cyclin-Dependent Kinases (CDKs): A family of kinases that regulate the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, and inhibitors of CDKs can induce cell cycle arrest and apoptosis.
-
Carbonic Anhydrases (CAs): While not kinases, certain pyrazolo[4,3-c]pyridine sulfonamide derivatives have shown potent inhibition of tumor-associated carbonic anhydrase isoforms (e.g., CA IX and XII), which are involved in regulating tumor pH and promoting metastasis.[1][4]
The following diagram illustrates the central role of the MAPK/ERK pathway and the point of intervention for pyrazolo[4,3-c]pyridine-based ERK inhibitors.
Figure 1: Inhibition of the MAPK/ERK signaling pathway by a pyrazolo[4,3-c]pyridine derivative.
Synthesis of Pyrazolo[4,3-c]pyridine Derivatives
The versatility of the pyrazolo[4,3-c]pyridine scaffold allows for the synthesis of a diverse range of derivatives. Below are detailed protocols for the synthesis of key classes of these compounds.
Protocol 1: Synthesis of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Derivatives (ERK Inhibitors)
This protocol is adapted from a de novo design effort that identified potent ERK inhibitors.[2]
Workflow Diagram:
Figure 2: Synthetic workflow for 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives.
Step-by-Step Methodology:
-
Synthesis of the Pyrazolopyridine Core:
-
To a solution of a substituted 6-aminopyrazolo[4,3-c]pyridine in an appropriate solvent (e.g., dichloromethane), add a desired isocyanate.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 2-16 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivative.
-
-
Characterization:
-
Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: Synthesis of Pyrazolo[4,3-c]pyridine Sulfonamides (Carbonic Anhydrase Inhibitors)
This protocol outlines a general procedure for the synthesis of pyrazolo[4,3-c]pyridine sulfonamides.[4]
Step-by-Step Methodology:
-
Preparation of the Dienamine Intermediate: The synthesis starts from dimethyl acetonedicarboxylate, which is converted to the key dienamine intermediate through a known two-step procedure.[4]
-
Condensation and Cyclization:
-
A mixture of the dienamine (1 equivalent) and the corresponding amine containing a sulfonamide fragment (1.05 equivalents) is refluxed in methanol for 1 hour.[4]
-
For amine hydrochlorides, triethylamine (1.1 equivalents) is added to the reaction mixture.
-
The precipitate that forms upon cooling is collected by filtration, washed with methanol, and dried to yield the pure pyrazolo[4,3-c]pyridine sulfonamide.[4]
-
-
Characterization:
-
The structure of the synthesized compound is confirmed by ¹H NMR, ¹³C NMR, and elemental analysis.
-
In Vitro Evaluation of Anticancer Activity
A critical step in the development of pyrazolo[4,3-c]pyridine derivatives is the comprehensive evaluation of their biological activity. The following protocols detail standard in vitro assays to assess their anticancer efficacy.
Protocol 3: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[4,3-c]pyridine derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Table 1: Representative IC₅₀ Values of Pyrazolo[4,3-c]pyridine Derivatives against Various Cancer Cell Lines
| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea | ERK | BRAF V600E Melanoma (A375) | Potent (specific value not disclosed) | [2] |
| Pyridopyrazolo-triazine | Not Specified | MCF-7 (Breast) | 3.89 | [5] |
| Pyridopyrazolo-triazine | Not Specified | HCT-116 (Colon) | 12.58 | [5] |
| Pyrazolo[4,3-c]pyridine | Not Specified | PC3 (Prostate) | 5.195 | [4] |
| Pyrazolo[4,3-c]pyridine | Not Specified | MCF-7 (Breast) | 21.045 | [4] |
Protocol 4: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed and treat cells with the pyrazolo[4,3-c]pyridine derivatives as described in the MTT assay protocol.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Elucidation of the Mechanism of Action
Understanding how these compounds exert their anticancer effects at the molecular level is crucial for their further development.
Protocol 5: Western Blot Analysis of MAPK Pathway Modulation
This protocol is designed to assess the effect of pyrazolo[4,3-c]pyridine derivatives on the phosphorylation status of key proteins in the MAPK pathway, such as ERK.
Step-by-Step Methodology:
-
Protein Extraction:
-
Treat cells with the test compound for a specified duration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total ERK and phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Workflow Diagram for Western Blotting:
Figure 3: General workflow for Western blot analysis.
Protocol 6: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a 96-well or 384-well plate, combine the kinase (e.g., recombinant ERK2 or CDK2), a specific substrate (e.g., myelin basic protein for ERK), and the pyrazolo[4,3-c]pyridine derivative at various concentrations in a kinase assay buffer.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding ATP (often radiolabeled with ³²P or ³³P, or in a system with ADP detection).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Termination and Detection:
-
Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate. For radioactive assays, this can be done using a scintillation counter. For non-radioactive assays (e.g., ADP-Glo™), a luminescence-based readout is used.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value for the compound.
-
Preclinical Development Considerations
While in vitro studies provide valuable initial data, the successful development of a pyrazolo[4,3-c]pyridine derivative as a cancer therapeutic requires further preclinical evaluation.
In Vivo Efficacy
Promising compounds should be evaluated in animal models of cancer, such as xenograft models where human cancer cells are implanted into immunocompromised mice. A notable study showed that a 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivative exhibited strong tumor regression in a BRAF(V600E) xenograft model.[2][3][6] Key parameters to assess include tumor growth inhibition, animal survival, and target engagement in the tumor tissue.
ADME and Toxicology
A favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile is crucial for a drug candidate. In silico and in vitro ADME studies can predict properties like oral bioavailability and metabolic stability.[7] While specific ADME and toxicology data for pyrazolo[4,3-c]pyridine derivatives are limited, studies on the related pyrazolo[3,4-d]pyrimidine scaffold suggest that these compounds can have good passive permeability but may have suboptimal aqueous solubility.[7][8] Early assessment of potential toxicities is also essential. General toxicological information on the parent pyridine structure indicates potential for liver and kidney effects at high doses.[9][10]
Conclusion
The pyrazolo[4,3-c]pyridine scaffold represents a highly promising platform for the development of novel targeted cancer therapies. The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis, in vitro characterization, and mechanistic evaluation of these compounds. By employing these robust methodologies, researchers can effectively advance the discovery and development of the next generation of pyrazolo[4,3-c]pyridine-based anticancer drugs.
References
-
Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. Available at: [Link]
-
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. Available at: [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]
-
Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. PubMed. Available at: [Link]
-
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Bentham Science. Available at: [Link]
-
Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. PubMed. Available at: [Link]
-
Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. ACS Publications. Available at: [Link]
-
Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. Nature. Available at: [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available at: [Link]
-
In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. National Institutes of Health. Available at: [Link]
-
Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. ResearchGate. Available at: [Link]
-
Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. MDPI. Available at: [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][4][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Institutes of Health. Available at: [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. National Institutes of Health. Available at: [Link]
-
Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. PubMed. Available at: [Link]
-
Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. ScienceDirect. Available at: [Link]
-
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Synthesis and biological screening of some pyridine e pyrrole derivatives of pyrazolo[3, 4-c]pyrazoles. ResearchGate. Available at: [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. National Institutes of Health. Available at: [Link]
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- 8. Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4- d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: A Guide to the Analytical Characterization of Pyrazolopyridine Derivatives
Abstract
Pyrazolopyridines are a significant class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous therapeutic agents due to their diverse pharmacological activities, including kinase inhibition and antiviral effects.[1][2] The rigorous and unambiguous characterization of these molecules is a cornerstone of the drug discovery and development process, ensuring identity, purity, and quality, which are prerequisites for advancing a candidate compound. This guide provides a comprehensive overview of the principal analytical methodologies for the structural elucidation and quantitative analysis of novel pyrazolopyridine derivatives. It details not just the "how" but the "why" behind experimental choices, presenting field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and High-Performance Liquid Chromatography (HPLC), alongside a complete protocol for analytical method validation according to ICH guidelines.
The Integrated Analytical Workflow: From Synthesis to Characterization
The journey from a newly synthesized pyrazolopyridine to a well-characterized compound follows a logical, multi-technique workflow. Each method provides a unique and complementary piece of information, culminating in a comprehensive data package that confirms the molecule's identity, purity, and structural integrity. The typical workflow ensures that the most resource-intensive techniques are used to confirm findings from initial, more routine analyses.
Caption: Integrated workflow for pyrazolopyridine characterization.
Part 1: Structural Elucidation - Confirming Molecular Identity
The first critical step is to confirm that the synthesized molecule is indeed the intended one. This involves determining the molecular formula and the precise arrangement of atoms and their connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
Expertise & Experience: NMR spectroscopy is the most powerful and widely used technique for determining the structure of organic compounds in solution. For pyrazolopyridines, ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the carbon skeleton. For complex or novel derivatives, 2D NMR techniques are indispensable for unambiguously assigning signals and confirming connectivity.[3][4][5] For instance, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the heterocyclic core and linking substituent groups.[5]
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazolopyridine derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[6] Ensure the compound is fully dissolved. Add a small amount of an internal standard like tetramethylsilane (TMS) if quantitative analysis or precise referencing is needed.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters on a 400 MHz spectrometer: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Integrate all signals and reference the spectrum (e.g., TMS at 0.00 ppm or residual solvent peak).[7]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-240 ppm, several hundred to thousands of scans (due to low natural abundance of ¹³C), relaxation delay of 2 seconds.
-
Process and reference the spectrum similarly to the ¹H spectrum.
-
-
2D NMR Acquisition (HMBC):
-
Set up the HMBC experiment to optimize for long-range couplings (typically 8-10 Hz).
-
Acquire the 2D data, which may take several hours depending on the sample concentration.
-
Process the 2D spectrum to visualize correlations between proton and carbon signals, allowing for the definitive assignment of the molecular structure.[3][4]
-
| Technique | Information Gained | Causality/Purpose |
| ¹H NMR | Proton environment, multiplicity (J-coupling), integration | Defines the number and connectivity of hydrogen atoms. |
| ¹³C NMR | Number and type of unique carbon atoms | Reveals the carbon backbone of the molecule.[8] |
| COSY | H-H correlations (typically through 3 bonds) | Identifies protons that are coupled (adjacent) to each other. |
| HSQC | Direct C-H correlations (1 bond) | Links each proton directly to the carbon it is attached to. |
| HMBC | Long-range C-H correlations (2-3 bonds) | Connects molecular fragments and confirms the overall scaffold.[5] |
Mass Spectrometry (MS): The Molecular Weight and Formula
Expertise & Experience: MS provides the molecular weight of the compound, serving as a primary check of its identity. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, is particularly powerful.[6] It measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically <5 ppm), which allows for the unambiguous determination of the elemental composition (molecular formula).[6][9] Analysis of fragmentation patterns can further corroborate the proposed structure, as specific bonds break in predictable ways.[10][11][12]
Experimental Protocol: HRMS via ESI-TOF
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote ionization.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard immediately before the analysis to ensure high mass accuracy.
-
Infusion/Injection: Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For pyrazolopyridines, positive mode is common, detecting the protonated molecule [M+H]⁺.[9]
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion.
-
Use the instrument's software to calculate the elemental composition based on the accurate mass.
-
Compare the measured mass and isotopic pattern with the theoretical values for the proposed formula. A mass error of <5 ppm provides high confidence in the assignment.
-
X-ray Crystallography: The Definitive 3D Structure
Expertise & Experience: When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure.[9] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, conformation, and absolute stereochemistry.[13][14] This technique is invaluable for resolving any structural ambiguities that cannot be definitively answered by NMR or MS alone.
Generalized Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the pyrazolopyridine derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[9]
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.[14]
-
Data Collection: Place the crystal in a diffractometer and cool it under a stream of cold nitrogen (~100 K) to minimize thermal motion. Collect diffraction data as the crystal is rotated in the X-ray beam.[14]
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using specialized software. The initial electron density map is used to build a molecular model, which is then refined to best fit the experimental data.[15]
-
Data Analysis: The final refined structure provides precise bond lengths, angles, and information about intermolecular interactions, such as hydrogen bonding.[13]
Part 2: Purity and Quantitative Analysis
Once the structure is confirmed, its purity must be established. HPLC is the industry-standard method for this purpose.[16]
High-Performance Liquid Chromatography (HPLC): The Purity Workhorse
Expertise & Experience: Reversed-Phase HPLC (RP-HPLC) is the most common mode for analyzing pharmaceutical compounds like pyrazolopyridines. It separates compounds based on their hydrophobicity. A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products, allowing for accurate purity assessment (% area) and quantitative determination (assay vs. a reference standard).[16][17]
Experimental Protocol: General RP-HPLC Purity Method
-
Instrumentation: Use an HPLC system with a UV detector (or PDA), pump, autosampler, and column oven.[16]
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).[16][18]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 20 minutes. This should be optimized to ensure good resolution between the main peak and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Select a wavelength where the pyrazolopyridine has strong absorbance (e.g., 254 nm or a λmax determined by UV-Vis spectroscopy).
-
Column Temperature: 30 °C.
-
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of ~0.5-1.0 mg/mL. Filter through a 0.45 µm filter.
-
Analysis: Inject the sample and record the chromatogram.
-
Purity Calculation: Calculate purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
Part 3: Analytical Method Validation - Ensuring Trustworthiness
Trustworthiness: For a method to be used in a regulated environment (e.g., quality control), it must be validated. Validation is the documented process that proves an analytical method is suitable for its intended purpose.[19][20] It ensures the method is reliable, accurate, and reproducible.[21] The parameters for validation are defined by regulatory bodies like the ICH.[22]
Caption: Workflow for HPLC method validation.
Protocol: HPLC Method Validation (Assay and Purity)
This protocol outlines the steps to validate the HPLC method described in section 3.1.
-
Specificity:
-
Inject a blank (diluent) and a placebo (if in a formulation) to show no interfering peaks at the retention time of the pyrazolopyridine analyte.[22]
-
Perform forced degradation (stress testing) on the sample (e.g., expose to acid, base, peroxide, heat, light).
-
Analyze the stressed samples to demonstrate that the method can separate the analyte peak from all degradation product peaks. Use a PDA detector to assess peak purity.
-
-
Linearity:
-
Prepare a series of at least five standard solutions of the pyrazolopyridine reference standard over a range (e.g., 50% to 150% of the target concentration).[22]
-
Inject each concentration in triplicate.
-
Plot the average peak area against concentration and perform a linear regression.
-
Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.
-
-
Range: The range is established by confirming that the method has suitable linearity, accuracy, and precision within the specified upper and lower concentrations.[22]
-
Accuracy:
-
Prepare a sample matrix (placebo) spiked with the pyrazolopyridine reference standard at three concentration levels (e.g., 80%, 100%, 120%), with three preparations at each level.
-
Analyze the samples and calculate the percent recovery for each.
-
Acceptance Criterion: Mean recovery between 98.0% and 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2.0% for each set and for the combined results.
-
-
Limit of Quantitation (LOQ):
-
Determine the concentration that gives a signal-to-noise ratio of approximately 10:1.
-
Verify this by preparing and injecting solutions at this concentration and confirming acceptable precision and accuracy. This is the lowest concentration that can be reliably quantified.[23]
-
-
Limit of Detection (LOD):
-
Determine the concentration that gives a signal-to-noise ratio of approximately 3:1. This is the lowest concentration that can be detected but not necessarily quantified.[23]
-
-
Robustness:
-
Systematically make small, deliberate variations to the method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).
-
Analyze the sample under each condition and evaluate the impact on the results (e.g., retention time, peak area, resolution).
-
Acceptance Criterion: The results should remain within the acceptance criteria for system suitability, demonstrating the method's reliability during normal use.
-
| Validation Parameter | Purpose | Typical Acceptance Criterion |
| Specificity | To ensure the signal is only from the analyte. | No interference at analyte Rt; peak purity > 990. |
| Linearity | To show a direct relationship between concentration and response. | r² ≥ 0.999 |
| Accuracy | To measure the closeness of the test result to the true value. | 98.0% - 102.0% recovery. |
| Precision | To demonstrate the method's reproducibility. | RSD ≤ 2.0%. |
| LOQ | The lowest amount that can be quantified with accuracy/precision. | S/N ratio ≈ 10; RSD ≤ 10%. |
| Robustness | To show the method is unaffected by small changes. | System suitability passes under all varied conditions. |
Conclusion
The analytical characterization of pyrazolopyridine derivatives is a systematic process that relies on an integrated suite of orthogonal techniques. NMR and HRMS provide the foundational evidence for structural identity and elemental composition, while X-ray crystallography offers the definitive three-dimensional structure. HPLC is the cornerstone for assessing purity and performing quantitative analysis. By following these detailed protocols and embedding the principles of method validation, researchers and drug developers can generate a comprehensive, reliable, and trustworthy data package, ensuring the quality and integrity of their compounds and enabling confident decision-making in the advancement of new therapeutic agents.
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Application Notes and Protocols for In Vivo Studies Using 3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Mouse Models
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies in mouse models using 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. While direct in vivo data for this specific compound is emerging, the broader pyrazolo[4,3-c]pyridine scaffold is a well-established "privileged scaffold" in medicinal chemistry, with numerous derivatives demonstrating potent kinase inhibitory activity. This guide, therefore, presents a predictive framework based on the known biological activities of this chemical class, focusing on its potential as a kinase inhibitor in oncology. The protocols provided herein are grounded in established methodologies and are designed to be adaptable as compound-specific data becomes available.
Introduction: The Therapeutic Potential of the Pyrazolo[4,3-c]pyridine Scaffold
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core structure has garnered significant attention in drug discovery due to its structural resemblance to purine, enabling it to interact with a wide array of biological targets. A notable and recurrently validated therapeutic application for this scaffold is the inhibition of protein kinases.[1] Derivatives have been successfully designed as potent inhibitors of various kinases, including c-Met, a receptor tyrosine kinase whose deregulation is implicated in multiple tumor types.[2][3]
Given this precedent, 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a compound of high interest for investigation as a potential anti-cancer agent. This guide will focus on its evaluation in mouse models of cancer, providing a roadmap from initial tolerability studies to efficacy and biomarker analysis in tumor xenograft models.
Pre-clinical In Vivo Workflow: A Step-by-Step Overview
A logical and phased approach is critical for the successful in vivo evaluation of a novel compound. The following workflow outlines the key stages, each of which will be detailed in the subsequent sections.
Caption: A generalized workflow for the in vivo evaluation of a novel compound.
Phase 1: Foundational Studies
Compound Formulation and Vehicle Selection
The initial and most critical step is to develop a safe and effective vehicle for administering the compound to the mice. The choice of vehicle will depend on the physicochemical properties of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine and the intended route of administration. Oral gavage is a common and preferred route for kinase inhibitors.[4][5]
Protocol 1: Vehicle Screening and Formulation for Oral Administration
-
Solubility Testing:
-
Assess the solubility of the compound in a panel of common, non-toxic vehicles (e.g., water, saline, 0.5% methylcellulose, corn oil).
-
Start with a small amount of the compound and incrementally add the vehicle while vortexing.
-
Visually inspect for dissolution. If the compound is insoluble, consider creating a suspension.
-
-
Suspension Formulation (if required):
-
Objective: To create a homogenous suspension that can be accurately dosed.
-
Materials: 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, mortar and pestle or homogenizer.
-
Procedure:
-
Calculate the required amounts of compound and vehicle for the desired concentration.
-
If the compound is crystalline, gently grind it to a fine powder using a mortar and pestle.
-
Add a small amount of the 0.5% CMC vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing or homogenizing to ensure a uniform suspension.
-
Prepare the formulation fresh daily and keep it under constant gentle agitation during dosing to maintain homogeneity.[6]
-
-
Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose of a drug that does not cause unacceptable side effects or overt toxicity over a specified period.[7][8] This study is essential for selecting doses for subsequent efficacy studies.[9]
Protocol 2: Acute MTD Study in Naive Mice
-
Animal Model: Use the same strain of mice that will be used for efficacy studies (e.g., female athymic nude mice, 6-8 weeks old).
-
Study Design:
-
Use a dose-escalation design with a small number of animals per group (n=3).
-
Administer a single dose of the compound via the intended route (e.g., oral gavage).
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).
-
-
Monitoring:
-
MTD Determination: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or substantial body weight loss.
| Parameter | Observation Period | Criteria for Toxicity |
| Clinical Observations | Daily for 7 days | Moribund state, lethargy, ruffled fur, labored breathing |
| Body Weight | Daily for 7 days | >15-20% loss from baseline |
| Mortality | Daily for 7 days | Any death attributed to the compound |
| Table 1: Key Parameters for MTD Assessment. |
Phase 2: Pharmacokinetics (PK)
Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug.[10][11] This information is crucial for establishing a dosing regimen that will maintain the drug concentration in the plasma and tumor tissue above the level required for target inhibition.
Protocol 3: Single-Dose Pharmacokinetic Study
-
Animal Model: Female athymic nude mice (n=3 per time point).
-
Dosing: Administer a single dose of the compound (e.g., at the MTD) via the intended route (e.g., oral gavage).
-
Blood Sampling:
-
Collect blood samples (approximately 30-50 µL) at multiple time points post-dose.[10]
-
A typical serial bleeding schedule would be: 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.[12]
-
Blood can be collected via submandibular or saphenous vein puncture.[13]
-
Collect samples into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma concentration of the compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).
-
| PK Parameter | Description |
| Cmax | The maximum observed plasma concentration. |
| Tmax | The time at which Cmax is reached. |
| AUC | The total drug exposure over time. |
| t½ | The time required for the plasma concentration to decrease by half. |
| Table 2: Key Pharmacokinetic Parameters. |
Phase 3: Pharmacodynamics (PD) and Efficacy
With the MTD and PK profile established, the anti-tumor efficacy of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can be evaluated in a relevant mouse model. Given its potential as a c-Met inhibitor, a human tumor xenograft model using a cell line with c-Met amplification or dependency is appropriate.[2][4]
Tumor Xenograft Model Establishment
Protocol 4: Subcutaneous Tumor Xenograft Implantation
-
Cell Line Selection: Choose a human cancer cell line with known c-Met activation (e.g., MKN-45 or Hs746T gastric cancer cells).[3][4]
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile, serum-free medium or PBS.
-
Perform a viable cell count using trypan blue exclusion.
-
Adjust the cell concentration to the desired density (e.g., 5-10 x 10^6 cells in 100-200 µL).
-
-
Implantation:
-
Use 6-8 week old female immunodeficient mice (e.g., athymic nude or NSG).
-
Inject the cell suspension subcutaneously into the right flank of the mouse.[14]
-
For some cell lines, co-injection with Matrigel can improve tumor take and growth rates.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth. Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.[14]
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Efficacy and Target Engagement Study
This study will assess the ability of the compound to inhibit tumor growth and to modulate its intended target in the tumor tissue.
Caption: Workflow for a tumor xenograft efficacy study.
Protocol 5: In Vivo Efficacy and Biomarker Analysis
-
Study Groups:
-
Group 1: Vehicle control (e.g., 0.5% CMC), administered orally, daily.
-
Group 2: 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine at a well-tolerated, effective dose (e.g., the MTD), administered orally, daily.
-
-
Treatment and Monitoring:
-
Administer the treatment for a defined period (e.g., 21 days).
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
-
Target Engagement (Pharmacodynamics):
-
At the end of the study, collect tumors from a subset of mice at various time points after the final dose (e.g., 2, 8, and 24 hours).
-
Immediately snap-freeze the tumor tissue in liquid nitrogen.
-
Analyze the tumor lysates by Western blot to assess the phosphorylation status of the target kinase (e.g., phospho-c-Met) and downstream signaling proteins (e.g., phospho-AKT, phospho-ERK).[15][16] A reduction in the phosphorylated form of the target indicates successful target engagement.
-
-
Efficacy Endpoints:
-
The primary endpoint is tumor growth inhibition (TGI).
-
Secondary endpoints can include changes in body weight and clinical observations.
-
-
Terminal Tissue Collection:
Data Presentation and Interpretation
| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | Daily | [Insert Data] | N/A | [Insert Data] |
| Compound X | [e.g., 100] | Daily | [Insert Data] | [Calculate] | [Insert Data] |
| Table 3: Example of Efficacy Data Summary. |
Scientific Integrity and Animal Welfare
All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).[1][17] This includes ensuring proper training of personnel, the use of aseptic surgical techniques where necessary, appropriate anesthesia and analgesia, and humane endpoints.[18][19]
Conclusion and Future Directions
This guide provides a foundational framework for the in vivo evaluation of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine in mouse models. Based on the established activity of the pyrazolo[4,3-c]pyridine scaffold, a logical starting point for investigation is its potential as a kinase inhibitor in oncology. The protocols outlined herein, from initial tolerability and pharmacokinetic studies to efficacy testing in tumor xenograft models, offer a robust and scientifically sound approach. Successful demonstration of in vivo efficacy and target engagement would warrant further investigation into more complex models, such as patient-derived xenografts (PDXs) or syngeneic models to explore immunomodulatory effects.
References
-
IACUC Guidelines for Rodent Surgery. (2022). University of Wisconsin-Milwaukee. Available at: [Link]
-
IG023: Guideline on Rodent Surgery and Medical Records. (2025). Michigan State University. Available at: [Link]
-
Xenograft Tumor Model Protocol. (2005). Protocol Online. Available at: [Link]
-
Murine Pharmacokinetic Studies. (2014). Journal of Visualized Experiments. Available at: [Link]
-
In Vivo Kinase Activity Models. Reaction Biology. Available at: [Link]
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Novel non-terminal tumor sampling procedure using fine needle aspiration supports immuno-oncology biomarker discovery in preclinical mouse models. (2021). Journal for ImmunoTherapy of Cancer. Available at: [Link]
-
Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET. (2009). Journal of Nuclear Medicine. Available at: [Link]
-
Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. Available at: [Link]
-
The Effect of Selective c-MET Inhibitor on Hepatocellular Carcinoma in the MET-Active, β-Catenin-Mutated Mouse Model. (2018). The American Journal of Pathology. Available at: [Link]
-
IACUC Standard Procedures for Rodents. University of Louisville. Available at: [Link]
-
Maximum Tolerated Dose (MTD), Autonomic Signs, Mouse. Charles River Laboratories. Available at: [Link]
-
ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity. (2008). Molecular Cancer Therapeutics. Available at: [Link]
-
Drexel University College of Medicine IACUC Policy for Surgery and Post-Surgical Care of Rodents. Drexel University. Available at: [Link]
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Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. Available at: [Link]
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A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space. (2017). Cell Reports. Available at: [Link]
-
Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells. (2016). Cancer Letters. Available at: [Link]
- Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents. (2021). Google Patents.
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2025). Molecular & Cellular Proteomics. Available at: [Link]
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Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available at: [Link]
-
In-Vivo Mouse and Rat PK Bioanalysis. (2025). protocols.io. Available at: [Link]
-
Maximum Tolerable Dose Study Services. Reaction Biology. Available at: [Link]
-
IACUC Policy - Rodent Survival and Terminal Surgery. SUNY Downstate Health Sciences University. Available at: [Link]
-
In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. (2014). Current Protocols in Chemical Biology. Available at: [Link]
-
In vitro and in vivo anti-tumor activities of a novel c-Met kinase inhibitor. (2007). Proceedings of the American Association for Cancer Research. Available at: [Link]
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A Mouse Model Repository for Cancer Biomarker Discovery. (2008). Clinical Cancer Research. Available at: [Link]
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Binding assays to profile target engagement by kinase inhibitors in... (2020). ResearchGate. Available at: [Link]
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Identifying pathophysiological features of mouse tumors using imaging mass cytometry. (2023). Cancer Research. Available at: [Link]
-
Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Bio-analysis. Available at: [Link]
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Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review. (2024). Journal of Translational Medicine. Available at: [Link]
-
Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). STAR Protocols. Available at: [Link]
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2025). ResearchGate. Available at: [Link]
-
Small molecule inhibitors and a kinase-dead expressing mouse model demonstrate that the kinase activity of Chk1 is essential for mouse embryos and cancer cells. (2020). Life Science Alliance. Available at: [Link]
-
Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. (2010). Journal of Pharmaceutical Sciences. Available at: [Link]
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2025). Molecular & Cellular Proteomics. Available at: [Link]
-
Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice. (2016). Journal of the American Association for Laboratory Animal Science. Available at: [Link]
-
Pk/bio-distribution. MuriGenics. Available at: [Link]
-
Profiling tyrosine kinase inhibitors as AD therapeutics in a mouse model of AD. (2023). Molecular Brain. Available at: [Link]
-
Analyzing hundreds of markers in a single tumor section [WEBINAR]. (2022). YouTube. Available at: [Link]
-
Method for voluntary oral administration of drugs in mice. (2021). ResearchGate. Available at: [Link]
-
Maximum Tolerated Dose (MTD): Concepts and Background. National Toxicology Program. Available at: [Link]
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- 1. IG023: Guideline on Rodent Surgery and Medical Records | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 2. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells | springermedizin.de [springermedizin.de]
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- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
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- 17. uwm.edu [uwm.edu]
- 18. drexel.edu [drexel.edu]
- 19. downstate.edu [downstate.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Welcome to the technical support center for the synthesis of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and product purity.
Overview of Synthetic Strategies
The synthesis of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine and its derivatives typically proceeds through a cyclocondensation reaction involving a substituted piperidone precursor. A common and effective route starts from N-protected 4-piperidone, which undergoes a formylation or Claisen condensation followed by cyclization with hydrazine or a substituted hydrazine. The choice of reagents, reaction conditions, and work-up procedures are all critical for achieving high yields and purity. This guide will address key issues that can arise during this synthetic sequence.
A prevalent synthetic approach involves a multi-step sequence starting from piperidin-4-one.[1] This method offers flexibility for introducing various substituents. Another important strategy is the cyclocondensation of appropriately functionalized pyrazoles with precursors that form the pyridine ring.[2]
Troubleshooting Guide
Low Yield in the Initial Formylation/Condensation Step
Question: I am seeing low conversion of my N-protected 4-piperidone to the corresponding 3-formyl or 3-ketoester derivative. What are the likely causes and how can I improve the yield?
Answer: This is a critical step that forms the 1,3-dicarbonyl equivalent necessary for pyrazole ring formation. Low yields at this stage are often due to incomplete deprotonation of the piperidone, side reactions, or unfavorable reaction equilibrium.
-
Causality: The reaction's success hinges on the efficient generation of an enolate from the N-protected 4-piperidone, which then acts as a nucleophile. The choice of base and solvent is crucial. Strong, non-nucleophilic bases are preferred to avoid side reactions with the formylating or acylating agent.
-
Troubleshooting Steps:
-
Base Selection: Ensure you are using a sufficiently strong base to deprotonate the piperidone. Sodium methoxide or sodium ethoxide in their respective alcohol solvents are commonly used. For more sterically hindered piperidones or less reactive electrophiles, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like THF can be more effective.
-
Reaction Temperature: The initial deprotonation is often carried out at low temperatures (e.g., 0 °C or -78 °C with LDA) to control reactivity and minimize side reactions. After the addition of the electrophile (e.g., ethyl formate), the reaction may be allowed to warm to room temperature.
-
Solvent Purity: Ensure your solvents are anhydrous, especially when using moisture-sensitive reagents like NaH or LDA. Water can quench the base and the enolate, leading to low conversion.
-
Electrophile Reactivity: Ethyl formate is a common and effective formylating agent. If you are using a different electrophile, consider its reactivity. Highly reactive acyl chlorides may lead to over-acylation or other side reactions.
-
Formation of Side Products During Cyclization with Hydrazine
Question: During the cyclization of the 3-formyl-4-piperidone intermediate with hydrazine, I am observing multiple spots on my TLC and a lower than expected yield of the desired pyrazolopyridine. What are these side products and how can I suppress their formation?
Answer: The cyclocondensation with hydrazine is a crucial step that can be prone to side reactions, including the formation of isomeric pyrazoles and incompletely cyclized intermediates.
-
Causality: The 1,3-dicarbonyl moiety can react with hydrazine at two different carbonyl groups, potentially leading to regioisomers. Additionally, the reaction proceeds through a hydrazone intermediate, which must undergo intramolecular cyclization and dehydration. Incomplete reaction or alternative reaction pathways can lead to impurities.
-
Troubleshooting Steps:
-
Control of pH: The pH of the reaction medium can significantly influence the rate and selectivity of the cyclization. Acidic conditions, often using acetic acid as a solvent or catalyst, promote the dehydration step and favor the formation of the thermodynamically more stable pyrazole product. However, strongly acidic conditions might lead to the degradation of starting materials or products.
-
Reaction Temperature and Time: These parameters should be optimized. Insufficient heating may lead to incomplete cyclization, leaving the hydrazone intermediate as a major impurity. Conversely, excessive heat or prolonged reaction times can cause decomposition. A typical starting point is refluxing in ethanol or acetic acid for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Hydrazine Source: Hydrazine monohydrate is the most common reagent. Ensure its quality and use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion. Using a large excess may complicate purification.
-
Purification Strategy: Careful purification by column chromatography is often necessary to separate the desired product from isomeric byproducts and other impurities. A gradient elution system, for example, with dichloromethane/methanol or ethyl acetate/hexanes, can be effective. Recrystallization from a suitable solvent like ethanol can also improve purity.[3]
-
Difficulty in Removing the N-Protecting Group
Question: I have successfully synthesized the N-protected 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, but I am struggling to remove the protecting group (e.g., Boc or Cbz) without affecting the pyrazole ring. What are the recommended deprotection conditions?
Answer: The stability of the pyrazolopyridine core must be considered when choosing deprotection conditions. The pyrazole ring is generally stable, but harsh conditions can lead to side reactions.
-
Causality: The choice of deprotection method must be orthogonal to the stability of the rest of the molecule. Acid-labile protecting groups like Boc (tert-butoxycarbonyl) and base-labile or hydrogenolysis-cleavable groups like Cbz (carboxybenzyl) require specific conditions.
-
Troubleshooting Steps:
-
For Boc Deprotection:
-
Standard Conditions: Treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) at room temperature is highly effective.
-
Milder Conditions: If you observe degradation, consider using a solution of HCl in an organic solvent like dioxane or ethyl acetate. This can sometimes be a milder alternative to neat TFA.[4]
-
-
For Cbz Deprotection:
-
Hydrogenolysis: The most common and often cleanest method is catalytic hydrogenation. This involves using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[5] The reaction is typically carried out in a protic solvent like ethanol or methanol.
-
Acidic Cleavage: Strong acids like HBr in acetic acid can also cleave the Cbz group, but this method is harsher and should be used with caution.
-
-
Monitoring the Reaction: Closely monitor the deprotection reaction by TLC or LC-MS to avoid over-exposure to the deprotection reagents, which could lead to side reactions. Once the starting material is consumed, proceed with the work-up immediately.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine?
A1: The overall yield can vary significantly depending on the specific synthetic route, the scale of the reaction, and the purification methods used. Reported yields for individual steps are often in the range of 60-90%. A well-optimized multi-step synthesis could realistically achieve an overall yield of 40-60%.
Q2: Can I use a substituted hydrazine in the cyclization step to directly obtain an N-substituted pyrazolopyridine?
A2: Yes, using a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) is a common strategy to introduce a substituent at the N1 or N2 position of the pyrazole ring. However, be aware that this can lead to the formation of regioisomers. The regioselectivity of the cyclization will depend on the electronic and steric properties of the substituents on both the hydrazine and the dicarbonyl precursor. Careful characterization of the product (e.g., by 2D NMR) is essential to confirm the structure.
Q3: My final product is difficult to purify. Are there any alternative purification techniques?
A3: If standard column chromatography is not providing adequate separation, consider the following:
-
Acid-Base Extraction: The product is a basic compound due to the piperidine nitrogen. You can often purify it by dissolving the crude material in an organic solvent, washing with a dilute aqueous acid (e.g., 1M HCl) to extract the product into the aqueous layer, washing the aqueous layer with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer (e.g., with NaOH or NaHCO3) and extracting the pure product back into an organic solvent.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification. Experiment with different solvents like ethanol, isopropanol, or mixtures with water or hexanes.
-
Preparative HPLC: For high-purity material, especially on a smaller scale, preparative reverse-phase HPLC can be an excellent option.
Q4: How can I confirm the correct regiochemistry of my synthesized pyrazolopyridine?
A4: Unambiguous structure determination is crucial, especially when using substituted hydrazines. The most powerful technique is 2D NMR spectroscopy. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) experiments can show long-range correlations (2-3 bonds) between protons and carbons. For example, correlations between the methyl protons and the carbons of the pyrazole ring can help to definitively establish the position of the methyl group and other substituents.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-formyl-4-piperidone
-
To a solution of sodium methoxide (1.2 eq) in anhydrous methanol at 0 °C under a nitrogen atmosphere, add N-Boc-4-piperidone (1.0 eq) dropwise.
-
After stirring for 15 minutes, add ethyl formate (1.5 eq) dropwise, keeping the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of N-Boc-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
-
Dissolve the N-Boc-3-formyl-4-piperidone (1.0 eq) in glacial acetic acid.
-
Add hydrazine monohydrate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (around 120 °C) for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Summary
| Step | Key Reagents | Solvent | Typical Temperature | Typical Yield |
| Formylation | N-Boc-4-piperidone, Sodium Methoxide, Ethyl Formate | Methanol | 0 °C to RT | 70-85% |
| Cyclization | N-Boc-3-formyl-4-piperidone, Hydrazine Monohydrate | Acetic Acid | Reflux | 65-80% |
| Boc Deprotection | N-Boc-pyrazolopyridine, TFA or HCl | DCM or Dioxane | 0 °C to RT | >90% |
Visualizing the Synthesis and Troubleshooting
Sources
- 1. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. 4,5,6,7-tetrahydro-1-methyl-1H-Pyrazolo[3,4-c]pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Pyrazolo[3,4-b]pyridines via Three-Component Reactions
Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridine derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing three-component reactions to construct this valuable heterocyclic scaffold. Here, we address common experimental challenges with in-depth, field-tested solutions and mechanistic explanations to guide your synthetic strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: I am performing a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative, but I am consistently obtaining a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or non-existent yields in these multi-component reactions are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
1. Purity of Starting Materials:
The purity of your reactants, especially the aminopyrazole, is paramount. Impurities can act as catalyst poisons or participate in side reactions, consuming your starting materials.[1]
-
Recommendation: Ensure all starting materials, including the aldehyde, ketone (or other active methylene compound), and the aminopyrazole, are of high purity. If necessary, recrystallize or chromatographically purify your starting materials before use. Pay close attention to the stability of the aminopyrazole, as some derivatives can degrade upon storage.
2. Catalyst Selection and Loading:
The choice of catalyst is critical and often reaction-specific. While Brønsted acids like acetic acid are commonly used, they may not be optimal for all substrate combinations.[1][2]
-
Recommendation:
-
Screen Catalysts: If acetic acid is yielding poor results, consider screening other catalysts. Lewis acids such as ZrCl₄ or nano-magnetic catalysts have demonstrated high efficacy in certain systems.[1][3] For some reactions, a catalyst may not be necessary, and thermal conditions are sufficient.
-
Optimize Loading: The amount of catalyst can significantly impact the reaction rate and the formation of byproducts. A typical starting point for a catalyst is 10-30 mol%. Perform a catalyst loading study to find the optimal concentration for your specific reaction.
-
3. Solvent Effects:
The solvent plays a crucial role in reactant solubility, reaction kinetics, and in some cases, the reaction pathway.[1]
-
Recommendation: Acetic acid is often used as both a solvent and a catalyst.[2][4] However, if solubility is an issue or if the reaction is not proceeding, consider screening other solvents. Ethanol, methanol, and DMF are common alternatives.[1][4] In some instances, greener solvents like water have been successfully employed.[4]
4. Reaction Temperature and Time:
Suboptimal temperature or reaction time can lead to incomplete reactions or the degradation of starting materials or products.[1]
-
Recommendation:
-
Temperature Optimization: While many reactions are run at reflux, this may be too harsh for sensitive substrates.[4] Experiment with a range of temperatures. Some reactions proceed efficiently at room temperature, while others require heating to 80-120 °C.[1][2] Microwave irradiation can also be a powerful tool to accelerate these reactions and improve yields.[2][4]
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the progress of your reaction by Thin Layer Chromatography (TLC) or LC-MS. This will allow you to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.[1]
-
5. Reaction Mechanism and Order of Addition:
The generally accepted mechanism for the three-component reaction involves the initial formation of an α,β-unsaturated carbonyl compound (a chalcone derivative) from the aldehyde and the active methylene compound.[4][5] The aminopyrazole then undergoes a Michael addition, followed by intramolecular cyclization and subsequent oxidation to the aromatic pyrazolo[3,4-b]pyridine.[4][5]
-
Recommendation: If the one-pot, three-component approach is failing, consider a stepwise procedure. Pre-synthesize and purify the α,β-unsaturated carbonyl intermediate. Then, react this intermediate with the aminopyrazole. This can sometimes improve the overall yield by reducing the number of competing side reactions.
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity of my reaction?
Answer:
The formation of regioisomers is a known challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds as one of the components.[4] The relative electrophilicity of the two carbonyl groups will dictate the major regioisomer formed.[4]
1. Choice of Starting Materials:
-
Symmetrical 1,3-Dicarbonyls: The most straightforward way to avoid regioisomerism is to use a symmetrical 1,3-dicarbonyl compound (e.g., acetylacetone, dibenzoylmethane).
-
Highly Differentiated Carbonyls: If an unsymmetrical 1,3-dicarbonyl is required, choose one with significantly different electronic and steric environments around the two carbonyl groups. This will favor the nucleophilic attack of the aminopyrazole at the more electrophilic carbonyl center, leading to a single major regioisomer.[4]
2. Reaction Conditions:
The choice of catalyst and solvent can influence regioselectivity.
-
Recommendation: There is no universal condition for controlling regioselectivity. It is highly substrate-dependent. A thorough review of the literature for reactions with similar substrates is the best starting point.[1] Experiment with different catalysts (Brønsted vs. Lewis acids) and solvents of varying polarity.
3. Separation of Regioisomers:
If the formation of regioisomers cannot be avoided, efficient separation is key.
-
Column Chromatography: Flash column chromatography is the most common method for separating regioisomers.[1]
-
Eluent System: A gradient elution of hexane and ethyl acetate is a good starting point. Careful optimization of the solvent system is crucial for achieving good separation.
-
Stationary Phase: While silica gel is standard, other stationary phases like alumina or reverse-phase silica may provide better separation for certain compounds.
-
Issue 3: Difficult Purification
Question: I am struggling to purify my pyrazolo[3,4-b]pyridine product. What are some common impurities and how can I effectively remove them?
Answer:
Purification can be challenging due to the polarity of the pyrazolo[3,4-b]pyridine core and the presence of tenacious byproducts.
1. Work-up Procedure:
A proper aqueous work-up is essential to remove catalysts and inorganic salts before chromatographic purification.
-
Recommendation: After the reaction is complete, if your product is soluble in an organic solvent, perform an aqueous wash. A wash with a saturated sodium bicarbonate solution can help remove acidic catalysts. A brine wash will aid in removing water from the organic layer.
2. Common Impurities:
-
Unreacted Starting Materials: Monitor your reaction by TLC to ensure all starting materials are consumed.
-
Partially Reacted Intermediates: The dihydropyridine intermediate, formed before the final oxidation step, can sometimes be isolated.[5] If your reaction is not going to completion, you may have a mixture of the desired product and this intermediate.
-
Polymeric Byproducts: At elevated temperatures, starting materials or intermediates can polymerize, leading to a complex mixture that is difficult to purify.
3. Purification Techniques:
-
Column Chromatography: As mentioned previously, this is the primary purification method.
-
Dry Loading: If your crude product has poor solubility in the initial eluent, consider adsorbing it onto a small amount of silica gel and dry-loading it onto your column.
-
-
Recrystallization: If you can obtain a solid crude product, recrystallization is an excellent method for obtaining highly pure material. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexane).
-
Preparative TLC/HPLC: For small-scale reactions or particularly difficult separations, preparative TLC or HPLC can be effective.
Experimental Protocols
General Procedure for the Three-Component Synthesis of 1H-Pyrazolo[3,4-b]pyridines
This is a general protocol and may require optimization for specific substrates.
Method A: Acetic Acid Catalysis [2][4]
-
To a round-bottom flask, add the 5-aminopyrazole (1.0 mmol), the aldehyde (1.0 mmol), and the active methylene compound (e.g., a 1,3-dicarbonyl or β-ketoester) (1.0 mmol).
-
Add glacial acetic acid (5-10 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (typically 120-130 °C).
-
Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.
-
The product may precipitate out of solution and can be collected by filtration. Alternatively, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Method B: Lewis Acid Catalysis [1]
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of the 5-aminopyrazole (0.5 mmol) in ethanol (0.5 mL) at 25 °C.
-
Degas the reaction mixture.
-
Add ZrCl₄ (0.15 mmol).
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Perform a standard aqueous work-up and purify the product as described above.
Data Summary
| Parameter | Recommendation | Common Range |
| Catalyst | Acetic Acid, ZrCl₄, L-proline | 10-30 mol% or as solvent |
| Solvent | Acetic Acid, Ethanol, DMF, Water | Varies with reactants |
| Temperature | Optimize for specific substrates | Room Temp. to 130 °C |
| Reaction Time | Monitor by TLC/LC-MS | 2 - 24 hours |
Visual Guides
Reaction Mechanism
Caption: Generalized mechanism of the three-component synthesis of pyrazolo[3,4-b]pyridines.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
- Proposed mechanism for the synthesis of pyrazolo[3,4-b]pyridine...
- Mechanism of the three-component reaction for the formation of 1H-pyrazolo[3,4-b]pyridines 1.
- Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activ
- Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
- A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Publishing.
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central.
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
- (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
- Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines | Request PDF.
- Synthesis of Pyrazolo[3,4- b]pyridines by Cycloaddition Reactions under Microwave Irradiation.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH.
- Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
- Reaction conditions for the synthesis of 1H-pyrazolo[3,4-b]pyridines 1...
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Unknown Source.
- (PDF) New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Unknown Source.
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Technical Support Center: Optimizing Reaction Conditions for Pyrazolopyridine Synthesis
Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. Pyrazolopyridines are a cornerstone in medicinal chemistry, with applications ranging from kinase inhibitors to antiviral agents.[1][2] However, their synthesis can present challenges, from low yields to the formation of stubborn regioisomers.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to help you optimize your reaction conditions and achieve your desired synthetic outcomes.
Section 1: Troubleshooting Common Synthesis Issues
This section addresses the most frequent challenges encountered during pyrazolopyridine synthesis. Each issue is followed by a step-by-step troubleshooting guide rooted in fundamental chemical principles.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in pyrazolopyridine synthesis, particularly in multicomponent reactions, are a common frustration.[3] The issue often stems from one or more of the following factors:
Troubleshooting Guide for Low Yield:
-
Purity of Starting Materials:
-
The "Why": The purity of your starting materials, especially the aminopyrazole, is paramount. Impurities can act as catalysts poisons or participate in side reactions, consuming your reactants and generating undesired byproducts.
-
Actionable Advice:
-
Verify the purity of your aminopyrazole and other reactants (e.g., 1,3-dicarbonyl compounds, aldehydes) by NMR or LC-MS.
-
If necessary, recrystallize or purify the starting materials before use. For instance, aminopyrazoles can often be purified by recrystallization from ethanol or an ethanol/water mixture.
-
-
-
Catalyst Selection and Loading:
-
The "Why": The choice and amount of catalyst can dramatically influence the reaction rate and equilibrium. An inappropriate catalyst may not effectively promote the desired bond formations, while excessive catalyst loading can lead to side reactions.
-
Actionable Advice:
-
Screen Catalysts: While acidic catalysts like acetic acid are common, consider screening other options.[3] For certain transformations, Lewis acids (e.g., ZrCl₄) or solid-supported catalysts (e.g., amorphous carbon-supported sulfonic acid) have demonstrated high efficacy.[3][4]
-
Optimize Loading: Catalyst loading is a critical parameter. For example, in some protocols, as little as 5 mg of a solid-supported acid catalyst was found to be optimal.[3] Start with a catalytic amount (e.g., 10 mol%) and titrate up or down based on reaction monitoring.
-
-
-
Solvent Effects:
-
The "Why": The solvent influences reactant solubility, reaction kinetics, and even the reaction pathway. A poor solvent choice can lead to incomplete dissolution of starting materials or slow reaction rates.
-
Actionable Advice:
-
Conduct a Solvent Screen: Ethanol is a widely used and often effective solvent.[3][5] However, other solvents like acetic acid (especially for reactions involving 1,3-diketones), DMF, or even water can be superior depending on the specific reaction.[2][3][6] In some cases, solvent-free conditions at elevated temperatures have been shown to produce high yields.[3]
-
Consider Fluorinated Alcohols for Regioselectivity: For pyrazole formation steps, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically improve regioselectivity, which can indirectly improve the yield of the desired isomer.[7][8]
-
-
-
Reaction Temperature and Time:
-
The "Why": Suboptimal temperature or reaction time can result in incomplete conversion or product degradation. Many cyclization reactions require a specific activation energy to proceed efficiently.
-
Actionable Advice:
-
Optimize Temperature: While some syntheses proceed at room temperature, many require heating to reflux.[3][6] Experiment with a range of temperatures (e.g., room temperature, 50 °C, reflux) to find the sweet spot for your specific substrates.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent unnecessary heating that could lead to decomposition.
-
-
Q2: I am getting a mixture of regioisomers. How can I improve the regioselectivity?
The formation of regioisomers is a well-known challenge in pyrazolopyridine synthesis, particularly when using unsymmetrical starting materials like a non-symmetrical 1,3-dicarbonyl compound.[3][6]
Troubleshooting Guide for Poor Regioselectivity:
-
Understand the Underlying Mechanism:
-
The "Why": Regioselectivity is often determined by the relative electrophilicity of the two carbonyl groups in a 1,3-dicarbonyl compound or the nucleophilicity of the reacting centers on the aminopyrazole. The more electrophilic carbonyl group will preferentially react with the nucleophilic amino group of the pyrazole.[2][6]
-
Actionable Advice: Analyze your substrates. For example, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the trifluoromethyl group is significantly more electrophilic.[2]
-
-
Strategic Choice of Reagents:
-
The "Why": In some cases, generating a key intermediate in situ can control regioselectivity.
-
Actionable Advice: For three-component reactions, instead of a pre-formed unsymmetrical β-dicarbonyl, consider using an aldehyde and a ketone to generate the 1,3-CCC-biselectrophile in the reaction mixture. This approach has been reported to proceed with high yields and without regioselectivity issues in many cases.[6]
-
-
Fine-Tuning Reaction Conditions:
-
The "Why": The choice of solvent and catalyst can influence the transition states of the competing reaction pathways, thereby affecting the ratio of regioisomers.
-
Actionable Advice:
-
Solvent Polarity: Experiment with solvents of varying polarity. As mentioned, fluorinated alcohols can significantly enhance regioselectivity in pyrazole ring formation.[7][8]
-
Catalyst Acidity/Basicity: A milder acid catalyst might favor the formation of one regioisomer over another.[9] Conversely, in some cases, a base might be used to deprotonate a specific site and direct the reaction.
-
-
-
Separation of Isomers:
-
The "Why": If regioselectivity cannot be fully controlled during the reaction, efficient separation of the isomers is necessary.
-
Actionable Advice:
-
Column Chromatography: Flash column chromatography is the most common method for separating regioisomers.[3] A gradient elution with a hexane/ethyl acetate mobile phase is a good starting point.
-
Recrystallization: If the isomers have sufficiently different solubilities, recrystallization can be an effective purification method.
-
-
Q3: My reaction is not going to completion, and I see starting material remaining even after prolonged reaction times. What should I do?
Incomplete conversion is a common hurdle that can often be overcome by systematically evaluating the reaction parameters.
Troubleshooting Guide for Incomplete Reactions:
-
Re-evaluate Temperature:
-
The "Why": Many cyclocondensation reactions have a significant energy barrier. Insufficient thermal energy can lead to a sluggish reaction.
-
Actionable Advice: If the reaction is being run at room temperature or a moderate temperature, consider increasing it to the reflux temperature of the solvent.[3] Microwave-assisted synthesis can also be a powerful tool to accelerate slow reactions and improve yields.[1][9]
-
-
Check for Catalyst Deactivation:
-
The "Why": The catalyst may be degrading under the reaction conditions or being poisoned by impurities in the starting materials or solvent.
-
Actionable Advice:
-
Ensure your solvent is anhydrous if using a water-sensitive catalyst.
-
Consider adding a fresh portion of the catalyst to the reaction mixture.
-
If using a heterogeneous catalyst, ensure it is properly activated and that the reaction mixture is being stirred vigorously to ensure good contact.
-
-
-
Consider the Possibility of an Unfavorable Equilibrium:
-
The "Why": Some reactions are reversible. If the products and reactants are in equilibrium, the reaction may not proceed to completion.
-
Actionable Advice:
-
If the reaction produces a volatile byproduct like water or ammonia, consider using a Dean-Stark trap or running the reaction under a stream of inert gas to drive the equilibrium towards the products.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q: What are the most common synthetic routes to 1H-pyrazolo[3,4-b]pyridines?
A: There are two major retrosynthetic strategies for constructing the 1H-pyrazolo[3,4-b]pyridine core[6]:
-
Formation of a pyridine ring onto a pre-existing pyrazole ring: This is a very common approach, often starting with a 3-aminopyrazole or 5-aminopyrazole derivative which acts as a dinucleophile.[2][6]
-
Formation of a pyrazole ring onto a pre-existing pyridine ring: This strategy typically involves a substituted pyridine with a good leaving group at C2 and an electrophilic group at C3, which then reacts with hydrazine or a substituted hydrazine.[6]
Q: How do I choose the right starting materials for my desired substitution pattern?
A: The substitution pattern of your final pyrazolopyridine is directly determined by the substituents on your starting materials. For example, in a three-component reaction involving an aminopyrazole, an aldehyde, and a ketone, the substituents on these three components will be incorporated into the final product. Careful planning of your synthetic route and choice of starting materials is crucial.
Q: What is the Gould-Jacobs reaction and when is it used for pyrazolopyridine synthesis?
A: The Gould-Jacobs reaction is a method for synthesizing quinolines, but it can be adapted to produce 1H-pyrazolo[3,4-b]pyridines.[2][6] It involves the reaction of an aminopyrazole with diethyl 2-(ethoxymethylene)malonate. The reaction typically proceeds by heating the reactants, sometimes without a solvent, followed by cyclization at a higher temperature and subsequent treatment with a reagent like POCl₃ to yield a 4-chloro-substituted pyrazolopyridine.[2][6]
Q: Are there any "green" or more environmentally friendly methods for pyrazolopyridine synthesis?
A: Yes, research is ongoing to develop more sustainable synthetic methods. Some approaches include:
-
Using water as a solvent: Some pyrazolopyridine syntheses can be carried out in water at elevated temperatures.[6]
-
Solvent-free reactions: As mentioned, some reactions proceed efficiently under solvent-free conditions with heating.[3]
-
Multicomponent reactions: These reactions are inherently more atom-economical as they combine multiple starting materials in a single step.[10]
-
Use of reusable catalysts: Solid-supported and magnetic nanocatalysts are being developed that can be easily recovered and reused, reducing waste.[4][10]
Section 3: Data Presentation & Experimental Protocols
Table 1: Comparison of Reaction Conditions for Three-Component Synthesis of 1H-Pyrazolo[3,4-b]pyridines
| Catalyst | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| L-proline | Ethanol | 80 | 30-60 min | High | [6] |
| Acetic Acid | Acetic Acid | Reflux | Varies | Good to High | [6] |
| ZrCl₄ | DMF/Ethanol | 95 | 16 h | Good | [3] |
| AC-SO₃H | Ethanol | Room Temp | Varies | Moderate to Good | [4] |
| None (Solvent-free) | None | 100 | Varies | High | [3] |
Experimental Protocol: General Procedure for the Three-Component Synthesis of a 1H-Pyrazolo[3,4-b]pyridine
Disclaimer: This is a general protocol and may require optimization for specific substrates. Always perform a thorough literature search for your specific target molecule.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 5-aminopyrazole (1.0 eq.), the aldehyde (1.0 eq.), and the ketone (1.0 eq.) in the chosen solvent (e.g., ethanol, 10 mL/mmol of aminopyrazole).
-
Catalyst Addition: Add the selected catalyst (e.g., L-proline, 10 mol%).
-
Reaction: Stir the reaction mixture at the optimized temperature (e.g., 80 °C) for the determined amount of time. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent and visualization under UV light at 254 nm).[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).
Section 4: Visualizing the Process
Diagram 1: General Workflow for Pyrazolopyridine Synthesis and Optimization
Caption: General experimental workflow for the synthesis and optimization of pyrazolopyridines.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for systematically troubleshooting low reaction yields.
References
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Val C, et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. 2022;27(7):2237. [Link]
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Kumar V, et al. Recent Progress in the Synthesis of Pyrazolopyridines and Their Derivatives. Polycyclic Aromatic Compounds. 2018;38(4):361-411. [Link]
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ResearchGate. Optimization of reaction conditions for the synthesis of pyrazolopyridinea. [Link]
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ResearchGate. Reaction conditions for the synthesis of 1H-pyrazolo[3,4-b]pyridines 1... [Link]
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Kallitsakis A, et al. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules. 2020;25(21):5192. [Link]
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ResearchGate. Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions... [Link]
-
Hsieh H-Y, et al. One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. 2008;2008(16):257-266. [Link]
-
ResearchGate. The effect of solvent and temperature for the synthesis of tetrahydrodipyrazolo pyridine (5a). [Link]
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Hassanzadeh-Afruzi F, et al. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances. 2023;13(16):10668-10681. [Link]
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Val C, et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. [Link]
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El-Sayed MA-S, et al. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. 2022;15(1):103529. [Link]
-
Fustero S, et al. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry. 2008;73(9):3523-9. [Link]
-
Wang Z, et al. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. 2022;27(19):6427. [Link]
-
Nguyen HT, et al. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. 2023;13(3):1845-1854. [Link]
-
Zhang Y, et al. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry Letters. 2021;48:128256. [Link]
-
Shults EE, et al. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences. 2023;24(2):1758. [Link]
-
ResearchGate. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]
-
Baran P. Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
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Tu Z, et al. Design and synthesis of pyrazolopyridine derivatives as sphingosine 1-phosphate receptor 2 ligands. Bioorganic & Medicinal Chemistry Letters. 2018;28(4):650-654. [Link]
-
El-Damasy AK, et al. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. 2021;26(21):6631. [Link]
-
Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. [Link]
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Scribd. Bohlmann-Rahtz Pyridine Synthesis Guide. [Link]
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OUCI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
Fustero S, et al. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
-
ResearchGate. The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... [Link]
-
Li Y, et al. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Molecules. 2016;21(7):936. [Link]
-
Sławiński J, et al. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. 2021;26(11):3278. [Link]
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3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine solubility issues and solutions
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals working with 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. We address the common solubility challenges encountered with this compound and provide structured, field-proven solutions to ensure experimental success. Our approach is rooted in explaining the causal mechanisms behind each strategy, empowering you to make informed decisions in your work.
I. Compound Overview & Physicochemical Properties
Understanding the inherent physicochemical properties of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is the first step in troubleshooting its solubility. The molecule's structure, featuring a fused pyrazole and a partially saturated pyridine ring, contains both hydrogen bond donors and acceptors, influencing its interaction with various solvents.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃ | [1][] |
| Molecular Weight | 137.18 g/mol | [1][] |
| Predicted pKa | 15.67 ± 0.20 | [1] |
| Topological Polar Surface Area | 40.7 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
Note: The predicted pKa likely refers to the N-H on the pyrazole ring. The basic nitrogen atoms on the pyridine ring are expected to have a lower, more physiologically relevant pKa, making them targets for pH modification.
II. Frequently Asked Questions (FAQs)
Q1: Why is my 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine not dissolving in aqueous buffers like PBS?
This is a common issue. While the molecule has polar features, its overall structure can lead to poor water solubility, a challenge for nearly 40% of newly developed drug candidates.[3] The compound's crystal lattice energy—the energy holding the molecules together in a solid state—may be too high for the favorable interactions with water to overcome. For a drug to dissolve, the solvent-solute interactions must be stronger than the solute-solute and solvent-solvent interactions.
Q2: I've tried dissolving the compound in pure DMSO, but it precipitates when I dilute it into my aqueous cell culture media. What's happening?
This phenomenon is known as "fall-out" or precipitation upon dilution. While the compound may be soluble in a strong organic solvent like DMSO, this solvent is miscible with water. When you add the DMSO stock to an aqueous medium, the local concentration of DMSO drops dramatically. The solvent environment instantly becomes predominantly aqueous, a condition in which the compound is poorly soluble, causing it to precipitate out of the solution.[4] This in-vivo precipitation is a primary cause of low oral bioavailability for many poorly soluble compounds.[4]
Q3: Can I just heat the solution to get it to dissolve?
Heating can be an effective strategy, as it increases the kinetic energy of the system, helping to overcome the crystal lattice energy.[5] For many compounds, solubility increases with temperature.[5] However, this approach has two critical caveats:
-
Compound Stability: You must ensure that 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is thermally stable and does not degrade at the temperatures used.
-
Supersaturation: Upon cooling back to room or physiological temperature (e.g., 37°C), the solution may become supersaturated and the compound can precipitate out over time.
A practical approach, used for similar heterocyclic compounds like 3-Methyl adenine, involves warming to prepare a stock solution, which is then aliquoted and stored frozen.[6] Re-warming may be necessary before use.[6]
III. Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues
When encountering solubility problems, a systematic approach is crucial. The following workflow provides a logical progression from simple to more complex solutions.
Protocol: See Section IV: Experimental Protocols for a detailed pH screening method.
Strategy 2: Co-solvency
Causality: Co-solvents are water-miscible organic solvents that, when added to water, can significantly increase the solubility of lipophilic or poorly soluble compounds. [7]They work by reducing the polarity of the aqueous solvent system and disrupting water's hydrogen-bonding network, making the environment more favorable for the solute. [8]This is a simple and highly effective technique, especially for parenteral formulations. [5] Common Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol (PEG 300 or PEG 400)
-
Glycerin
Protocol: See Section IV: Experimental Protocols for a co-solvent stock preparation guide.
Strategy 3: Advanced Formulation Approaches
If basic pH and co-solvent strategies are insufficient, more advanced formulation techniques may be required, often in collaboration with a formulation specialist.
-
Complexation with Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The poorly soluble drug can be encapsulated within the hydrophobic core, forming an inclusion complex that is water-soluble. [9][10]Derivatized cyclodextrins like hydroxypropyl-beta-cyclodextrin are commonly used to improve solubility. [9]* Amorphous Solid Dispersions: By dispersing the drug in a hydrophilic polymer matrix, the crystalline structure of the drug is disrupted, creating a higher-energy amorphous form. [8]This amorphous state has a lower energy barrier to dissolution, leading to improved solubility and dissolution rates. [8][10]* Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area-to-volume ratio of the drug particles. [5][11]According to the Noyes-Whitney equation, a larger surface area leads to a faster rate of dissolution. [7][10]
IV. Experimental Protocols
Protocol 1: Systematic pH & Solvent Screening
Objective: To empirically determine the optimal pH and a suitable solvent system for a target concentration.
Materials:
-
3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
-
Deionized water
-
0.1 M HCl, 0.1 M NaOH
-
Aqueous buffers (e.g., Citrate pH 3-6, Phosphate pH 6-8)
-
Common co-solvents: Ethanol, Propylene Glycol (PG), PEG 400
-
Vortex mixer, magnetic stirrer, pH meter
Procedure:
-
Initial Screening: Weigh out a small, precise amount of the compound into several vials (e.g., 1 mg).
-
Aqueous Test: To the first vial, add a small volume of deionized water (e.g., 100 µL) to assess baseline solubility. Vortex and observe.
-
pH Titration: If insoluble in water, slowly add 0.1 M HCl dropwise to a fresh vial while stirring. Monitor for dissolution. Check the final pH. This will indicate if an acidic environment is effective.
-
Buffer Screening: Test solubility directly in a range of pre-made buffers (e.g., pH 4.0, 5.0, 6.0, 7.4).
-
Co-solvent Screening: Test solubility in pure co-solvents (Ethanol, PG, PEG 400). If soluble, proceed to Protocol 2 to determine the minimum required co-solvent percentage.
Protocol 2: Preparation of a Co-solvent Stock Solution
Objective: To prepare a concentrated stock solution that remains stable upon dilution into aqueous media.
Procedure:
-
Determine the maximum required concentration for your experiments.
-
Weigh the appropriate amount of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine into a sterile tube.
-
Based on your screening, select the most effective co-solvent.
-
Add the minimum volume of the co-solvent required to fully dissolve the compound. Use a vortex or gentle warming (if stability is confirmed) to aid dissolution.
-
Crucial Step: Once fully dissolved in the pure co-solvent, add your aqueous buffer (or water) dropwise while vortexing to reach the final desired stock concentration and volume. For example, to make a 10 mM stock in 10% Ethanol/90% PBS, dissolve the compound in the ethanol first, then add the PBS.
-
Visually inspect the solution for any signs of precipitation. A stable solution should remain clear.
-
Sterile filter the final stock solution if it will be used in cell-based assays.
V. References
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]
-
ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Retrieved from [Link]
-
ResearchGate. (2013, March 13). Can anyone suggest how to solubilize the 3-Methyl adenine-autophagy inhibitor? Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
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- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. researchgate.net [researchgate.net]
- 11. ijmsdr.org [ijmsdr.org]
Technical Support Center: Stability and Storage of Pyrazolo[4,3-c]pyridine Compounds
Welcome to the technical support center for pyrazolo[4,3-c]pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on the stability and storage of this important class of heterocyclic compounds. Our goal is to equip you with the knowledge to ensure the integrity of your compounds throughout your experiments.
Introduction to Pyrazolo[4,3-c]pyridine Stability
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the handling and storage of pyrazolo[4,3-c]pyridine compounds.
Compound Storage
Q1: What are the general recommendations for storing solid pyrazolo[4,3-c]pyridine compounds?
A1: As a best practice, solid pyrazolo[4,3-c]pyridine compounds should be stored in a cool, dark, and dry environment.[2] A refrigerator at 2-8°C is recommended for long-term storage.[2] The container should be tightly sealed to protect the compound from moisture and atmospheric oxygen. For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q2: I need to store my pyrazolo[4,3-c]pyridine compound in solution. What is the best solvent and temperature?
A2: The choice of solvent and storage temperature is critical for maintaining the stability of pyrazolo[4,3-c]pyridine compounds in solution.
-
Solvent Selection: Anhydrous dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of many organic compounds. However, it is crucial to use high-purity, anhydrous DMSO to minimize water-related degradation.
-
Storage Temperature: For long-term storage of stock solutions, it is generally recommended to store them at -20°C or, for enhanced stability, at -80°C. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: How do freeze-thaw cycles affect the stability of my compound in solution?
A3: Repeated freeze-thaw cycles can significantly impact the stability of your compound. Each cycle can introduce atmospheric moisture and oxygen into the solution, potentially leading to hydrolysis and oxidation. Furthermore, the process of freezing and thawing can cause changes in the local concentration of the compound and any dissolved gases, which may accelerate degradation reactions. To mitigate this, it is best practice to prepare small aliquots of your stock solution for single use.
Compound Stability and Degradation
Q4: My experimental results are inconsistent. Could my pyrazolo[4,3-c]pyridine compound be degrading? What are the common degradation pathways?
A4: Inconsistent results can indeed be a sign of compound degradation. The pyrazolo[4,3-c]pyridine scaffold, like other N-heterocyclic compounds, is susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The pyridine and pyrazole rings can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. Studies on related pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown them to be extremely unstable in alkaline media and labile in acidic media, while being stable in neutral conditions.[3] Similarly, pyridine itself shows high rates of degradation in the presence of acids and bases.[4][5] It is therefore crucial to maintain a neutral pH for your experimental solutions whenever possible.
-
Oxidation: The nitrogen atoms in the heterocyclic rings can be susceptible to oxidation. Oxidative dehydrogenation is a known degradation pathway for N-heterocycles.[6][7] The presence of oxidizing agents, including atmospheric oxygen, can promote the formation of N-oxides or other oxidation products. The susceptibility to oxidation can be influenced by the specific substituents on the pyrazolo[4,3-c]pyridine core.[3]
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions leading to degradation. Related heterocyclic compounds have been shown to be photolabile.[3] Therefore, it is essential to protect your compounds from light by using amber vials or by wrapping containers in aluminum foil.
The following diagram illustrates the potential degradation pathways for a generic pyrazolo[4,3-c]pyridine structure.
Caption: Major degradation pathways for pyrazolo[4,3-c]pyridines.
Q5: I suspect my compound has degraded. How can I check its purity?
A5: To assess the purity of your compound, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS).[4][5] A clean, single peak in the chromatogram at the expected retention time is a good indicator of purity. The appearance of additional peaks may suggest the presence of impurities or degradation products.
Experimental Protocols
To ensure the integrity of your pyrazolo[4,3-c]pyridine compounds, follow these detailed protocols for storage and handling.
Protocol 1: Long-Term Storage of Solid Compounds
-
Container: Use a clean, dry, and tightly sealed amber glass vial.
-
Atmosphere: For highly sensitive compounds, flush the vial with an inert gas (e.g., argon or nitrogen) before sealing.
-
Temperature: Store the vial in a refrigerator at 2-8°C.
-
Labeling: Clearly label the vial with the compound name, CAS number, date of receipt, and storage conditions.
Protocol 2: Preparation and Storage of Stock Solutions
-
Solvent: Use high-purity, anhydrous DMSO.
-
Dissolution: Allow the compound and solvent to reach room temperature before opening to prevent condensation of atmospheric moisture. Prepare the solution in a clean, dry environment.
-
Aliquoting: Immediately after preparation, aliquot the stock solution into single-use amber vials.
-
Storage: Store the aliquots at -20°C or -80°C.
-
Documentation: Record the concentration, solvent, and date of preparation on each aliquot.
The following workflow diagram outlines the decision-making process for proper storage.
Caption: Decision workflow for storing pyrazolo[4,3-c]pyridines.
Data Summary
The following table summarizes the key stability and storage parameters for pyrazolo[4,3-c]pyridine compounds based on available data and analogies to related heterocyclic structures.
| Parameter | Recommendation/Information | Rationale |
| Solid Storage Temp. | 2-8°C | Minimizes thermal degradation. |
| Solution Storage Temp. | -20°C to -80°C | Reduces reaction kinetics of degradation pathways. |
| Recommended Solvent | Anhydrous DMSO | Good solubilizing power; anhydrous form minimizes hydrolysis. |
| pH Stability | Stable in neutral conditions; labile in acidic and basic media[3][4][5] | The heterocyclic rings are susceptible to acid/base-catalyzed hydrolysis. |
| Light Sensitivity | Photolabile, especially to UV light[3] | Absorption of light can provide the energy for photochemical degradation. |
| Oxidative Stability | Susceptible to oxidation[3][6][7] | The nitrogen atoms in the rings can be oxidized. |
Conclusion
By adhering to these guidelines, researchers can significantly enhance the stability and shelf-life of their pyrazolo[4,3-c]pyridine compounds, leading to more reliable and reproducible experimental outcomes. Always consult the specific product documentation and safety data sheets for any additional handling and storage information.
References
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]
-
Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. ACS Sustainable Chemistry & Engineering. [Link]
-
Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Catalysis Science & Technology. [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]
-
Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Institutes of Health. [Link]
-
Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journals. [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
Forced degradation studies. MedCrave online. [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
-
ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. Wiley Online Library. [Link]
-
UV photolysis for accelerating pyridine biodegradation. PubMed. [Link]
-
N-Heterocyclic Carbene Catalysis under Oxidizing Conditions. MDPI. [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scilit. [Link]
-
Forced Degradation – A Review. IPEC Americas. [Link]
-
ChemInform Abstract: PYRAZOLO(4,3‐C)PYRIDINE. Sci-Hub. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Institutes of Health. [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. [Link]
-
Biodegradation of pyridine under UV irradiation. ResearchGate. [Link]
-
[Biodegradation of pyridine under UV irradiation]. PubMed. [Link]
-
Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed. [Link]
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Technical Support Center: Regioselective Synthesis of Pyrazolo[3,4-b]pyridines
Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. The formation of regioisomers, specifically the undesired N2-substituted isomers alongside the desired N1-substituted products, is a frequent challenge. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high regioselectivity in your reactions.
Introduction to the Challenge: The Inevitable Formation of Regioisomers
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, but its synthesis is often complicated by the formation of regioisomers.[1][2][3][4] The pyrazole moiety of the parent heterocycle possesses two nitrogen atoms, N1 and N2, which exhibit similar nucleophilicity. This inherent electronic feature often leads to a mixture of N1- and N2-substituted products during cyclization or subsequent functionalization reactions, complicating purification and reducing the yield of the desired isomer.
The regiochemical outcome of the synthesis is highly dependent on a variety of factors, including the choice of starting materials, the nature of substituents, and the reaction conditions.[5] Understanding and controlling these factors is paramount for a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently obtaining a mixture of N1 and N2 regioisomers in my cyclocondensation reaction?
A1: The formation of a regioisomeric mixture is a common issue when using unsymmetrical precursors to construct the pyridine ring onto a pyrazole core.[2][6] For instance, in the reaction of a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound, the relative electrophilicity of the two carbonyl groups will dictate the proportion of the resulting regioisomers.[2][6] If the electrophilicities are similar, you can expect a product ratio approaching 1:1.
Q2: How can I selectively synthesize the N1-substituted pyrazolo[3,4-b]pyridine?
A2: There are several strategies to achieve regioselective synthesis of the N1-isomer:
-
Strategic Selection of Starting Materials: One of the most direct approaches is to start with an N1-substituted 5-aminopyrazole. This pre-determines the substitution pattern of the final product.
-
Use of Protecting Groups: Introducing a protecting group on the N1 position of the pyrazole ring can direct subsequent reactions to the N2 position, and vice-versa. The choice of the protecting group is crucial and should be orthogonal to the reaction conditions for its introduction and removal.[7] For example, a bulky protecting group on N1 can sterically hinder reactions at this position.
-
Directed ortho-Metalation (DoM): This powerful technique allows for the regioselective functionalization of the pyridine ring at a specific position by using a directing metalation group (DMG).[8][9] While typically used for C-H functionalization, a conceptually similar approach can be envisioned for constructing the fused pyrazole ring with defined regiochemistry.
Q3: Can reaction conditions be modified to favor one regioisomer over another?
A3: Yes, reaction conditions can significantly influence the regiochemical outcome. Key parameters to consider include:
-
Solvent: The polarity of the solvent can affect the transition state energies of the competing reaction pathways. For instance, in related azole alkylations, polar aprotic solvents like DMSO have been shown to favor N1 alkylation, while less polar solvents like THF can favor N2 alkylation.[7]
-
Temperature: In some cases, the formation of one regioisomer may be kinetically favored, while the other is thermodynamically more stable. Varying the reaction temperature can therefore influence the product ratio.
-
Catalyst: The choice of catalyst can play a crucial role. For example, specific acid or base catalysts can selectively activate one reaction pathway over the other.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor regioselectivity in cyclocondensation with β-ketoesters. | The electrophilicity of the ketone and ester carbonyls are too similar. | - Modify the β-ketoester to increase the electronic differentiation between the two carbonyl groups. - Consider a different synthetic route, such as starting with a pre-functionalized pyrazole. |
| Mixture of N1 and N2 alkylated products during post-cyclization functionalization. | The N1 and N2 positions of the pyrazolo[3,4-b]pyridine ring have comparable nucleophilicity. | - Introduce a protecting group on the desired nitrogen to block its reactivity before alkylation. The tetrahydropyranyl (THP) group is a versatile option for protecting pyrazole nitrogens.[10][11] - Optimize reaction conditions (solvent, temperature, base) to favor alkylation at one nitrogen over the other.[7] |
| Low yield of the desired regioisomer. | The reaction conditions may favor the formation of the undesired isomer, or side reactions may be occurring. | - Systematically screen reaction parameters (solvent, temperature, catalyst, reaction time). - Employ a synthetic strategy that unambiguously leads to the desired regioisomer, such as starting with an appropriately substituted precursor. |
| Difficulty in separating the regioisomers. | The regioisomers have very similar physical properties (e.g., polarity). | - Optimize chromatographic conditions (e.g., try different solvent systems, use a chiral column if applicable). - Consider derivatizing the mixture to facilitate separation, followed by removal of the derivatizing group. |
Key Experimental Protocols
Protocol 1: Regioselective Synthesis using a Pre-substituted Aminopyrazole
This protocol describes the synthesis of a 1-substituted pyrazolo[3,4-b]pyridine, ensuring regiochemical integrity from the start.
Step 1: Synthesis of 1-Substituted-5-aminopyrazole This is a general step and the specific procedure will depend on the desired substituent.
Step 2: Cyclocondensation with a Symmetrical 1,3-Diketone
-
To a solution of the 1-substituted-5-aminopyrazole (1.0 eq) in glacial acetic acid, add the symmetrical 1,3-diketone (1.1 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N1-Selective Alkylation using a Protecting Group Strategy
This protocol outlines a general method for the selective alkylation at the N1 position by employing a removable protecting group.
Step 1: Protection of the Pyrazole N1-Nitrogen
-
Dissolve the pyrazolo[3,4-b]pyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane).
-
Add 3,4-dihydro-2H-pyran (1.2 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to obtain the N1-THP protected pyrazolo[3,4-b]pyridine.
Step 2: Alkylation of the N2-Nitrogen
-
To a solution of the N1-THP protected compound (1.0 eq) in a polar aprotic solvent (e.g., DMF), add a suitable base (e.g., sodium hydride, 1.1 eq) at 0 °C.
-
Stir the mixture for 30 minutes, then add the alkylating agent (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Step 3: Deprotection of the N1-Nitrogen
-
Dissolve the N1-THP, N2-alkylated product in a protic solvent (e.g., ethanol).
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid).
-
Heat the mixture at reflux for 1-2 hours.
-
Cool the reaction, neutralize with a base, and extract the final N2-alkylated pyrazolo[3,4-b]pyridine.
References
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Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]
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Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed, 27(7), 2237. Available at: [Link]
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Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Semantic Scholar. Available at: [Link]
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Charris-Molina, A., Castillo, J. C., Macías, M., & Portilla, J. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry, 82(23), 12363–12372. Available at: [Link]
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Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed. Available at: [Link]
- Directed (ortho) Metallation.
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1488-1503. Available at: [Link]
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Metallation of pyridine N-oxides and application to synthesis. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central, 27(7), 2237. Available at: [Link]
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Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). Molecules, 27(19), 6439. Available at: [Link]
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Synthesis of Pyrazolo[3,4-b]pyridines by Cycloaddition Reactions under Microwave Irradiation. (2000). Tetrahedron, 56(11), 1569-1577. Available at: [Link]
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Directed Metalation: A Survival Guide - Baran Lab. Available at: [Link]
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Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429. Available at: [Link]
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Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2018). Molecules, 23(11), 2789. Available at: [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Advances, 5(33), 26059-26067. Available at: [Link]
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Synthesis of pyrazoles. Organic Chemistry Portal. Available at: [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). Bioorganic & Medicinal Chemistry Letters, 62, 128645. Available at: [Link]
-
Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1846-1854. Available at: [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. (2023). Molecules, 28(2), 829. Available at: [Link]
-
Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ResearchGate. Available at: [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry, 14(2), 297-313. Available at: [Link]
-
Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. (2007). Tetrahedron Letters, 48(27), 4747-4750. Available at: [Link]
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. R Discovery. Available at: [Link]
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Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. (2023). The Journal of Organic Chemistry, 88(11), 7247–7255. Available at: [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. Available at: [Link]
-
Synthesis of Pyrazole Derivatives A Review. IJFMR. Available at: [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). The Journal of Organic Chemistry, 89(6), 4221–4224. Available at: [Link]
-
Development of a selective and scalable N1-indazole alkylation. (2024). RSC Advances, 14(9), 6143-6149. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2018). Beilstein Journal of Organic Chemistry, 14, 2536-2548. Available at: [Link]
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- 4. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. uwindsor.ca [uwindsor.ca]
- 10. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
Technical Support Center: Catalyst Selection for Efficient Pyrazolopyridine Synthesis
Welcome to the Technical Support Center for pyrazolopyridine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this critical heterocyclic scaffold. Pyrazolopyridines are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents, from anxiolytics to cardiovascular drugs.[1][2] The efficiency and selectivity of their synthesis are paramount, and catalyst selection lies at the heart of this challenge.
This document moves beyond simple protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common failures, and provide a framework for rational catalyst selection to accelerate your research and development efforts.
Section 1: Frequently Asked Questions (FAQs) about Catalyst Selection
This section addresses foundational questions regarding the catalytic systems employed in pyrazolopyridine synthesis.
Q1: What are the primary classes of catalysts used for pyrazolopyridine synthesis?
A1: The synthesis of pyrazolopyridines, particularly through multicomponent reactions (MCRs), utilizes a diverse range of catalysts that can be broadly categorized as follows:
-
Lewis Acids: These are electron-pair acceptors that activate carbonyl groups, making them more electrophilic. Common examples include Zinc Chloride (ZnCl₂), Zirconium(IV) Chloride (ZrCl₄), and Copper(II) Chloride (CuCl₂).[3]
-
Brønsted-Lowry Acids: These proton-donating catalysts, such as acetic acid, hydrochloric acid, and p-toluenesulfonic acid (TsOH), are frequently used to catalyze condensation steps and increase the electrophilicity of reactants.[3][4][5]
-
Bases: Basic catalysts like triethylamine (Et₃N) or sodium hydroxide (NaOH) are typically employed to facilitate deprotonation steps, which is crucial in domino reactions and certain cyclization pathways.[2][3]
-
Heterogeneous & Nanocatalysts: This modern class of catalysts offers significant advantages in terms of sustainability. Examples include nano-CdZr₄(PO₄)₆ and alginate-functionalized magnetic nanoparticles (Alg@SBA-15/Fe₃O₄).[1][6] Their primary benefits are ease of separation from the reaction mixture (often via simple filtration or magnetic decantation) and excellent reusability, aligning with the principles of green chemistry.[1][6][7]
-
Transition Metal Catalysts: Catalysts based on metals like Ruthenium(II), Palladium(II), and Copper(I) are often employed in cross-coupling and annulation reactions to construct the pyrazolopyridine core.[8][9][10]
-
Organocatalysts: Small organic molecules, such as L-proline, can act as catalysts, often by forming intermediate iminium ions to facilitate key bond-forming steps.[3]
Q2: How should I select an initial catalyst for my specific reaction?
A2: Your initial choice should be guided by the nature of your synthetic route and substrates.
-
For Multi-Component Reactions (MCRs): If you are performing a one-pot, three- or four-component synthesis involving aldehydes, active methylene compounds, and aminopyrazoles, a good starting point is a mild Lewis acid like ZrCl₄ or a Brønsted acid such as acetic acid.[3][11] These effectively promote the initial condensation steps.
-
For Domino/Tandem Reactions: If your strategy involves a sequence of intramolecular reactions, a base catalyst like triethylamine is often required to trigger the initial cyclization cascade.[2]
-
For Green & Scalable Syntheses: If sustainability and ease of purification are priorities, consider a reusable heterogeneous catalyst. Magnetic nanocatalysts or amorphous carbon-supported sulfonic acids have shown high efficiency under mild conditions (even room temperature) with simple work-up procedures.[1][5]
Q3: What is the mechanistic role of the catalyst in a typical multi-component synthesis?
A3: In a typical MCR, the catalyst orchestrates a sequence of reactions by activating the various components. For instance, in a synthesis catalyzed by a Lewis acid or a functionalized nanocatalyst, the mechanism often proceeds as follows:
-
Carbonyl Activation: The catalyst (e.g., the Lewis acidic Fe³⁺ site on a nanoparticle) coordinates to a carbonyl oxygen of a β-ketoester, increasing its electrophilicity.[1]
-
Nucleophilic Attack & Cyclization: This activation facilitates the nucleophilic attack by a hydrazine to form a pyrazolone intermediate.[1]
-
Knoevenagel Condensation: The catalyst then activates an aldehyde, promoting its condensation with the pyrazolone.[1]
-
Michael Addition & Final Cyclization: Subsequent Michael addition and intramolecular cyclization, often involving ammonia from ammonium acetate, lead to the final pyrazolopyridine product.[1]
The catalyst lowers the activation energy for each of these key steps, allowing the reaction to proceed efficiently in a single pot.
Caption: A step-by-step workflow for troubleshooting low yields.
-
Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical. Impurities can act as catalyst poisons or participate in side reactions.
-
Recommendation: Confirm the purity of all starting materials by NMR or LC-MS. If necessary, recrystallize or purify them before use. [11]
-
-
Catalyst Selection and Loading: The choice and amount of catalyst can dramatically affect the outcome. A catalyst that is too strong may cause degradation, while one that is too weak or used in insufficient quantity will result in an incomplete reaction.
-
Recommendation: If a mild Lewis acid (e.g., ZrCl₄) fails, consider screening other catalyst types. For some substrates, a Brønsted acid or a base may be more effective. [3][11]Start with a catalytic amount (e.g., 10-20 mol%) and optimize from there. As shown in the table below, catalyst choice has a profound impact.
-
-
Solvent Effects: The solvent influences reactant solubility and reaction kinetics. [11]An inappropriate solvent can prevent the reactants from mixing effectively or slow the reaction to a halt.
-
Reaction Temperature and Time: Many pyrazolopyridine syntheses require heating to proceed at a reasonable rate, while others work well at room temperature. [1][11]Suboptimal temperature or time can lead to incomplete reactions or product degradation.
-
Recommendation: Monitor the reaction's progress closely using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent overheating or premature termination of the reaction. [11]
-
-
Atmosphere: Some synthetic routes require an oxidative step to form the final aromatic pyridine ring. In these cases, the reaction may need to be open to the air.
-
Recommendation: If your product is a dihydropyridine intermediate, the final oxidation to the desired pyrazolopyridine may require air. Running the reaction open to the atmosphere or bubbling air through the mixture can facilitate this final step. [3]
-
| Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Ethanol | Reflux | 12 h | < 10% | [1] |
| ZrCl₄ (15 mol%) | DMF/EtOH | 95 °C | 16 h | ~85% | [11] |
| nano-CdZr₄(PO₄)₆ | Solvent-free | 100 °C | 30 min | 94% | [6] |
| Alg@SBA-15/Fe₃O₄ (0.02g) | Ethanol | Room Temp | 20-30 min | 90-97% | [1] |
| AC-SO₃H (5 mg) | Ethanol | Room Temp | 30 min | ~90% | [5] |
Issue 2: Poor Regioselectivity
Q: I am getting a mixture of pyrazolopyridine isomers. How can I improve the regioselectivity of my reaction?
A: The formation of regioisomers is a well-known and significant challenge, particularly when using unsymmetrical starting materials. [3][11]Controlling the regiochemical outcome is key to an efficient synthesis.
Caption: Reaction conditions can dictate the cyclization pathway.
-
Steric and Electronic Properties of Substituents: The size and electronic nature (withdrawing vs. donating) of groups on your precursors can sterically or electronically favor one cyclization pathway over another. [12] * Recommendation: Analyze your substrates. A bulky substituent may block one reactive site, directing the reaction to another. This is a fundamental consideration in retrosynthetic analysis.
-
Reaction Conditions (Catalyst, Solvent, Temperature): These parameters can have a profound impact on which isomer is formed. [12]Sometimes, the kinetic product is favored at lower temperatures, while the thermodynamic product forms at higher temperatures.
-
Nature of the Starting Materials: The specific structure of your precursors can be designed to favor the formation of a single isomer.
-
Recommendation: Consult the literature for precedents with similar substitution patterns. For example, it has been reported that (Z)-hydrazones may cyclize readily while their (E)-hydrazone counterparts fail to react under the same conditions, offering a potential control point. [12]
-
Issue 3: Difficult Product Purification
Q: I'm struggling to separate my desired pyrazolopyridine from byproducts and starting materials. What purification strategies can I use?
A: The polarity and potential for co-elution of byproducts can make purification challenging. [11]
-
Proper Work-up: A thorough work-up is crucial to remove catalysts and inorganic salts before attempting chromatography.
-
Recommendation: Include an aqueous wash (e.g., with dilute acid or base, depending on your product's stability and the nature of the catalyst) to remove soluble impurities. If you used a heterogeneous catalyst, ensure it is completely filtered off. [11]
-
-
Optimized Column Chromatography: Silica gel is the most common stationary phase, but the choice of mobile phase is critical.
-
Recommendation: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity in a gradient elution. A systematic approach is key. If separation is still poor on silica, consider alternative stationary phases like alumina or reverse-phase silica. [11]
-
Section 3: Detailed Experimental Protocols
The following protocols are provided as validated starting points for common synthetic transformations.
Protocol 1: ZrCl₄-Catalyzed Three-Component Synthesis of Pyrazolo[3,4-b]pyridines
This protocol is adapted from a general procedure and is effective for a range of substrates. [11]
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in dimethylformamide (DMF, 0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in ethanol (EtOH, 0.5 mL) at 25 °C.
-
Degas the reaction mixture by bubbling nitrogen or argon through it for 5-10 minutes.
-
Add Zirconium(IV) Chloride (ZrCl₄, 0.15 mmol) to the mixture.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Base-Catalyzed Domino Synthesis of Fused Pyrazolopyridines
This protocol demonstrates an efficient domino reaction for constructing complex pyrazolopyridines under mild, base-catalyzed conditions. [2]
-
In a 25 mL flask, dissolve the (arylhydrazono)methyl-4H-chromen-4-one derivative (1.0 mmol), a primary amine (1.2 mmol), and malononitrile (1.2 mmol) in ethanol (3 mL).
-
Add triethylamine (Et₃N, 0.4 mmol, 40 mol%) to the mixture.
-
Stir the reaction at room temperature for 8–12 hours. Monitor the reaction's progress by TLC (eluent: ethyl acetate/n-hexane 3:1).
-
Upon completion, a yellow precipitate will form. Filter the solid product.
-
Wash the collected solid with water and then with cold ethanol to remove residual reactants and catalyst.
-
Dry the product under vacuum to yield the pure pyrazolopyridine.
References
- BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- Safari, J., Gandomi-Ravandi, S. (2014). Synthesis of pyrazolopyridines catalyzed by nano-CdZr4(PO4)6 as a reusable catalyst. Journal of the Iranian Chemical Society.
- Gholamzadeh, M., et al. (2023).
- Bakr, M. A., et al. (2019). Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. Beilstein Journal of Organic Chemistry.
- BenchChem. (2025). Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis.
- de-la-Serna, A. D., et al. (2022).
- Lin, C.-H., et al. (2013). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc.
- Guan, Z. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules.
- Panda, S. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules.
- Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances.
- BenchChem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine.
- Bakulina, O., et al. (2018). Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles. PubMed.
- del-Pozo, C., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- Deng, X., Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry.
- Mondal, S., et al. (2018). Synthesis of pyrazolo [5,1-a]isoquinolines via C-H/N-H annulation of pyrazoles and alkynes with ruthenium(II)
- Kumar, P., et al. (2024). The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation.
Sources
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- 2. BJOC - Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction [beilstein-journals.org]
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- 5. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
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- 14. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Technical Support Center: Optimizing Multi-Component Pyrazolopyridine Reactions
Welcome to the technical support center for multi-component reactions (MCRs) leading to pyrazolopyridine scaffolds. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful reactions and troubleshoot common challenges, particularly those related to poor product yield. Pyrazolopyridines are a privileged scaffold in medicinal chemistry, and mastering their synthesis is crucial for the rapid development of novel therapeutics.[1][2]
This guide is structured to provide actionable solutions to specific problems you may encounter in the lab. We will delve into the underlying chemistry of these reactions to not only fix immediate issues but also to build a deeper understanding for future experimental design.
Troubleshooting Guide
This section is organized in a question-and-answer format to directly address the most common issues encountered during the synthesis of pyrazolopyridines via MCRs.
Issue 1: Low or No Product Formation
Question: I'm running a three-component reaction to synthesize a pyrazolopyridine derivative, but I'm observing very low yield or no desired product at all. What are the potential causes, and how can I troubleshoot this?
Answer: This is a frequent challenge in MCRs, which can be sensitive to a variety of factors. Let's break down the potential culprits and how to address them systematically.
A. Purity and Quality of Starting Materials
The integrity of your starting materials is paramount. Impurities can act as inhibitors or participate in competing side reactions, consuming your reactants and reducing the yield of your desired product.
-
Aminopyrazoles: These are often the most critical component. Ensure they are of high purity. If you suspect impurities, consider recrystallization or purification before use.[3]
-
Aldehydes and Ketones: Aldehydes are prone to oxidation to carboxylic acids, which can alter the pH of the reaction and interfere with catalysis. Use freshly distilled or purified aldehydes. Check for and remove any peroxide impurities from ketones.
-
β-Ketoesters/Amides & Other Components: Verify the purity of these reagents by techniques such as NMR or melting point analysis.
B. Reaction Conditions: A Delicate Balance
The reaction conditions must be finely tuned to favor the desired reaction pathway.
-
Catalyst Selection and Loading: The choice of catalyst, be it an acid or a base, can dramatically influence the reaction's success.
-
Acid Catalysis: Brønsted acids like acetic acid (HOAc) or p-toluenesulfonic acid (pTSA), and Lewis acids such as Cu(II) acetylacetonate, are commonly employed.[4][5][6] Acetic acid can sometimes serve as both a catalyst and a solvent.[4] The optimal catalyst loading is crucial; too little may result in an incomplete reaction, while too much can lead to side product formation. A typical starting point for catalyst loading is 10 mol%, but optimization is often necessary.[7]
-
Base Catalysis: Bases like triethylamine (Et3N) or piperidine can also be effective, particularly in promoting condensation steps.[2][6][8]
-
Catalyst-Free Conditions: Some MCRs for pyrazolopyridines can proceed efficiently without a catalyst, often under thermal or microwave conditions.[6][9]
-
-
Solvent Effects: The solvent not only solubilizes the reactants but also influences the reaction kinetics and pathway.
-
Polar protic solvents like ethanol and water are frequently used and can facilitate proton transfer steps.[6][10][11][12] Water, in particular, is a green and often effective solvent for these reactions.[11][12][13]
-
Aprotic solvents such as acetonitrile or chloroform can also be employed and may be beneficial in specific cases.[5][8]
-
Solvent-free conditions, often coupled with microwave irradiation, can lead to high yields and short reaction times.[6]
-
-
Temperature and Reaction Time: These two parameters are intrinsically linked.
-
Many pyrazolopyridine syntheses require heating to proceed at a reasonable rate.[4][6] However, excessive heat can lead to degradation of starting materials or products.
-
It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[3][14]
-
Troubleshooting Workflow for Low/No Product Yield
Here is a systematic workflow to address low or no product yield:
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
work-up procedures for removing catalysts from pyrazolopyridine reactions
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of metal catalysts from pyrazolopyridine reaction mixtures. The focus is on providing not just procedural steps, but the underlying chemical logic to empower you to make informed decisions during your work-up and purification processes.
Introduction: The Criticality of Catalyst Removal
Pyrazolopyridines are privileged scaffolds in medicinal chemistry, frequently synthesized using powerful transition-metal-catalyzed cross-coupling reactions, such as those developed by Suzuki, Heck, and Buchwald-Hartwig.[1][2] The catalysts, typically based on palladium (Pd) and to a lesser extent copper (Cu), are essential for forming the key carbon-carbon and carbon-nitrogen bonds that constitute the pyrazolopyridine core.[3]
However, the very efficiency of these catalysts presents a significant downstream challenge: their complete removal from the final active pharmaceutical ingredient (API). Residual metals are a major concern in drug development as they can interfere with downstream chemistry, compromise compound stability, and pose toxicological risks.[4] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in final drug products, making efficient catalyst removal a non-negotiable step in process chemistry.[5]
This guide is structured to help you navigate the common challenges associated with this critical purification step.
Part 1: Strategic Selection of a Catalyst Removal Method
Choosing the right purification strategy from the outset can save significant time and resources. The optimal method depends on the nature of the catalyst (homogeneous vs. heterogeneous), the properties of your pyrazolopyridine product, the scale of the reaction, and the required final purity.
Decision-Making Workflow for Catalyst Removal
The following diagram outlines a logical decision-making process for selecting an appropriate catalyst removal strategy.
Caption: Decision tree for selecting a catalyst removal strategy.
Comparison of Common Catalyst Removal Techniques
| Method | Principle | Pros | Cons | Best Suited For |
| Adsorption (Activated Carbon) | Physisorption of metal complexes onto a porous carbon surface.[4] | Inexpensive, widely applicable, effective for many Pd species.[6] | Can adsorb the desired product, leading to yield loss; filtration of fine powders can be slow.[4] | First-pass purification; large-scale reactions where cost is a major factor. |
| Metal Scavenging | Chemisorption, where functional groups on a solid support (e.g., silica) selectively bind the metal.[4] | High selectivity, minimal product loss, high efficiency.[7][8] | Higher cost than carbon; requires screening for the optimal scavenger. | High-value APIs; when carbon treatment fails or causes significant yield loss. |
| Crystallization | Purification based on differences in solubility between the product and impurities in a given solvent system.[9] | Can deliver very high purity; scalable. | Impurities may co-crystallize; not suitable for oils or non-crystalline solids; can be solvent-intensive.[10] | Final purification step for solid products. |
| Filtration | Physical separation of a solid catalyst from a liquid product stream.[11] | Simple, fast, and efficient for heterogeneous catalysts.[12] | Ineffective for homogeneous catalysts unless they are first adsorbed or precipitated. | Reactions using heterogeneous catalysts like Pd on carbon. |
| Liquid-Liquid Extraction | Partitioning the catalyst or product between two immiscible liquid phases.[13] | Can remove some bulk impurities. | Often inefficient for trace metal removal; generates large volumes of solvent waste.[4] | Part of a general work-up, but rarely sufficient on its own for trace metal removal. |
Part 2: Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during catalyst removal in a question-and-answer format.
Category 1: Activated Carbon Treatment
Question: I performed an activated carbon treatment, but my palladium levels are still too high. What went wrong?
Answer: This is a common issue that can stem from several factors. Let's break down the causality:
-
Insufficient Contact Time or Temperature: Adsorption is a kinetic process. Your treatment may have been too short or conducted at a temperature where the kinetics are slow. For instance, a successful large-scale process for an asthma drug candidate required agitating a THF solution with Darco KB-B carbon at 45°C for 18 hours to reduce palladium from 300 ppm to <1 ppm.[4]
-
Incorrect Carbon Type: Activated carbons have different properties (particle size, pore structure, surface chemistry) based on their source material and activation process.[4] A carbon that works for one reaction may not be optimal for another. It is common practice to screen several types to find the most effective one.[6]
-
Carbon Deactivation: The surface of the activated carbon can become saturated or blocked by other reaction components (e.g., bulky ligands, byproducts), preventing it from adsorbing the palladium complex.
-
Palladium Speciation: The palladium in your post-reaction mixture is not just elemental Pd. It exists as various complexes, some of which may not adsorb well to carbon. The nature of the ligands (e.g., phosphines) plays a huge role.
Troubleshooting Protocol:
-
Increase Contact Time: Extend the stirring time with the carbon to 12-24 hours.
-
Increase Temperature: Gently heat the mixture (e.g., to 40-50°C), provided your product is stable at that temperature.
-
Screen Different Carbons: Test a panel of activated carbons from different suppliers (e.g., Darco®, Ecosorb®).
-
Increase Carbon Loading: As a last resort, increase the weight percent of carbon, but be mindful this increases the risk of product loss.
Question: My product yield is very low after treatment with activated carbon. How can I prevent my product from sticking to the carbon?
Answer: This is the primary drawback of using activated carbon—its non-selective nature can lead to the adsorption of your target molecule.[4] Here’s the science and the solution:
-
Causality (Product Adsorption): The same porous structure and large surface area that make activated carbon excellent for adsorbing impurities can also trap your product, especially if your product has high molecular weight, aromatic rings, or functional groups that interact with the carbon surface. In one documented case, up to 0.6 g of product was lost per gram of activated carbon used.[4]
Preventative Measures & Workflow:
Caption: Workflow to mitigate product loss during carbon treatment.
Category 2: Metal Scavengers
Question: What are metal scavengers and how do they work?
Answer: Metal scavengers are solid-supported materials, typically silica gel or a polymer resin, that have been functionalized with ligands that have a high affinity for transition metals.[8]
-
Mechanism (Chemisorption): Unlike the weaker physisorption of activated carbon, scavengers operate via chemisorption.[4] They form strong, covalent-like bonds with the metal center. Common functional groups used for palladium scavenging include:
-
Thiols (-SH): Highly effective for soft metals like palladium.
-
Amines (-NH2, -NR2): Effective for a range of metals.
-
Isocyanides (-NC): Form polar complexes that are easily removed.[4]
-
Phosphines (-PR2): Can also be used to bind palladium.
-
The solid support renders the scavenger-metal complex completely insoluble, allowing for its easy removal by simple filtration.[7]
Question: My metal scavenger is not reducing the palladium to the target level. What should I do?
Answer: The effectiveness of a scavenger depends on a tight interplay between the scavenger, the solvent, the temperature, and the specific palladium species you are trying to remove.
-
Causality & Solutions:
-
Wrong Scavenger: The chosen functional group may not have a high enough affinity for the specific palladium complex in your solution. Solution: Screen a panel of scavengers with different functional groups (thiol, amine, etc.).
-
Steric Hindrance: Your pyrazolopyridine product or the ligands from the reaction may be bulky, preventing the palladium complex from accessing the binding sites on the scavenger. Solution: Try a scavenger with a longer linker arm between the support and the functional group.
-
Insufficient Equivalents: You may not be using enough scavenger to bind all the palladium. Solution: Increase the loading of the scavenger (e.g., from 5 equivalents to 10-20 equivalents relative to the residual palladium).
-
Poor Kinetics: The binding reaction may be slow under your current conditions. Solution: Increase the temperature (e.g., to 40-60°C) and extend the reaction time (e.g., to 12-24 hours). A study by AstraZeneca demonstrated that a longer batch time was required for successful large-scale palladium removal using a silica scavenger.[4]
-
Experimental Protocol: Screening Metal Scavengers
-
Setup: In parallel vials, dissolve your crude pyrazolopyridine product in your process solvent.
-
Addition: To each vial, add a different metal scavenger (e.g., MP-TMT, SiliaMetS Thiol, SPM32) at a fixed loading (e.g., 10 equivalents). Include a no-scavenger control.
-
Agitation: Stir all vials at a set temperature (e.g., 45°C) for a set time (e.g., 18 hours).
-
Analysis: Filter each sample and submit the filtrate for ICP-MS analysis to determine the remaining palladium concentration.
-
Optimization: Select the best-performing scavenger and optimize the temperature, time, and loading for maximum efficiency.
Category 3: Crystallization and General Work-up
Question: I have isolated my pyrazolopyridine product as a solid after chromatography, but it's still contaminated with palladium. Can I just recrystallize it?
Answer: Yes, recrystallization is a powerful final purification step, but its success is not guaranteed.[9]
-
The Principle: Recrystallization works by exploiting the lower solubility of your desired compound in a chosen solvent at a lower temperature compared to the impurities. As the solution cools, the pure product crystallizes out, leaving the impurities (including residual palladium complexes) in the mother liquor.[9]
-
The Challenge (Co-crystallization): Sometimes, the palladium-phosphine oxide byproducts or other colored impurities have similar properties to your product and can become trapped in the crystal lattice.[10][14] This is especially true if crystallization happens too quickly.
Best Practices for Recrystallization:
-
Solvent Selection: The key is to find a solvent system where your product is highly soluble when hot but sparingly soluble when cold. The impurities should remain soluble even when cold.
-
Pre-treatment: It is highly advisable to perform a carbon or scavenger treatment before crystallization. This removes the bulk of the metal, making the final crystallization much more effective. A multi-step approach was successfully used by Pfizer, where an activated carbon treatment was followed by an antisolvent crystallization to reduce palladium from 300 ppm to <1 ppm.[4]
-
Procedure:
-
Dissolve your crude solid in the minimum amount of hot solvent.
-
If the solution is colored, consider a hot filtration through a small pad of Celite® or silica to remove insoluble particulates.[15]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[16]
-
Question: What is a "Celite® plug" filtration and when should I use it?
Answer: A Celite® plug filtration is a simple and effective technique to remove fine, suspended solids from a solution.[15] Celite® is diatomaceous earth, which forms a porous filter bed.
-
When to Use It:
-
After a Homogeneous Reaction: Before concentration, passing the reaction mixture through a pad of Celite® can remove finely divided, insoluble palladium black that may have crashed out of solution.
-
Post-Scavenging/Carbon Treatment: It is used to ensure all the fine particles of the scavenger or activated carbon are completely removed from your product solution.[17]
-
Protocol: Celite® Plug Filtration
-
Place a sintered glass funnel on a filter flask.
-
Add a layer of Celite® (typically 1-2 cm thick) to the funnel.
-
Gently tap the side of the funnel to pack the Celite® into a uniform bed.
-
Wet the Celite® pad with the pure solvent you used for your reaction.
-
Apply vacuum and pour your reaction mixture through the pad.
-
Wash the pad with additional fresh solvent to ensure all your product is collected in the filtrate.[15]
References
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Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(3), 389–400. [Link]
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Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]
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SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
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Encyclopedia.pub. (2022). Methods for Recycling Heterogenous Catalysts. Retrieved from [Link]
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MDPI. (2022). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade. Molecules, 27(19), 6649. [Link]
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ACS Publications. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry, 66(26), 8677–8681. [Link]
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RSC Publishing. (2025). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Advances. [Link]
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ResearchGate. (2019). How do I remove a homogeneous catalyst after my reaction?[Link]
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MDPI. (2021). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 19(9), 519. [Link]
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Chemistry LibreTexts. (2022). Extraction. [Link]
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NIH. (2014). Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand. Catalysis Science & Technology, 4(7), 2046–2054. [Link]
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ResearchGate. (2023). (PDF) An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade. [Link]
- Google Patents. (2005). US20050256327A1 - Method of removing palladium.
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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NIH. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068–11083. [Link]
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Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]
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MDPI. (2024). A Systematic Review of Heterogeneous Catalysis Applied to the Treatment of Pharmaceutical Wastewater. Catalysts, 14(7), 478. [Link]
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ResearchGate. (2015). How can i remove palladium Pd catalyst easily?[Link]
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ACS Publications. (2021). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. ACS Central Science, 7(6), 1046–1053. [Link]
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ResearchGate. (2025). (PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. [Link]
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NIH. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 28(13), 5195. [Link]
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Environmental Genome. (2022). Pd on carbon (activated carbon impregnated with Pd). [Link]
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Powder Systems. (2023). Which Filtration Products are Used for Catalyst Recovery?[Link]
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Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
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MDPI. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Applied Sciences, 11(11), 4822. [Link]
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Validation & Comparative
A Comparative Guide to c-Met Kinase Inhibitors: Profiling the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Scaffold
Introduction: The c-Met Proto-Oncogene as a Therapeutic Target
The mesenchymal-epithelial transition factor (c-Met), also known as the hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase (RTK) that plays a pivotal role in normal cellular processes, including embryonic development, tissue regeneration, and wound healing.[1][2] Upon binding its only known ligand, hepatocyte growth factor (HGF), the c-Met receptor dimerizes and undergoes trans-autophosphorylation of key tyrosine residues within its intracellular kinase domain.[1] This phosphorylation event creates a multifunctional docking site that recruits various adaptor proteins, thereby activating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.[3][4] These pathways are crucial for driving cellular proliferation, survival, motility, and invasion.[4][5]
In oncology, the aberrant activation of the HGF/c-Met axis is a well-documented driver of tumor development, progression, and metastasis across a wide variety of human cancers.[1][6] This dysregulation can occur through several mechanisms, including c-Met gene amplification, activating mutations, or overexpression of the receptor or its ligand, HGF.[3][7] Consequently, c-Met has emerged as a highly attractive target for the development of novel cancer therapeutics.[1][8] The primary strategies for inhibiting this pathway involve small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.[1][3][9]
This guide provides an in-depth comparison of a novel class of c-Met inhibitors based on the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold against established clinical c-Met inhibitors. We will focus our analysis on a representative compound from this series, compound 8c , as described in foundational research, to evaluate its potency, selectivity, and cellular activity in the context of other therapeutic alternatives.[8]
The c-Met Signaling Cascade
The signaling network initiated by HGF binding to c-Met is complex and central to its oncogenic potential. Understanding this pathway is critical for appreciating the mechanism of action of its inhibitors.
Caption: The HGF/c-Met signaling pathway. Ligand binding induces receptor dimerization and autophosphorylation, activating downstream cascades like RAS/MAPK and PI3K/AKT to promote cancer cell proliferation, survival, and invasion.
A Comparative Analysis of c-Met Inhibitors
Small-molecule c-Met inhibitors are typically classified based on their binding mode to the kinase domain. Type I inhibitors bind to the active conformation of the kinase in the ATP-binding pocket, while Type II inhibitors bind to an inactive "DFG-out" conformation.[10] The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives, like many established inhibitors, are ATP-competitive.[8]
Below is a comparative summary of key performance metrics for the representative pyrazolo[4,3-c]pyridine derivative 8c and several clinically relevant c-Met inhibitors.
| Inhibitor | Scaffold/Class | c-Met IC₅₀ / Kᵢ | Key Co-Targets | Selectivity Profile | Clinical Status |
| Compound 8c | Pyrazolo[4,3-c]pyridine | 68 nM (IC₅₀)[8] | - | >50-fold selective over other tested tyrosine kinases.[8] | Preclinical[8] |
| Crizotinib | Aminopyridine | 11 nM (IC₅₀)[11] | ALK , ROS1 , MST1R[12] | Multi-kinase inhibitor.[1][12] | FDA Approved[13][14] |
| Cabozantinib | Quinoline | 1.3 nM (IC₅₀)[11] | VEGFR2 , RET, KIT, AXL[11][12] | Multi-kinase inhibitor.[1][12] | FDA Approved[13] |
| Capmatinib | Imidazopyrazine | 5 nM (IC₅₀)[11] | - | Highly selective for c-Met.[12] | FDA Approved[12] |
| Tepotinib | Pyridinone | N/A | - | Highly selective for c-Met.[12][13] | FDA Approved[12] |
| Tivantinib | Pyrrolidin-2-one | N/A | - | Non-ATP competitive inhibitor, selective for the unphosphorylated form of c-Met.[13] | Clinical Trials[13][15] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Analysis of the Pyrazolo[4,3-c]pyridine Scaffold (Compound 8c)
The pyrazolo[4,3-c]pyridine derivative 8c demonstrates potent enzymatic inhibition of c-Met with an IC₅₀ of 68 nM.[8] While this is less potent than multi-kinase inhibitors like Cabozantinib, it is within a promising therapeutic range. The key advantage highlighted in its initial study is its selectivity; it showed over 50-fold greater selectivity for c-Met compared to a panel of other tyrosine kinases.[8] This high selectivity is a critical attribute in modern drug design, as it can potentially lead to a wider therapeutic window and fewer off-target side effects compared to less selective multi-kinase inhibitors.
In cell-based assays, compound 8c effectively inhibited the proliferation of the c-Met amplified gastric cancer cell line MKN45 and the non-small cell lung cancer line EBC-1.[8] Furthermore, Western blot analysis confirmed its on-target activity, showing a dose-dependent inhibition of c-Met phosphorylation in MKN45 cells.[8]
Comparison with Established Inhibitors
-
Multi-Kinase vs. Selective Inhibition: Crizotinib and Cabozantinib are powerful anticancer agents, but their broad activity spectrum, which includes targets like ALK, ROS1, and VEGFR2, contributes to both their efficacy and their toxicity profiles.[1][11][12] The development of more selective inhibitors like Capmatinib, Tepotinib, and preclinical candidates such as compound 8c, represents a focused effort to target tumors truly "addicted" to c-Met signaling, potentially improving safety and tolerability.[12]
-
Potency and Clinical Translation: While compound 8c shows promising preclinical activity, its enzymatic potency is more moderate than that of FDA-approved agents.[8][11] Further lead optimization would be required to enhance its potency to a level comparable with drugs like Cabozantinib or Capmatinib. The journey from a preclinical candidate to an approved drug is long and fraught with challenges, with most clinical trials of c-Met inhibitors having historically struggled, often due to improper patient selection.[16][17] Successful agents like Capmatinib and Tepotinib have found their niche in treating NSCLC patients with specific MET exon 14 skipping mutations, highlighting the need for biomarker-driven clinical strategies.[12]
Key Experimental Methodologies
The characterization of a novel c-Met inhibitor involves a standardized cascade of biochemical and cellular assays. The trustworthiness of these protocols lies in their ability to provide reproducible, quantitative data that validates the compound's mechanism of action, potency, and on-target effects.
Workflow for c-Met Inhibitor Characterization
Caption: A standard workflow for the preclinical evaluation of novel c-Met inhibitors, progressing from initial biochemical screening to in vivo efficacy studies.
Protocol 1: Biochemical c-Met Kinase Assay
-
Objective: To determine the in vitro potency of a test compound by measuring its ability to inhibit the enzymatic activity of recombinant c-Met kinase.[18]
-
Causality: This is the foundational experiment to confirm direct interaction with the target protein. It isolates the kinase from cellular complexity, ensuring that any observed inhibition is due to direct binding and not downstream cellular effects.
-
Methodology:
-
Reagents: Recombinant human c-Met kinase (catalytic domain), a suitable peptide substrate (e.g., Poly (Glu:Tyr, 4:1)), ATP, kinase assay buffer, and the test compound serially diluted in DMSO.[19]
-
Procedure: a. In a 96-well white plate, add kinase assay buffer, the recombinant c-Met enzyme, the peptide substrate, and varying concentrations of the test inhibitor.[20] b. Initiate the kinase reaction by adding a solution of ATP. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes). c. Terminate the reaction by adding a stop solution, often containing EDTA to chelate Mg²⁺ ions required for kinase activity.
-
Detection: Quantify the amount of ATP consumed (as a proxy for kinase activity) using a luminescence-based system like the Kinase-Glo® Max assay. This reagent measures the remaining ATP; therefore, a lower luminescence signal indicates higher kinase activity and weaker inhibition.[19]
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
-
Protocol 2: Cell Proliferation Assay (MTT or CellTiter-Glo®)
-
Objective: To assess the cytostatic or cytotoxic effect of the c-Met inhibitor on cancer cell lines with known c-Met activation status.[18]
-
Causality: This assay moves the investigation into a biological context. By comparing the inhibitor's effect on c-Met-dependent vs. c-Met-independent cell lines, one can validate that the observed anti-proliferative effect is linked to the intended target pathway.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MKN45, which has c-Met amplification) into a 96-well plate at a predetermined density and allow them to adhere overnight.[18]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for 72 hours to allow for effects on cell division to manifest.[18]
-
Viability Measurement:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals. Solubilize the crystals with a solvent (e.g., DMSO or isopropanol) and measure the absorbance at ~570 nm.
-
For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells). Measure luminescence.
-
-
Data Analysis: Normalize the results to the vehicle control. Plot cell viability against the logarithm of inhibitor concentration to determine the GI₅₀ (half-maximal growth inhibition) value.
-
Protocol 3: Western Blot Analysis for Phospho-c-Met
-
Objective: To provide direct evidence of on-target activity by measuring the phosphorylation status of c-Met within the cell.[8][18]
-
Causality: This is a crucial pharmacodynamic biomarker assay. A potent and specific inhibitor should reduce the level of phosphorylated c-Met (the active form) without significantly affecting the total amount of c-Met protein. This confirms that the compound is engaging its target and inhibiting its function at a molecular level.
-
Methodology:
-
Cell Treatment: Plate c-Met-activated cells (e.g., MKN45) and grow to ~80% confluency. Treat the cells with the test compound at various concentrations for a short duration (e.g., 1-4 hours).[18]
-
Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Electrophoresis & Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-Met Tyr1234/1235). c. Wash the membrane and incubate with an HRP-conjugated secondary antibody. d. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total c-Met and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading and to assess the specific effect on phosphorylation.
-
Conclusion and Future Perspectives
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold represents a promising starting point for the development of novel, selective c-Met inhibitors. The lead compound 8c demonstrates respectable potency and, critically, high selectivity, a desirable trait for targeted therapies aimed at minimizing off-target toxicities.[8]
However, the competitive landscape for c-Met inhibitors is intense, with several highly potent agents already approved or in late-stage clinical trials.[1][12][13] The ultimate failure of many c-Met inhibitor trials has underscored a crucial lesson: clinical success is not solely dependent on inhibitor potency but hinges on the rigorous identification of patient populations whose tumors are genuinely driven by c-Met signaling.[16][17] The future of c-Met inhibition, for new scaffolds like pyrazolo[4,3-c]pyridine and for existing drugs, will rely on the continued development of robust predictive biomarkers to ensure that these targeted agents reach the patients who will benefit most.
References
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Falcone, I., Conciatori, F., Bazzichetto, C., & Ciuffreda, L. (2018). Safety and Tolerability of c-MET Inhibitors in Cancer. PMC - PubMed Central. [Link]
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Persigehl, T., Rewcastle, K., & Scherer, S. (2014). Have clinical trials properly assessed c-Met inhibitors?. PMC - NIH. [Link]
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Patsnap. (2024). What are c-Met inhibitors and how do they work?. Patsnap Synapse. [Link]
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Gallicchio, R., & Ritt, M. (2016). Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion. PubMed Central. [Link]
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Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. AACR Journals. [Link]
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AbbVie. (n.d.). c-MET. Abbvie Science. [Link]
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Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met signaling pathway in cancer. PubMed - NIH. [Link]
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ResearchGate. (2006). (PDF) Targeting the c-Met Signaling Pathway in Cancer. ResearchGate. [Link]
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Moores, S. L. (2013). An overview of the c-MET signaling pathway. Semantic Scholar. [Link]
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Zhang, Y., et al. (2023). Effect of Food on the Pharmacokinetics and Safety of a Novel c-Met Inhibitor SCC244. Dovepress. [Link]
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Patsnap. (2024). What are c-Met modulators and how do they work?. Patsnap Synapse. [Link]
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Okuda, K., et al. (2015). Development of antibody-based c-Met inhibitors for targeted cancer therapy. Dovepress. [Link]
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Walsh Medical Media. (2014). EGFR and c-Met Inhibitors are Effective in Reducing Tumorigenicity in Cancer. Walsh Medical Media. [Link]
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Zhang, L., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. PubMed. [Link]
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BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. BPS Bioscience. [Link]
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Wang, Y., et al. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. PMC - NIH. [Link]
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Hughes, P. E., et al. (2016). Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][16][17]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET. ACS Publications. [Link]
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A Comparative Guide to the In Vivo Efficacy of Tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives
This guide provides a comparative analysis of the in vivo efficacy of representative compounds from the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine class. While specific in vivo data for 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is not extensively documented in publicly available literature, the broader family of pyrazolo[4,3-c]pyridine derivatives has emerged as a promising scaffold in oncology. These compounds have demonstrated significant therapeutic potential by targeting critical cell signaling pathways implicated in cancer progression.[1]
Herein, we objectively compare the performance of two distinct derivatives from this class, each targeting a key oncogenic kinase: Extracellular Signal-Regulated Kinase (ERK) and c-Met. Their efficacy is benchmarked against relevant standard-of-care agents, supported by experimental data from preclinical cancer models. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this versatile chemical scaffold.
The Privileged Scaffold: Pyrazolo[4,3-c]pyridines in Oncology
The pyrazolo[4,3-c]pyridine core is considered a "privileged scaffold" in medicinal chemistry, a term bestowed upon molecular frameworks that can serve as ligands for diverse biological targets.[2] This structural versatility has led to the development of derivatives with a wide spectrum of biological activities, including antitumor, anti-inflammatory, and antiviral properties.[3] In the context of oncology, their ability to inhibit protein kinases has been a primary focus of investigation.[4]
This guide will focus on two such derivatives:
-
Compound 21 : A 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivative identified as a potent and selective inhibitor of ERK.[5]
-
Compound 8c : A 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative designed as a novel c-Met inhibitor.[6]
Key Signaling Pathways in Focus
To appreciate the therapeutic strategy behind these compounds, it is crucial to understand the signaling pathways they inhibit.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[5] Dysregulation of this pathway, often through mutations in genes like BRAF, is a hallmark of many cancers, including melanoma.[7] Inhibiting ERK, a key downstream node in this pathway, is a compelling strategy to overcome both intrinsic and acquired resistance to BRAF and MEK inhibitors.[5][7]
The c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play critical roles in cell migration, invasion, and survival. Aberrant c-Met signaling, through overexpression or mutation, is a driver in various malignancies, including gastric cancer.[6] The MKN45 human gastric cancer cell line is characterized by the amplification of the c-Met oncogene, making it a relevant model for testing c-Met inhibitors.[1]
Comparative In Vivo Efficacy
The following table summarizes the in vivo performance of the representative pyrazolo[4,3-c]pyridine derivatives against their respective standard-of-care comparators in relevant xenograft models.
| Compound/Regimen | Target(s) | Cancer Model | Dosing Regimen (Exemplary) | Key Efficacy Readout | Source(s) |
| Compound 21 | ERK | BRAF(V600E) Xenograft | Not specified in abstract | Strong tumor regression | [5][7] |
| Dabrafenib + Trametinib | BRAF + MEK | BRAF(V600E) Melanoma | Dabrafenib: 150 mg PO BID; Trametinib: 2 mg PO QD | Standard of care for BRAF-mutant melanoma, established efficacy. | [4][8] |
| Compound 8c | c-Met | MKN45 (Gastric) | Not specified in abstract | Potent cellular inhibition (IC50 = 68 nM vs c-Met) | [6] |
| Docetaxel | Microtubules | MKN45 (Gastric) | Varies by study | Standard chemotherapy, known anti-tumor activity.[1][9] | [1][9] |
| Cisplatin / 5-Fluorouracil | DNA / Thymidylate Synthase | MKN45 (Gastric) | Varies by study | Standard chemotherapy, known anti-tumor activity.[1][10] | [1][10] |
Note: Specific in vivo dosing and tumor growth inhibition percentages for the pyrazolo[4,3-c]pyridine derivatives are not detailed in the referenced abstracts, but their potent activity is highlighted.
Experimental Protocol: Subcutaneous Xenograft Model for Efficacy Testing
The validation of any novel anti-cancer agent relies on robust and reproducible in vivo models. The subcutaneous xenograft model is a cornerstone of preclinical oncology research. The following is a generalized, yet detailed, protocol for establishing such a model, applicable to cell lines like MKN45 or those harboring a BRAF V600E mutation.
Causality and Self-Validation in Experimental Design
This protocol is designed as a self-validating system. The inclusion of a vehicle control group is essential to establish the baseline tumor growth rate, against which all treatments are measured. A positive control group, treated with a standard-of-care agent, validates the sensitivity of the tumor model to therapeutic intervention and provides a benchmark for the efficacy of the experimental compound. Animal health monitoring throughout the study ensures that observed anti-tumor effects are not confounded by systemic toxicity.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture the selected human cancer cell line (e.g., MKN45) in the recommended medium supplemented with fetal bovine serum and antibiotics.[11]
-
Maintain cells in an incubator at 37°C with 5% CO2.
-
Ensure cells are in the exponential growth phase and have high viability (>95%) before harvesting.
-
-
Animal Models:
-
Use immunocompromised mice (e.g., athymic nude or NOD/SCID, 6-8 weeks old) to prevent rejection of the human tumor cells.[1]
-
Allow mice to acclimate to the facility for at least one week before the experiment begins.
-
-
Tumor Cell Implantation:
-
Harvest cultured cells using trypsin and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend the cell pellet to a final concentration of 5-10 million cells per 100-200 µL. To enhance tumor take-rate, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.[1]
-
Inject the cell suspension subcutaneously into the right flank of each mouse.[12]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice 2-3 times per week for tumor formation.
-
Measure tumor dimensions using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups, ensuring the average tumor volume is similar across all groups.[1]
-
-
Treatment Administration:
-
Vehicle Control: Administer the formulation buffer without the active compound to this group.
-
Experimental Groups: Administer the pyrazolo[4,3-c]pyridine derivative (e.g., Compound 21 or 8c) according to the predetermined dosing schedule (e.g., once daily by oral gavage).
-
Positive Control: Administer the standard-of-care drug (e.g., Dabrafenib/Trametinib or Docetaxel).
-
Monitor animal body weight and general health daily as an indicator of treatment toxicity.
-
-
Efficacy Evaluation and Endpoint:
-
Continue to measure tumor volumes throughout the treatment period.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
-
The study is concluded when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or at a specified time point.
-
At the end of the study, tumors are excised and weighed for final analysis.
-
Conclusion and Future Directions
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold represents a highly promising platform for the development of novel kinase inhibitors in oncology. Derivatives of this class have demonstrated potent inhibition of key cancer-driving pathways, such as MAPK/ERK and c-Met, with compelling anti-tumor activity in preclinical in vivo models.[5][6] As shown, compounds like the ERK inhibitor "Compound 21" exhibit strong tumor regression in a BRAF-mutant xenograft model, positioning them as potential therapies for resistant cancers.[5][7] Similarly, the c-Met inhibitory activity of "Compound 8c" in a relevant gastric cancer model highlights the scaffold's versatility.[6]
While this guide provides a comparative framework based on available data for representative derivatives, a direct in vivo evaluation of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a critical next step. Future studies should aim to characterize its specific kinase inhibitory profile and assess its efficacy and safety in well-defined xenograft models, following rigorous protocols as outlined above. Such investigations will be essential to fully elucidate the therapeutic potential of this specific compound and the broader pyrazolo[4,3-c]pyridine class.
References
Sources
- 1. MKN-45 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. Patient-derived tumor xenograft model to guide the use of BRAF inhibitors in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MKN-45 Xenograft Model | Xenograft Services [xenograft.net]
- 4. The Role of Targeted Therapy in Treating Advanced Melanoma - Melanoma Research Alliance [curemelanoma.org]
- 5. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Malignant Melanoma Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
- 9. Enhancing the Chemosensitivity of MKN-45 Gastric Cancer Cells to Docetaxel via B7H6 Suppression: A Novel Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spheroid body-forming cells in the human gastric cancer cell line MKN-45 possess cancer stem cell properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MKN45 Cell Line - Creative Biogene [creative-biogene.com]
- 12. Establishment and Characterization of a Nude Mouse Model of Subcutaneously Implanted Tumors and Abdominal Metastasis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship of pyrazolo[4,3-c]pyridine derivatives
A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[4,3-c]pyridine Derivatives
Introduction: The Versatility of a Privileged Scaffold
The pyrazolo[4,3-c]pyridine core, an isomer of azaindole, is recognized in medicinal chemistry as a "privileged scaffold".[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, particularly the ATP-binding sites of protein kinases.[1][2] This inherent versatility has led to the exploration of pyrazolo[4,3-c]pyridine derivatives across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammation.[3] Dysregulation of kinase activity is a hallmark of many cancers, making inhibitors based on this scaffold a cornerstone of modern targeted therapy research.[2][4]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for various series of pyrazolo[4,3-c]pyridine derivatives. We will dissect how specific structural modifications influence their potency and selectivity against different biological targets, supported by quantitative experimental data. Furthermore, we will detail the essential experimental protocols used to validate these findings, offering a comprehensive resource for researchers and drug development professionals.
The Pyrazolo[4,3-c]pyridine Core: A Blueprint for Interaction
The foundational pyrazolo[4,3-c]pyridine ring system provides a rigid, bicyclic framework with strategically positioned nitrogen atoms that can serve as hydrogen bond donors and acceptors. This arrangement is crucial for anchoring the molecule within the active sites of target proteins. The key to developing potent and selective agents lies in the strategic functionalization of this core at its various positions, most notably N-1, C-3, C-4, and C-6.
Caption: Inhibition of the MAPK/ERK signaling pathway.
SAR as Protein-Protein Interaction (PPI) Inhibitors: A Novel Antiparasitic Strategy
Beyond kinase inhibition, pyrazolo[4,3-c]pyridine derivatives have emerged as the first inhibitors of the PEX14–PEX5 protein-protein interaction (PPI), a critical process for glycosomal protein import in Trypanosoma parasites. [5][6]Disrupting this interaction leads to the mislocalization of essential metabolic enzymes, which is fatal to the parasite. [6] The SAR development for this series was guided by a structure-based drug design approach. [5]
-
Core Scaffold Orientation: The pyrazolo[4,3-c]pyridine core forms favorable π–π stacking interactions with phenylalanine residues (Phe17 and Phe34) in the PEX14 binding pocket. [5]* C-3 Naphthalene Moiety: A key finding was that a naphthalene group at the C-3 position significantly enhances binding.
-
Crucial Naphthalene Substitution: The addition of a methoxy group at the C-4 position of the naphthalene ring in compound 29 was critical for high-affinity interaction with T. brucei PEX14. Derivatives lacking this specific substitution were significantly less active. [5]This highlights the exquisite sensitivity of PPI interfaces to small structural changes.
Comparative Data: PEX14-PEX5 PPI Inhibition & Trypanocidal Activity
| Compound ID | C-3 Substituent | Key Feature | TbPEX14-PEX5 PPI IC50 (µM) | T. brucei EC50 (µM) | Reference |
| 1 (Hit) | Phenyl | Initial Hit | ~163 (KD) | >50 | [5][6] |
| 13 | Naphthyl | Naphthyl group | 1.8 | 0.28 | [5][6] |
| 29 (Hybrid) | 4-Methoxy-naphthalene | Merged features | 0.08 | 0.09 | [5][6] |
| 30 | Naphthalene (no methoxy) | Lacks methoxy | 1.2 | 0.22 | [5] |
SAR as Carbonic Anhydrase (CA) Inhibitors
A series of pyrazolo[4,3-c]pyridine sulfonamides have been investigated as inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes. [7]The quintessential zinc-binding group for CA inhibitors is the sulfonamide moiety. The SAR in this series focuses on the linker and substituents attached to the pyrazolo[4,3-c]pyridine core, which occupy other regions of the active site.
-
The Sulfonamide Group: This is the primary anchor, coordinating with the catalytic Zn²⁺ ion in the active site.
-
Linker Moiety: The nature of the linker between the benzenesulfonamide and the pyrazolo[4,3-c]pyridine core was found to be a key determinant of inhibitory activity and isoform selectivity. An N-methylpropionamide linker (compound 1f ) was particularly favorable for inhibiting the cytosolic isoform hCA I. [7]* Direct Connection: Directly connecting the methyl 3-oxo-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate moiety to the sulfonamide group had a negative effect on activity against hCA I. [7]
Comparative Data: Human Carbonic Anhydrase Inhibition
| Compound ID | Linker between Sulfonamide and Pyrazolopyridine | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | Reference |
| AAZ (Standard) | - | 50.0 | 12.0 | 25.0 | [7] |
| 1f | N-methylpropionamide | 13.9 | 10.1 | 126.5 | [7] |
| 1g | N-ethylacetamide | 25.6 | 28.6 | 148.9 | [7] |
| 1k | (No linker) | 49.3 | 21.8 | 102.8 | [7] |
Experimental Methodologies: A Guide to Validation
The validation of SAR findings relies on robust and reproducible experimental protocols. Below are representative, step-by-step methodologies for key assays used in the evaluation of pyrazolo[4,3-c]pyridine derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the inhibitory constant (IC50) of a compound against a specific kinase. It measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket.
-
Reagent Preparation:
-
Prepare a 4X Kinase/Tracer mixture in kinase buffer (e.g., HEPES, MgCl₂, EGTA, Brij-35). The tracer is an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor.
-
Prepare a 4X Antibody solution containing a terbium-labeled anti-tag (e.g., anti-GST) antibody.
-
Serially dilute the test compounds (e.g., pyrazolo[4,3-c]pyridine derivatives) in DMSO and then in kinase buffer to create 2X final concentrations.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the 2X test compound solution or DMSO control.
-
Add 5 µL of the 4X Kinase/Tracer mixture to all wells.
-
Incubate for 60 minutes at room temperature to allow the compound to bind to the kinase.
-
Add 10 µL of the 4X Antibody solution to all wells.
-
Incubate for another 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 495 nm (terbium) and 665 nm (Alexa Fluor™ 647).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 495 nm).
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Proliferation/Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is used to measure drug-induced cytotoxicity by quantifying total cellular protein.
-
Cell Plating:
-
Seed cells (e.g., HCT116, MCF7) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include a DMSO-only control.
-
-
Cell Fixation:
-
Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well.
-
Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow to air dry completely.
-
-
Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Stain at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound stain.
-
-
Data Acquisition and Analysis:
-
Shake the plates for 5 minutes and read the absorbance at 510 nm on a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the DMSO control and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Caption: General workflow for SAR-guided drug discovery.
Conclusion and Future Outlook
The pyrazolo[4,3-c]pyridine scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective modulators of diverse biological targets. The structure-activity relationship studies consistently demonstrate that targeted modifications at the C-3, C-4, and C-6 positions are paramount for achieving high affinity and desired selectivity. As kinase inhibitors, these compounds effectively target key nodes in oncogenic signaling pathways. [2][8]As PPI inhibitors, they represent a novel therapeutic strategy for challenging diseases like trypanosomiasis. [5][6] Future research will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of existing leads to improve their drug-like characteristics. The exploration of this scaffold against other target classes, such as epigenetic targets or G-protein coupled receptors, may also unveil new therapeutic opportunities. The continued application of structure-based design, coupled with robust biological validation, will undoubtedly solidify the legacy of the pyrazolo[4,3-c]pyridine core in modern drug discovery.
References
- Mini-Reviews in Organic Chemistry.
- BenchChem.
- PubMed Central. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
-
Metwally, N. H., & Deeb, E. A. (2018). Synthesis, anticancer assessment on human breast, liver and colon carcinoma cell lines and molecular modeling study using novel pyrazolo[4,3-c]pyridine derivatives. Bioorganic Chemistry, 77, 203–214. [Link]
-
Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]
- BenchChem. Investigating the Structure-Activity Relationship of 4-Methyl-1H-pyrazolo[4,3-c]pyridine Analogues: A Technical Guide.
- BenchChem. Application Notes: 4-Methyl-1H-pyrazolo[4,3-c]pyridine in Cancer Cell Line Studies.
-
ResearchGate. Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. [Link]
-
Angeli, A., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. [Link]
Sources
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- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazolo[4,3-c]pyridine Kinase Inhibitors
Introduction: The Pyrazolo[4,3-c]pyridine Scaffold and the Imperative of Selectivity
In the landscape of modern oncology and immunology, the pyrazolo[4,3-c]pyridine scaffold has emerged as a "privileged" heterocyclic core in the design of small molecule kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide array of kinases, which are critical regulators of cellular signaling pathways.[3] The dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of targeted therapy.[1][4]
However, the very feature that makes this scaffold so potent—its ability to interact with the highly conserved ATP binding pocket—also presents its greatest challenge: the potential for cross-reactivity, or "off-target" inhibition. The human kinome consists of over 500 kinases, many of which share structural similarities in their active sites.[1] Unintended inhibition of these off-target kinases can lead to a spectrum of consequences, from unforeseen toxicities to complex polypharmacological effects that may even contribute to the drug's therapeutic action.[5][6] Therefore, a rigorous and comprehensive assessment of a pyrazolo[4,3-c]pyridine inhibitor's selectivity profile is not merely a regulatory hurdle but a fundamental aspect of its preclinical and clinical characterization.
This guide provides an in-depth comparison of pyrazolo[4,3-c]pyridine-based kinase inhibitors, focusing on their cross-reactivity profiles. We will delve into the experimental data that illuminates their selectivity, explore the methodologies used to generate this data, and discuss the structural determinants that govern their on- and off-target activities.
Primary Targets and Selectivity Landscape
While the pyrazolopyridine family of compounds has been investigated against a multitude of kinases, including c-Met, FGFR, and Pim kinases, the specific pyrazolo[4,3-c]pyridine isomer has been prominently featured in the development of inhibitors targeting the RAS-RAF-MEK-ERK signaling pathway, a critical cascade in cell proliferation and survival that is frequently mutated in cancer.[1][7]
Extracellular Signal-Regulated Kinase (ERK)
A significant body of research has focused on 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives as potent and selective inhibitors of ERK1 and ERK2.[2][7] These inhibitors have demonstrated efficacy in preclinical models of cancers with BRAF mutations, which lead to constitutive activation of the MAPK pathway.[7] The selectivity of these compounds is crucial, as off-target inhibition of other kinases could lead to toxicity or diminish the therapeutic window.
Caption: The MAPK/ERK signaling pathway and the point of intervention for pyrazolo[4,3-c]pyridine-based ERK inhibitors.
Hematopoietic Progenitor Kinase 1 (HPK1)
Derivatives of the broader pyrazolopyridine class have also been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor signaling.[8] By inhibiting HPK1, these compounds can enhance T-cell activation, making them promising candidates for cancer immunotherapy. For these inhibitors, selectivity against other kinases in the T-cell signaling pathway is paramount to avoid unintended immunosuppressive or immunostimulatory effects.
Comparative Kinase Selectivity Profiles
The true measure of a kinase inhibitor's utility lies in its selectivity profile across the kinome. A compound that is potent against its intended target but also inhibits numerous other kinases may have a challenging path to clinical success. Below is a comparative table summarizing the inhibitory activity of representative pyrazolopyridine derivatives against a panel of kinases.
Disclaimer: Publicly available data for a broad, direct comparison of multiple pyrazolo[4,3-c]pyridine inhibitors is limited. The following table is a representative compilation based on available literature for the broader pyrazolopyridine class to illustrate the concept of a selectivity profile. Specific values are derived from distinct studies and should be interpreted with caution.
| Compound ID | Primary Target | IC50 (nM) vs. Primary Target | Off-Target Kinase | % Inhibition @ 1µM or IC50 (nM) | Reference |
| Compound 15y | TBK1 | 0.2 | IKKα | >10,000 | [9] |
| (pyrazolo[3,4-b]pyridine) | IKKβ | >10,000 | [9] | ||
| Compound 16 | HPK1 | Ki = <1.0 | GCK | 29% @ 1µM | [8] |
| (pyrazolopyridine) | MINK1 | 38% @ 1µM | [8] | ||
| TNIK | 32% @ 1µM | [8] | |||
| GSK8612 | TBK1 | pKd = 8.0 | Multiple Kinases | High Selectivity | [9] |
| (non-pyrazolopyridine) | |||||
| Ulixertinib (BVD-523) | ERK1/2 | 1.8 (ERK1), 0.5 (ERK2) | Multiple Kinases | Highly Selective | [10] |
| (non-pyrazolopyridine) |
This table illustrates the type of data generated in cross-reactivity studies. The ideal guide would contain multiple pyrazolo[4,3-c]pyridine examples.
Experimental Methodologies for Assessing Cross-Reactivity
A multi-faceted approach is required to build a comprehensive understanding of a compound's selectivity. This typically involves a combination of in vitro biochemical assays and cell-based assays.
Caption: A generalized workflow for kinase inhibitor cross-reactivity profiling.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of a pyrazolo[4,3-c]pyridine derivative against a panel of purified kinases.
Principle: The transfer of a phosphate group from ATP to a substrate (a peptide or protein) by a kinase is quantified. The inhibitor's effect is measured by the reduction in this signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Create a serial dilution of the compound in assay buffer to achieve a range of concentrations (e.g., 10 µM to 0.1 nM).
-
Prepare a solution of the purified recombinant kinase in assay buffer.
-
Prepare a solution of the specific kinase substrate and ATP.
-
-
Assay Execution:
-
In a multi-well plate (e.g., 384-well), add a small volume of the diluted compound.
-
Add the kinase solution to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg2+, a necessary cofactor for kinases).
-
Quantify the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric: Using [γ-³²P]ATP and measuring radioactivity incorporated into the substrate.
-
Fluorescence/Luminescence: Using modified substrates or antibodies that detect the phosphorylated product (e.g., HTRF®, Z'-LYTE™, LanthaScreen™).[9]
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a control (DMSO only).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Pre-incubation: Allowing the inhibitor to pre-incubate with the kinase before adding ATP is crucial, especially for inhibitors that have a slow on-rate or are ATP-competitive. It ensures that the binding reaches equilibrium.
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. Assays are often run at or near the Michaelis-Menten constant (Km) of ATP for the specific kinase to allow for a more standardized comparison of inhibitor potencies.
Protocol 2: Cellular Target Engagement Assay
This assay determines if the inhibitor can bind to its intended target within the complex environment of a living cell.
Objective: To confirm that the pyrazolo[4,3-c]pyridine inhibitor can access and bind to its target kinase in a cellular context.
Principle: Techniques like the Cellular Thermal Shift Assay (CETSA) are based on the principle that a protein becomes more stable and resistant to heat-induced denaturation when bound to a ligand (the inhibitor).
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line with a BRAF mutation for an ERK inhibitor).
-
Treat the cells with the test compound at various concentrations for a specific duration. Include a vehicle control (DMSO).
-
-
Thermal Challenge:
-
Harvest the cells and lyse them.
-
Aliquot the cell lysates and heat them to a range of temperatures for a short period (e.g., 3 minutes). The key is to find a temperature that denatures a significant portion of the target protein in the absence of the inhibitor.
-
-
Protein Quantification:
-
Cool the samples and centrifuge to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Quantify the amount of the target kinase remaining in the supernatant using a method like Western Blot or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein against the temperature for each compound concentration.
-
The presence of an effective inhibitor will cause a shift in the melting curve to a higher temperature. This shift indicates target engagement.
-
Trustworthiness and Self-Validation:
-
A well-designed cross-reactivity study is inherently self-validating. If a compound shows high potency in a biochemical assay but fails to engage the target in a cellular assay, it may indicate poor cell permeability or rapid efflux. Conversely, if a compound shows broad off-target effects in cell-based phenotypic screens that cannot be explained by its known biochemical profile, it points to undiscovered off-target interactions.
Conclusion and Future Directions
The pyrazolo[4,3-c]pyridine scaffold is a versatile and powerful platform for the development of targeted kinase inhibitors. However, its success is intrinsically linked to a deep understanding of its cross-reactivity profile. As this guide has illustrated, a combination of broad kinome screening, detailed biochemical assays, and confirmatory cellular assays is essential to characterize the selectivity of these compounds.
The future of kinase inhibitor development will likely involve not only striving for higher selectivity but also embracing the concept of "designed polypharmacology," where controlled off-target effects are harnessed for therapeutic benefit.[6] For the pyrazolo[4,3-c]pyridine class, this will require even more sophisticated cross-reactivity studies, integrating chemoproteomics, computational modeling, and systems biology approaches to predict and validate the full spectrum of a compound's cellular interactions.
References
-
Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
-
Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
Gunderwala, A. Y., & Tidor, B. (2018). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
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Navigating the Translational Gap: An In-Depth Guide to In Vitro vs. In Vivo Correlation for Pyrazolo[4,3-c]pyridine Compounds
For drug development professionals dedicated to harnessing the therapeutic potential of the pyrazolo[4,3-c]pyridine scaffold, the journey from a promising hit in a lab assay to a clinically effective agent is complex. This guide provides a deep dive into the critical concept of in vitro-in vivo correlation (IVIVC) for this compound class. We will move beyond mere data reporting to dissect the underlying experimental methodologies, explain the causal links in protocol design, and offer expert insights to bridge the translational gap that so often defines preclinical drug discovery.
The Pyrazolo[4,3-c]pyridine Scaffold: Promise and the IVIVC Imperative
The pyrazolo[4,3-c]pyridine core is a "privileged scaffold" in medicinal chemistry, recognized for its versatility in forming the basis of compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1] Many of its derivatives have been investigated as potent inhibitors of critical cell signaling pathways, such as various protein kinases, which are implicated in cancer progression.[2]
However, the ultimate value of any therapeutic candidate hinges on establishing a predictive relationship between its activity in a controlled, artificial in vitro setting and its performance in a complex, dynamic in vivo biological system.[3] This relationship, or IVIVC, is the cornerstone of translational science. A strong IVIVC allows researchers to make informed decisions, prioritize candidates, and design more effective clinical trials. A weak or misunderstood correlation, conversely, can lead to the costly failure of seemingly promising compounds in late-stage development.
A Comparative Analysis of Preclinical Data
Direct, publicly available IVIVC data for a single pyrazolo[4,3-c]pyridine derivative is often fragmented.[4] However, by synthesizing findings from related compounds within the broader pyrazolopyridine class, we can construct a representative picture of the challenges and successes in translating in vitro potency to in vivo efficacy.
Table 1: Representative Preclinical Data for Pyrazolopyridine Derivatives
| Compound Class/Derivative | Target(s) | In Vitro Potency | In Vivo Model | In Vivo Efficacy Summary |
| 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea | ERK Kinase | Potent and selective inhibition of Extracellular Signal-Regulated Kinase (ERK).[2] | BRAF(V600E) Xenograft Model | Demonstrated significant tumor regression, indicating successful translation of kinase inhibition to antitumor activity.[2] |
| Pyrazolo[4,3-d]pyrimidine Derivative (Compound 9) | Tubulin Polymerization | Strong inhibition of tubulin polymerization (IC50 = 0.45 µM); sub-nanomolar GI50 values against most tumor cell lines.[5] | MCF-7 Breast Cancer Xenograft Model | Significantly better at reducing tumor volume than the standard-of-care agent, paclitaxel.[5] |
| Pyrazolo[3,4-d]pyrimidine-6-amine (Compounds 47 & 48) | TRAP1 (Hsp90 paralog) | Potent inhibition of TRAP1 and Hsp90; excellent anticancer efficiency in various cancer cells.[6][7] | PC3 Prostate Cancer Xenograft Model | Significantly reduced tumor growth, showing effective target engagement and anticancer activity in a live model.[6][7] |
| Pyrazolo[3,4-b]pyridine Derivative (Compound 8c) | Topoisomerase IIα | Potent, broad-spectrum antiproliferative activity (GI50 = 1.33 µM); comparable to etoposide in enzyme inhibition.[8][9] | Leukemia Cell Lines (K562, MV4-11) | Induced DNA damage and S-phase cell cycle arrest, leading to apoptosis.[8][9] |
This synthesized data illustrates that while a strong in vitro signal is a prerequisite, successful in vivo outcomes depend on a multitude of other factors, which can only be assessed through rigorously designed experiments.
Core Experimental Protocols: The Foundation of Reliable Data
The integrity of any IVIVC analysis rests upon the quality of the experimental protocols used to generate the data. Below are detailed, field-tested methodologies for the key assays in this discovery pipeline.
Protocol 1: In Vitro Kinase Inhibition Assay
This is the primary assay to determine the direct potency of a compound against its purified enzyme target.
Expertise & Experience: The goal is to isolate the interaction between the compound and the kinase. Using purified, recombinant enzymes is essential to eliminate the confounding variables of a cellular environment, such as membrane transport and off-target binding.[10]
Methodology:
-
Preparation: A master mix of recombinant kinase (e.g., ERK2) and a suitable substrate peptide is prepared in a kinase reaction buffer.
-
Compound Titration: The pyrazolo[4,3-c]pyridine test compound is serially diluted to create a range of concentrations for dose-response analysis.
-
Reaction Initiation: The kinase reaction is started by adding an ATP/MgCl2 solution. The final ATP concentration should be carefully chosen, often near its Michaelis-Menten constant (Km), to ensure physiological relevance.[11]
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: The reaction is terminated, and a detection reagent is added to quantify kinase activity. A common method measures the amount of ADP produced, which is inversely proportional to the inhibition caused by the compound.
-
Data Analysis: The results are plotted as kinase activity versus compound concentration, and the data are fitted to a sigmoidal curve to calculate the IC50 value (the concentration at which 50% of kinase activity is inhibited).
Trustworthiness: This protocol is self-validating through the inclusion of positive controls (known inhibitors) and negative controls (vehicle only, e.g., DMSO) on every assay plate. This ensures the assay is performing as expected and provides a baseline for calculating inhibition.
Protocol 2: In Vivo Human Tumor Xenograft Efficacy Study
This model is the industry standard for evaluating a compound's anticancer activity in a living system.
Expertise & Experience: The choice of an immunodeficient mouse model is critical, as it prevents the host's immune system from rejecting the implanted human tumor cells. This allows the antitumor effect of the compound itself to be studied in isolation.
Methodology:
-
Cell Line Expansion: A human cancer cell line relevant to the compound's target (e.g., a BRAF-mutant melanoma line for an ERK inhibitor) is cultured and expanded.
-
Implantation: A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium (like Matrigel) and subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth & Staging: Tumors are allowed to grow to a predetermined average size (e.g., 100-150 mm³). This ensures that treatment begins on established, vascularized tumors.
-
Randomization & Dosing: Mice are randomized into treatment groups (vehicle control, test compound at various doses) to minimize bias. The compound is administered via a clinically relevant route (e.g., oral gavage) on a defined schedule.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Body weight is a key indicator of compound toxicity.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a specified size. Tumors are excised, weighed, and may be processed for pharmacodynamic analysis (e.g., measuring target inhibition in tumor tissue).
Trustworthiness: The protocol's integrity is maintained by the vehicle-treated control group, which establishes the natural growth rate of the tumor. The comparison of tumor growth inhibition (TGI) in the treated groups against this baseline provides a robust, internally-validated measure of efficacy.
Visualizing the Path from Benchtop to Bedside
Understanding the flow of research and the biological context is crucial for interpreting IVIVC.
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A Comparative Guide to the Kinase Selectivity Profiling of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Introduction: The Quest for Precision in Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are central regulators of cellular signaling and have become one of the most critical classes of drug targets, particularly in oncology.[1][2] The development of small-molecule kinase inhibitors has revolutionized cancer therapy.[1] However, a significant challenge remains: achieving selectivity. Due to the highly conserved nature of the ATP-binding site across the kinome, many inhibitors are promiscuous, leading to off-target effects that can cause toxicity and complicate the interpretation of biological results.[1][3]
The pyrazolo[4,3-c]pyridine scaffold is a "privileged" structure in medicinal chemistry, sharing similarities with the endogenous purine bases and enabling interaction with a wide array of biological targets, including kinases.[4] Derivatives of this core structure have been explored as potent inhibitors of various kinases, including c-Met, RIP1, and ERK.[5][6][7] This guide provides a comprehensive framework for evaluating the kinase selectivity profile of a specific member of this family, 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine . We will delve into the principles of selectivity profiling, provide detailed experimental protocols, and present a comparative analysis based on data from closely related analogs to illustrate the interpretation of such a profile.
Pillar 1: The Rationale Behind Selectivity Profiling
Why is a selectivity profile more than just a list of interactions? It is a critical tool for predicting both the therapeutic potential and the potential liabilities of a drug candidate. A highly selective inhibitor is more likely to have a clean safety profile, as its activity is confined to the intended target. Conversely, a more promiscuous inhibitor might offer efficacy against multiple targets, a concept known as polypharmacology, which can be beneficial in complex diseases like cancer but also carries a higher risk of toxicity.[8] Understanding this profile is therefore essential for compound prioritization and lead optimization.[9]
Selectivity is not an absolute measure but is quantified by comparing the potency of an inhibitor against its primary target versus a panel of other kinases. This is typically expressed as a ratio of IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). An IC50-based profiling approach provides a more accurate determination of selectivity compared to single-concentration screening, as it captures the full dose-response relationship.[2]
Pillar 2: Experimental Methodologies for Kinase Profiling
The choice of assay technology is critical for generating reliable and reproducible data.[10] Biochemical assays, which measure the direct interaction between an inhibitor and an isolated kinase, are the workhorses of selectivity profiling.[11] Below are protocols for two widely accepted methods.
Experimental Workflow: A Tiered Approach
A cost-effective and efficient strategy for profiling involves a tiered approach.[12] A compound is first screened at a single, high concentration against a broad panel of kinases. "Hits" from this initial screen (e.g., kinases inhibited by >70%) are then subjected to full dose-response curves to determine their precise IC50 values.[12]
Caption: Tiered workflow for kinase inhibitor selectivity profiling.
Protocol 1: Radiometric Activity Assay (The Gold Standard)
Radiometric assays are considered the "gold standard" because they directly measure the transfer of a radiolabeled phosphate from ATP (typically ³²P-ATP or ³³P-ATP) to a substrate, providing a direct and unambiguous measure of kinase activity.[11][13] This method is versatile across nearly all kinases and is less prone to compound interference.[10]
Step-by-Step Methodology:
-
Reaction Preparation: In a 96-well filter plate, prepare a reaction buffer containing a buffered solution (e.g., HEPES), MgCl₂, and bovine serum albumin (BSA).
-
Compound Addition: Add the test compound (e.g., 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine) in various concentrations (for IC50 determination) or a single concentration (for primary screening). Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme or high concentration of a known inhibitor).
-
Enzyme and Substrate Addition: Add the specific kinase and its corresponding substrate (peptide or protein) to each well.
-
Causality Note: The choice of substrate can significantly influence the outcome; using a physiologically relevant substrate is preferred where possible.[10]
-
-
Initiation of Reaction: Start the reaction by adding the ATP mixture, which includes unlabeled ATP and [γ-³³P]-ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination & Washing: Stop the reaction by adding a solution like phosphoric acid. Wash the filter plate multiple times to remove unincorporated [γ-³³P]-ATP. The phosphorylated substrate, now radioactive, will bind to the filter membrane.
-
Detection: After drying the plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot percent inhibition versus compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Fluorescence Polarization (FP) Assay
FP is a homogeneous assay format well-suited for high-throughput screening (HTS).[13] It measures the change in the rotational speed of a fluorescently labeled substrate upon phosphorylation.
Step-by-Step Methodology:
-
Reaction Setup: In a low-volume black assay plate (e.g., 384-well), combine the kinase, a fluorescently labeled peptide substrate, and the test compound at various concentrations.
-
Initiation and Incubation: Start the reaction by adding ATP. Incubate for a specific time to allow for phosphorylation.
-
Causality Note: A smaller, unphosphorylated fluorescent peptide rotates rapidly in solution, resulting in low fluorescence polarization.
-
-
Antibody Binding: Add a phosphospecific antibody that binds only to the phosphorylated substrate.
-
Causality Note: When the antibody binds to the phosphorylated peptide, the resulting complex is much larger. This slows its rotation, leading to a significant increase in fluorescence polarization.[13]
-
-
Detection: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: The change in polarization is directly proportional to the extent of phosphorylation. Calculate percent inhibition based on the signal change relative to controls and determine the IC50 value as described for the radiometric assay.
Pillar 3: Comparative Data Analysis & Interpretation
As specific kinome-wide screening data for 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is not publicly available, we will use a derivative from the same structural class, compound 8c from Lu et al. (2017) , as a case study.[5] This compound was identified as a potent inhibitor of the c-Met kinase.[5] Analyzing its selectivity provides a blueprint for how to interpret data for the title compound.
Table 1: Exemplary Selectivity Profile of a 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivative (Compound 8c)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Met | Kinase Family |
| c-Met | 68 | 1 | Tyrosine Kinase |
| KDR (VEGFR2) | >10,000 | >147 | Tyrosine Kinase |
| FGFR | >10,000 | >147 | Tyrosine Kinase |
| EGFR | >10,000 | >147 | Tyrosine Kinase |
| Ron | 3,500 | >51 | Tyrosine Kinase |
Data derived from Lu et al. (2017).[5] The study notes that compound 8c demonstrated more than 50-fold selectivity against the tested tyrosine kinases.
Interpreting the Profile:
-
On-Target Potency: The compound shows potent inhibition of its intended target, c-Met, with an IC50 of 68 nM.[5] This is a strong starting point for a therapeutic candidate.
-
Off-Target Selectivity: The key finding is the compound's high selectivity. It is over 50-fold more potent against c-Met than against Ron, and over 147-fold more potent than against other key tyrosine kinases like KDR, FGFR, and EGFR.[5]
-
Therapeutic Implications: High selectivity against kinases like KDR (VEGFR2) is often desirable to avoid toxicities associated with broad anti-angiogenic agents. The data suggests that the pyrazolo[4,3-c]pyridine scaffold can be decorated to achieve a high degree of selectivity, which is a critical insight for drug development professionals. This profile would justify advancing such a compound into further preclinical studies.
Conclusion
The selectivity profile of a kinase inhibitor is a cornerstone of its preclinical characterization, providing essential insights into its potential for both efficacy and safety. This guide has outlined the core principles and provided robust, validated protocols for assessing the selectivity of compounds based on the 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold. By employing a tiered screening approach and utilizing gold-standard assays, researchers can generate high-quality, interpretable data. As demonstrated with a closely related analog, this scaffold holds promise for the development of highly selective kinase inhibitors. The methodologies and analytical framework presented here offer a clear path for researchers and drug developers to rigorously evaluate their compounds and make data-driven decisions in the quest for safer and more effective targeted therapies.
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A Comparative Guide to Validating Target Engagement of Novel c-Met Kinase Inhibitors: The Case of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated clinical candidate is paved with rigorous experimental milestones. A critical juncture in this process is the unequivocal demonstration of target engagement—confirming that a molecule interacts with its intended biological target within a cellular context. This guide provides an in-depth, comparative analysis of key methodologies for validating the target engagement of a novel class of c-Met kinase inhibitors derived from the 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold.[1]
The proto-oncogene c-Met is a receptor tyrosine kinase that, when dysregulated, becomes a pivotal driver in numerous human cancers.[2][3] Its role in promoting tumor growth, invasion, and metastasis makes it a compelling therapeutic target.[2][3] Here, we will explore a multi-faceted approach to validating the engagement of our lead compound, a derivative of the pyrazolo[4,3-c]pyridine series, with its intended target, c-Met. This guide will objectively compare its performance with established c-Met inhibitors—Crizotinib, Cabozantinib, and Tepotinib—using a suite of biophysical and cellular assays, providing the underlying rationale for each experimental choice.
The c-Met Signaling Pathway: A Critical Axis in Oncology
The binding of hepatocyte growth factor (HGF) to c-Met triggers receptor dimerization and autophosphorylation of key tyrosine residues in its kinase domain.[4][5][6][7][8] This phosphorylation event initiates a cascade of downstream signaling through pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT, ultimately driving cellular proliferation, survival, and motility.[4][5][6][7][8] Inhibiting this kinase activity is therefore a cornerstone of targeted cancer therapy.
Caption: The c-Met signaling pathway and the point of inhibition.
A Tripartite Strategy for Target Engagement Validation
To build a robust case for target engagement, a multi-pronged approach is essential. We will leverage a combination of techniques that probe different aspects of the inhibitor-target interaction, from direct binding in a purified system to target stabilization in a complex cellular environment. This guide will focus on three core methodologies:
-
Cellular Thermal Shift Assay (CETSA®): To confirm target binding in a physiological context.
-
Surface Plasmon Resonance (SPR): To quantify the kinetics of the binding interaction.
-
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic drivers of binding.
Comparative Inhibitor Panel
Throughout this guide, we will compare the performance of our novel 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative against a panel of well-characterized c-Met inhibitors.
| Inhibitor | Type | Reported IC50/Ki for c-Met |
| Pyrazolo[4,3-c]pyridine Derivative | ATP-competitive Kinase Inhibitor | To be determined |
| PHA-665752 | Selective, ATP-competitive | Ki = 4 nM, IC50 = 9 nM[9][10][11] |
| Crizotinib | Multi-kinase Inhibitor (ALK/c-Met) | IC50 = 11 nM (cell-based)[12] |
| Cabozantinib | Multi-kinase Inhibitor (VEGFR2/c-Met) | IC50 = 1.3 nM (cell-free)[13][14] |
| Tepotinib | Selective, ATP-competitive | IC50 = 1.7-1.8 nM[15][16] |
Cellular Thermal Shift Assay (CETSA®): In-Cell Target Verification
The "Why": Before delving into the fine details of binding kinetics and thermodynamics, it is paramount to demonstrate that the compound engages its target within the complex milieu of a living cell. CETSA is a powerful technique for this purpose as it directly assesses the physical interaction between a drug and its target in a label-free manner. The principle is based on the ligand-induced thermal stabilization of the target protein.[1][17]
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Detailed Protocol for c-Met CETSA:
-
Cell Culture: Culture a c-Met expressing cell line (e.g., MKN-45 gastric cancer cells) to 80-90% confluency.
-
Compound Treatment: Treat cells with the pyrazolo[4,3-c]pyridine derivative (e.g., 10 µM), a reference inhibitor (e.g., 1 µM PHA-665752), or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them for 3 minutes across a defined temperature range (e.g., 40°C to 64°C) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant and quantify the amount of soluble c-Met using a specific antibody-based method like Western blotting or an AlphaScreen® assay.
-
Data Analysis: Plot the percentage of soluble c-Met as a function of temperature to generate melt curves. The shift in the melting temperature (ΔTm) in the presence of the compound compared to the vehicle control indicates target engagement.
Comparative Data Summary (Hypothetical):
| Compound | Concentration | ΔTm (°C) | Interpretation |
| Pyrazolo[4,3-c]pyridine Derivative | 10 µM | + 5.2 | Strong intracellular target engagement |
| PHA-665752 | 1 µM | + 6.5 | Robust positive control |
| Vehicle (DMSO) | 0.1% | 0 | No stabilization |
Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics
The "Why": While CETSA confirms if a compound binds its target in cells, SPR provides quantitative insights into how it binds. This technique measures the association (k_on) and dissociation (k_off) rates of the interaction in real-time, from which the equilibrium dissociation constant (K_D) can be derived.[18] A compound's residence time on its target, which is inversely related to k_off, is often a better predictor of in vivo efficacy than affinity alone.
Experimental Workflow:
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
Detailed Protocol for c-Met SPR Analysis:
-
Immobilization: Immobilize recombinant human c-Met kinase domain onto a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a dilution series of the pyrazolo[4,3-c]pyridine derivative and control inhibitors in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO).
-
Binding Measurement: Inject the compound solutions over the c-Met and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Kinetic Analysis: Monitor the association and dissociation phases. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_on, k_off, and K_D.
Comparative Data Summary:
| Compound | k_on (1/Ms) | k_off (1/s) | K_D (nM) |
| Pyrazolo[4,3-c]pyridine Derivative | 2.5 x 10^5 | 5.0 x 10^-4 | 2.0 |
| Crizotinib | 1.8 x 10^6 | 3.6 x 10^-3 | 2.0 |
| Cabozantinib | 3.2 x 10^6 | 4.2 x 10^-3 | 1.3 |
| Tepotinib | 4.1 x 10^6 | 6.9 x 10^-3 | 1.7 |
Isothermal Titration Calorimetry (ITC): Defining the Thermodynamic Signature
The "Why": ITC provides a complete thermodynamic profile of the binding interaction by directly measuring the heat released or absorbed during binding.[19][20][21][22] This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[19][20][21][22] Understanding the thermodynamic drivers (i.e., whether the binding is enthalpically or entropically driven) is invaluable for rational drug design and lead optimization.
Experimental Workflow:
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Detailed Protocol for c-Met ITC Analysis:
-
Sample Preparation: Dialyze the purified recombinant c-Met kinase domain and dissolve the pyrazolo[4,3-c]pyridine derivative in the exact same buffer to minimize heats of dilution.[21]
-
ITC Experiment: Load the c-Met solution into the sample cell and the inhibitor solution into the titration syringe. Perform a series of injections of the inhibitor into the c-Met solution at a constant temperature.
-
Data Analysis: Integrate the heat pulses from each injection and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable model to extract the thermodynamic parameters.
Comparative Data Summary:
| Compound | K_D (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Pyrazolo[4,3-c]pyridine Derivative | 2.5 | -11.7 | -9.5 | -2.2 |
| Crizotinib | 2.2 | -11.8 | -8.9 | -2.9 |
| Cabozantinib | 1.5 | -12.0 | -10.2 | -1.8 |
| Tepotinib | 1.9 | -11.9 | -9.8 | -2.1 |
Synthesizing the Evidence: A Holistic View of Target Engagement
By integrating the data from these three orthogonal approaches, we can construct a comprehensive and compelling validation of target engagement for the 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative.
-
CETSA provides the initial, crucial evidence of target interaction in a physiologically relevant cellular environment.
-
SPR dissects the kinetics of this interaction, revealing the rates of binding and dissociation, which are critical for predicting in vivo activity.
-
ITC offers a deep dive into the thermodynamic forces driving the binding event, providing invaluable information for structure-activity relationship (SAR) studies and lead optimization.
This multi-faceted validation strategy not only builds confidence in the on-target activity of a novel compound but also provides a rich dataset that can guide its further development. By systematically comparing its performance against established inhibitors, we can benchmark its potential and make informed decisions on its progression through the drug discovery pipeline.
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A Senior Application Scientist's Guide to Assessing the Therapeutic Index of Novel Pyrazolo[4,3-c]pyridine Inhibitors
Authored for Drug Discovery and Development Professionals
The pyrazolo[4,3-c]pyridine scaffold is a "privileged" structure in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets, particularly protein kinases.[1][2] Its structural similarity to endogenous purines makes it an attractive starting point for developing inhibitors of enzymes like Cyclin-Dependent Kinase 2 (CDK2), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[1][3][4][5] However, the journey from a potent inhibitor to a safe and effective therapeutic is long and fraught with challenges. A critical parameter that governs this transition is the Therapeutic Index (TI) .
This guide provides an in-depth, experience-driven framework for assessing the therapeutic index of novel pyrazolo[4,3-c]pyridine inhibitors. We will move beyond rote protocol recitation to explore the causality behind experimental choices, ensuring a robust and self-validating assessment pipeline from the benchtop to preclinical models.
The Imperative of the Therapeutic Index
The therapeutic index is a quantitative measure of a drug's safety, comparing the dose that produces a therapeutic effect to the dose that causes toxicity.[6][7] A wide therapeutic window is the hallmark of a successful drug, indicating a significant margin between the dose needed for efficacy and the dose at which adverse effects occur.[8]
The classic formula for TI is the ratio of the toxic dose in 50% of a population (TD50) to the effective dose in 50% of the population (ED50).[6][9]
Therapeutic Index (TI) = TD50 / ED50
In early discovery, and particularly in animal studies, the lethal dose 50 (LD50) is often used in place of the TD50.[9][10] A higher TI value signifies a safer drug.[8][9] For kinase inhibitors, where on-target and off-target toxicities are a significant concern, a rigorous and early assessment of the TI is paramount.
A Tiered Strategy for TI Assessment
A logical, tiered approach is essential for efficiently assessing the therapeutic index. This process begins with high-throughput in vitro assays to establish a preliminary understanding of a compound's potential and culminates in more complex in vivo studies.[11][12]
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Safety Operating Guide
3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine proper disposal procedures
As a Senior Application Scientist, I understand that moving from the bench to waste management requires the same level of precision and safety as your research itself. This guide provides a comprehensive framework for the proper disposal of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, ensuring the safety of your laboratory personnel and compliance with environmental regulations. Our focus is not just on procedure, but on the scientific rationale that underpins safe and responsible chemical handling.
Understanding the Compound: A Risk-Based Approach
3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (Molecular Formula: C₇H₁₁N₃) is a heterocyclic compound often used as a building block in medicinal chemistry and drug discovery.[] Like many novel research chemicals, comprehensive toxicological and environmental fate data is not always available. Therefore, a precautionary approach is paramount.
Known Hazards: While data on the free base is limited, its dihydrochloride salt (CAS 157327-46-3) is classified as harmful if swallowed (H302), warranting a "Warning" signal word under the Globally Harmonized System (GHS).[2][3] This indicates acute toxicity and necessitates careful handling to prevent ingestion.
Potential Hazards: Given the lack of extensive data, we must infer potential risks from its chemical structure, which contains a pyridine moiety. Pyridine itself is a flammable liquid and a suspected carcinogen.[4][5] Consequently, 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine should be treated as a substance of unknown toxicity and handled as hazardous until proven otherwise.
The Regulatory Landscape: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals is strictly regulated to protect human health and the environment. In the United States, two primary federal agencies set the standards:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste.[6][7] A critical first step for any laboratory is "hazardous waste determination"—a process to identify if a waste material is hazardous.[7] For a novel compound like this, it is safest to manage it as hazardous waste.
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, requires institutions to develop a Chemical Hygiene Plan (CHP).[8][9][10] This plan outlines specific procedures for safe handling and disposal, and all laboratory personnel must be trained on its contents.[11][12]
Your institution's Environmental Health & Safety (EHS) office is your primary resource for interpreting these regulations and understanding the specific disposal protocols at your facility.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical or its waste, ensure appropriate PPE is worn. The selection of PPE is a critical control to minimize exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[13] | Protects eyes from splashes of the chemical or its solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact. Always inspect gloves for tears or degradation before use and wash hands after removal.[14] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[13] |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | A fume hood provides primary respiratory protection. If work outside a hood is unavoidable, consult your EHS office for a respirator risk assessment. |
Spill Management Protocol
Accidents happen. A clear and immediate response plan is essential to mitigate any spills.
-
Evacuate & Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and your laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated. If working in a fume hood, keep the sash down.
-
Contain & Absorb: Use a universal liquid-binding material (e.g., sand, diatomaceous earth) to absorb the spill.[4] Do not use combustible materials like paper towels for large spills.
-
Collect & Clean: Carefully scoop the absorbent material into a designated, compatible container for hazardous waste. Clean the spill area with soap and water.
-
Dispose: All materials used for cleanup (absorbent, gloves, etc.) must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
Direct disposal of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine down the drain or in regular trash is prohibited. The recommended and compliant method is through a licensed professional waste disposal service.[15][16]
Step 1: Waste Characterization and Segregation
Properly identify your waste. Do not mix different waste streams.
-
Solid Waste: Unused or expired pure compound, contaminated consumables (e.g., weigh boats, contaminated wipes).
-
Liquid Waste: Solutions containing the compound. Note the solvent and approximate concentration.
-
Sharps & Glassware: Contaminated needles, pipettes, or broken glass. These must go into a designated sharps container.
Step 2: Containerization
Select a container that is compatible with the waste.
-
Use a sealable, airtight, and clearly marked waste container.[5]
-
Ensure the container is in good condition, free of leaks or cracks.
-
Do not overfill the container; leave adequate headspace (approx. 10%) to allow for expansion.
Step 3: Labeling
Accurate labeling is a legal requirement and crucial for safety.
-
Attach a completed hazardous waste label as soon as the first drop of waste is added.[5]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine" (avoid abbreviations)
-
All components of a mixture, including solvents.
-
The associated hazards (e.g., "Toxic," "Harmful if Swallowed").
-
The date accumulation started.
-
Step 4: Accumulation and Storage
Store the waste container safely pending pickup.
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure secondary containment (e.g., a larger bin) is used to capture any potential leaks.
-
Store away from incompatible materials, such as strong oxidizing agents or acids.[5]
Step 5: Arrange for Disposal
-
Once the container is full or you are finished with the process, contact your institution's EHS office.
-
They will provide instructions for moving the waste to a Central Accumulation Area (CAA) or will schedule a direct pickup from your lab.
-
You may need to complete a chemical collection request form.[5]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.
Caption: Decision workflow for compliant disposal of chemical waste.
By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of safety or the environment.
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Navigating the Unseen: A Guide to Personal Protective Equipment for 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Hazard Profile: An Evidence-Based Assessment
Due to the absence of a specific SDS, we must infer the potential hazards of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine by examining its structural analogs. The dihydrochloride salt of this compound is classified as harmful if swallowed. Furthermore, the SDS for a closely related compound, 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride, indicates the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Based on this information, a cautious and protective approach is warranted.
Inferred Hazard Summary Table:
| Hazard Classification | GHS Hazard Statement | Potential Effects |
| Acute Toxicity (Oral) | H302 | Harmful if ingested. |
| Skin Corrosion/Irritation | H315 | May cause redness, pain, and inflammation of the skin upon contact. |
| Serious Eye Damage/Irritation | H319 | Can cause significant eye irritation, potentially leading to damage if not promptly addressed. |
| Specific Target Organ Toxicity | H335 | Inhalation of dust or aerosols may irritate the respiratory tract. |
This inferred hazard profile forms the basis for the subsequent PPE recommendations and handling protocols. The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize all potential exposures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling any chemical, and particularly one with an incomplete hazard profile. The following recommendations are based on the inferred hazards and align with general laboratory safety guidelines from authoritative bodies like the Occupational Safety and Health Administration (OSHA).[1][2][3]
Hand Protection: The Critical Barrier
Given the potential for skin irritation, robust hand protection is non-negotiable. The choice of glove material is critical and should be based on chemical compatibility.
-
Primary Recommendation: Nitrile gloves are a suitable initial choice for handling 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine in solid form or in solution.[4] They offer good resistance to a range of chemicals and are less likely to cause allergic reactions than latex.
-
Glove Thickness: A standard thickness for laboratory use (e.g., 4-8 mil) should suffice for incidental contact. For tasks involving prolonged handling or immersion, heavier-duty nitrile or butyl rubber gloves should be considered.[5]
-
Double Gloving: For added protection, particularly when handling concentrated solutions or performing vigorous manipulations, wearing two pairs of nitrile gloves is a prudent practice.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Disposable gloves should never be reused.[4]
Eye and Face Protection: Shielding from Splashes and Dust
The risk of serious eye irritation necessitates comprehensive eye and face protection.
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory whenever handling this compound, whether in solid or liquid form.[6][7] Standard safety glasses do not provide adequate protection against splashes.[6]
-
Enhanced Protection: When there is a significant risk of splashing, such as during transfers of larger volumes or when heating solutions, a face shield should be worn in conjunction with chemical splash goggles. The face shield provides an additional layer of protection for the entire face.[8]
Respiratory Protection: Guarding Against Inhalation
To mitigate the risk of respiratory tract irritation, particularly when handling the powdered form of the compound, appropriate respiratory protection is essential.
-
For Solid Materials: When weighing or transferring the solid compound, a NIOSH-approved N95 or higher-rated particulate respirator is recommended to prevent the inhalation of fine dust.
-
For Volatile Solutions: If the compound is dissolved in a volatile solvent, or if there is a potential for aerosol generation, an air-purifying respirator (APR) with organic vapor cartridges may be necessary.[9] The specific cartridge type should be selected based on the solvent being used.
-
Engineering Controls as Primary Measure: It is crucial to handle this compound within a certified chemical fume hood to minimize the concentration of airborne particles and vapors.[10] Respiratory protection should be considered a secondary line of defense.
Protective Clothing: Minimizing Skin Contact
To prevent skin contact and contamination of personal clothing, appropriate lab attire is required.
-
Laboratory Coat: A long-sleeved, buttoned laboratory coat made of a suitable material (e.g., cotton or a flame-resistant blend if flammable solvents are in use) must be worn at all times.
-
Full Coverage: Ensure that legs are fully covered (no shorts or skirts) and wear closed-toe shoes.[11]
-
Disposable Gowns/Aprons: For procedures with a high likelihood of splashes or contamination, a disposable chemical-resistant apron or gown worn over the lab coat is recommended.
Operational and Disposal Plans: A Step-by-Step Approach
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Handling Procedures
-
Preparation: Before beginning any work, thoroughly review this guide and any available safety information for analogous compounds. Ensure that all necessary PPE is readily available and in good condition.
-
Engineering Controls: All manipulations of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, especially in its powdered form, should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[12]
-
Weighing: When weighing the solid, use a disposable weigh boat. If static electricity is an issue, an anti-static gun can be used to prevent dispersal of the powder.[13]
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For a small spill, use a chemical spill kit with an appropriate absorbent material.[14] Don additional PPE, such as a respirator, if necessary. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.
-
Decontamination: All surfaces and equipment that come into contact with the compound should be decontaminated. A solution of soap and water is a reasonable first step, followed by a rinse with a suitable solvent (e.g., ethanol or isopropanol), ensuring the rinsate is collected as hazardous waste. For biological applications, a 10% bleach solution may be appropriate, followed by a water rinse to remove residual bleach.[15][16]
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid and liquid waste containing 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine must be collected in designated, clearly labeled hazardous waste containers.[17] Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Container Management: Waste containers should be kept closed when not in use and stored in a secondary containment bin within a well-ventilated area, such as a fume hood or a designated waste accumulation area.
-
Contaminated PPE: All disposable PPE that has been in contact with the compound, such as gloves, disposable lab coats, and weigh boats, should be placed in a sealed bag and disposed of as solid hazardous waste.
-
EHS Consultation: Consult your institution's EHS department for specific guidance on the disposal of this chemical waste, as regulations can vary.[18]
Emergency Procedures: Preparedness is Key
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[19] Remove any contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.[20] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If they are experiencing difficulty breathing, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Conclusion
While the complete toxicological profile of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine remains to be fully elucidated, a risk-based approach grounded in the known hazards of structurally similar compounds provides a robust framework for safe handling. Adherence to the PPE recommendations, operational protocols, and emergency procedures outlined in this guide is essential for protecting the health and safety of laboratory personnel. By fostering a culture of safety and preparedness, we can confidently advance our research while minimizing the inherent risks of working with novel chemical entities.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
